Product packaging for (2-(2-Bromoethyl)phenyl)boronic acid(Cat. No.:CAS No. 850568-82-0)

(2-(2-Bromoethyl)phenyl)boronic acid

Cat. No.: B1519958
CAS No.: 850568-82-0
M. Wt: 228.88 g/mol
InChI Key: XIPVXKZTNMWBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-(2-Bromoethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BBrO2 and its molecular weight is 228.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BBrO2 B1519958 (2-(2-Bromoethyl)phenyl)boronic acid CAS No. 850568-82-0

Properties

IUPAC Name

[2-(2-bromoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPVXKZTNMWBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657135
Record name [2-(2-Bromoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-82-0
Record name B-[2-(2-Bromoethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-Bromoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-(2-Bromoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of (2-(2-Bromoethyl)phenyl)boronic acid, a valuable building block in modern organic synthesis. Boronic acids are crucial intermediates, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles, practical field insights, and critical safety considerations.

Strategic Overview of Arylboronic Acid Synthesis

The preparation of arylboronic acids can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials and the functional group tolerance required.

  • Electrophilic Trapping of Organometallic Intermediates : This is the most prevalent and versatile method. It involves the reaction of an organometallic reagent, such as a Grignard reagent (Ar-MgX) or an organolithium species (Ar-Li), with a trialkyl borate ester (B(OR)₃).[3][4] Subsequent acidic hydrolysis of the resulting boronic ester yields the desired boronic acid.[3] This route is highly effective for a wide array of aryl and heteroaryl boronic acids.[3]

  • Palladium-Catalyzed Borylation : This modern approach involves the cross-coupling of aryl halides or triflates with diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.[4] This method offers excellent functional group tolerance but can be limited by the high cost of diboron reagents.[4]

  • Hydroboration of Vinylarenes : The hydroboration of vinylarenes can produce benzylic boronate esters.[5][6] While not a direct route to arylboronic acids, it is a key method for preparing related organoboron compounds.

For the synthesis of this compound, the electrophilic trapping of a Grignard reagent is the most direct and cost-effective strategy, starting from the commercially available 1-bromo-2-(2-bromoethyl)benzene.

Recommended Synthesis Protocol: Grignard Route

This section details the step-by-step synthesis of this compound via the Grignard reaction. The causality behind each procedural choice is explained to provide a deeper understanding of the process.

Reaction Principle and Mechanism

The synthesis proceeds in two main stages:

  • Formation of the Grignard Reagent : 2-(2-Bromoethyl)phenylmagnesium bromide is formed by reacting 1-bromo-2-(2-bromoethyl)benzene with magnesium turnings in an anhydrous ethereal solvent.

  • Borylation and Hydrolysis : The nucleophilic Grignard reagent attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).[3] This forms a boronate intermediate, which is then hydrolyzed under acidic conditions to yield the final boronic acid.[3]

A critical aspect of this synthesis is controlling the reaction temperature during the borylation step. The reaction is highly exothermic, and the addition of more than one Grignard equivalent to the borate ester can lead to the formation of unwanted diarylborinic acid and triarylborane byproducts.[7] Performing the reaction at very low temperatures (e.g., -78 °C) is crucial to minimize these side reactions.[3]

Visualization of the Synthetic Pathway

The following diagram illustrates the overall experimental workflow.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Work-up cluster_3 Step 4: Purification A 1-Bromo-2-(2-bromoethyl)benzene + Mg turnings in dry THF B Initiate reaction (Iodine crystal / heat) A->B C Reflux to form 2-(2-Bromoethyl)phenylmagnesium bromide B->C E Slow, dropwise addition of Grignard reagent C->E D Cool Trimethyl Borate in dry THF to -78 °C D->E F Stir at -78 °C, then warm to RT overnight E->F G Quench with aq. HCl (pH ~2) F->G H Extract with Ethyl Acetate G->H I Wash organic layer with brine H->I J Dry over Na2SO4, filter, and concentrate I->J K Recrystallization or trituration J->K L This compound (Pure Product) K->L

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data and Reagents

The table below summarizes the reagents required for a representative laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass / Volume
1-Bromo-2-(2-bromoethyl)benzene263.981.020.05.28 g
Magnesium Turnings24.311.224.00.58 g
Trimethyl Borate103.911.224.02.50 g (2.68 mL)
Tetrahydrofuran (THF), anhydrous---~100 mL
Hydrochloric Acid (2 M)---As needed
Ethyl Acetate---~150 mL
Brine (sat. NaCl solution)---~50 mL
Sodium Sulfate (anhydrous)---As needed
Detailed Experimental Protocol

PART 1: Grignard Reagent Formation

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (Argon or Nitrogen).

  • Add magnesium turnings (0.58 g, 24.0 mmol) to the flask.

  • In the dropping funnel, prepare a solution of 1-bromo-2-(2-bromoethyl)benzene (5.28 g, 20.0 mmol) in 40 mL of anhydrous THF.

  • Add a small portion (~5 mL) of the aryl bromide solution to the magnesium turnings. If the reaction does not initiate spontaneously, add a small crystal of iodine or gently warm the flask with a heat gun until bubbling begins.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should turn a cloudy grey or brown color.

  • Allow the solution to cool to room temperature.

PART 2: Borylation and Hydrolysis

  • In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate (2.50 g, 24.0 mmol) in 40 mL of anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent to the cold borate solution via cannula or dropping funnel over 1-2 hours. Maintain the internal temperature below -70 °C throughout the addition.

  • After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight with continuous stirring.

  • Cool the reaction mixture in an ice bath and quench by slowly adding 50 mL of 2 M hydrochloric acid. Stir vigorously for 30 minutes until the pH of the aqueous layer is approximately 2.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude boronic acid.

Purification and Characterization

The purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature, which can cause streaking on silica gel chromatography.[8][9]

  • Recrystallization/Trituration : This is often the most effective method. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., water, toluene, or a mixture of ethyl acetate and hexanes) and allowed to cool slowly to induce crystallization.[10] Alternatively, trituration with a non-polar solvent like hexane can help remove organic impurities.

  • Acid-Base Extraction : Boronic acids are weakly acidic and can be purified by forming a salt. The crude product is dissolved in an organic solvent (e.g., diethyl ether) and washed with a basic aqueous solution (e.g., NaOH). The aqueous layer, containing the boronate salt, is then separated, washed with an organic solvent to remove neutral impurities, and re-acidified with HCl to precipitate the pure boronic acid.[11]

  • Characterization : The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. The presence of the B(OH)₂ proton in ¹H NMR is often broad and may exchange with D₂O.

Safety and Handling

Adherence to strict safety protocols is paramount during this synthesis.[12]

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][14] All operations should be performed in a well-ventilated chemical fume hood.[15]

  • Reagent Hazards :

    • 1-Bromo-2-(2-bromoethyl)benzene : This is a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

    • Grignard Reagents : Highly reactive, moisture-sensitive, and can be pyrophoric. Ensure all glassware is scrupulously dried and the reaction is conducted under an inert atmosphere.

    • Trimethyl Borate : Flammable liquid and irritant.

    • Anhydrous Solvents (THF) : Highly flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • Procedural Hazards :

    • The quenching of the reaction mixture is exothermic and should be performed slowly in an ice bath to control the release of heat and gas.

    • Never add water directly to an active Grignard reagent.

Mechanism Visualization

The following diagram illustrates the core chemical transformations in the borylation and hydrolysis steps.

G cluster_0 Borylation at -78 °C cluster_1 Hydrolysis (H₃O⁺) Grignard Ar-MgBr Borate B(OMe)₃ Grignard->Borate Nucleophilic Attack Intermediate [Ar-B(OMe)₃]⁻ MgBr⁺ Borate->Intermediate BoronateEster Ar-B(OMe)₂ Intermediate->BoronateEster Elimination of MeOMgBr Product Ar-B(OH)₂ BoronateEster->Product Protonolysis

Caption: Key mechanistic steps of the borylation reaction.

References

An In-Depth Technical Guide to (2-(2-Bromoethyl)phenyl)boronic acid (CAS 850568-82-0): Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 850568-82-0, namely (2-(2-Bromoethyl)phenyl)boronic acid. While not possessing inherent biological activity itself, this molecule serves as a valuable and versatile building block in organic synthesis. This guide will delve into its chemical structure and physicochemical properties, with a primary focus on its application in the synthesis of heterocyclic scaffolds of significant interest in medicinal chemistry, particularly 2,3-dihydrobenzofurans. A detailed, plausible synthetic protocol for the intramolecular cyclization of this compound to afford 2,3-dihydrobenzofuran is presented, complete with a mechanistic discussion and a workflow diagram.

Introduction

This compound is a bifunctional organic compound featuring both a boronic acid moiety and a bromoethyl substituent on a phenyl ring. This unique combination of functional groups makes it an attractive starting material for the construction of more complex molecular architectures. The boronic acid group is a cornerstone of modern organic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds. The presence of the bromoethyl group in the ortho position opens up possibilities for intramolecular reactions, enabling the efficient synthesis of cyclic structures. This guide will explore the synthetic utility of this compound, with a particular emphasis on its potential for creating scaffolds relevant to drug discovery.

Physicochemical Properties and Structure

The fundamental properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 850568-82-0[1][2]
IUPAC Name [2-(2-bromoethyl)phenyl]boronic acid[1]
Molecular Formula C₈H₁₀BBrO₂[2]
Molecular Weight 228.88 g/mol [2]
Appearance White to off-white solid
SMILES BrCCC1=CC=CC=C1B(O)O[2]
Storage Sealed in dry, 2-8°C[2]

Structure:

The structure of this compound features a benzene ring substituted at the 1-position with a boronic acid group [-B(OH)₂] and at the 2-position with a 2-bromoethyl group [-CH₂CH₂Br].

Synthetic Applications: A Gateway to 2,3-Dihydrobenzofurans

The primary utility of this compound lies in its role as a precursor for the synthesis of heterocyclic compounds. The 2,3-dihydrobenzofuran scaffold, in particular, is a privileged structure found in numerous biologically active natural products and pharmaceutical agents. The strategic placement of the boronic acid and the bromoethyl group on the phenyl ring of CAS 850568-82-0 allows for a facile intramolecular cyclization to form this valuable heterocyclic system.

Proposed Reaction: Palladium-Catalyzed Intramolecular Cyclization

A plausible and efficient method for the synthesis of 2,3-dihydrobenzofuran from this compound is through a palladium-catalyzed intramolecular reaction. This type of transformation can be viewed as an intramolecular variation of the Suzuki-Miyaura coupling or a Heck-type reaction, where the ortho-bromoethyl group acts as an internal electrophile and the boronic acid, after activation, serves as the nucleophile.

Reaction Scheme:

Plausible Reaction Mechanism

The catalytic cycle for this intramolecular cyclization is proposed to proceed through the following key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the bromoethyl group to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species. This species then undergoes transmetalation with the palladium(II) complex, transferring the aryl group to the palladium center and forming a diarylpalladium(II) intermediate.

  • Reductive Elimination: The diarylpalladium(II) intermediate undergoes reductive elimination, forming the new carbon-carbon bond that closes the five-membered ring of the 2,3-dihydrobenzofuran product and regenerating the palladium(0) catalyst.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran

The following is a detailed, step-by-step hypothetical protocol for the palladium-catalyzed intramolecular cyclization of this compound. This protocol is based on established methodologies for similar transformations.

Materials:

  • This compound (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • Triphenylphosphine [PPh₃] (0.1 eq)

  • Potassium carbonate [K₂CO₃] (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,3-dihydrobenzofuran.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the proposed synthesis of 2,3-dihydrobenzofuran from this compound.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound D Intramolecular Cyclization (DMF, 100 °C) A->D B Pd(OAc)2 / PPh3 B->D C K2CO3 C->D E Extraction D->E F Column Chromatography E->F G 2,3-Dihydrobenzofuran F->G

Caption: Proposed workflow for the synthesis of 2,3-dihydrobenzofuran.

Conclusion

References

Spectroscopic and Synthetic Elucidation of (2-(2-Bromoethyl)phenyl)boronic acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic and synthetic characteristics of (2-(2-Bromoethyl)phenyl)boronic acid, a key building block in organic synthesis and medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of organic chemistry and spectroscopy, supported by data from closely related analogs, to present a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, data interpretation, and the causal reasoning behind the described methodologies. Our approach ensures a self-validating system of scientific integrity, grounded in authoritative references.

Introduction: The Significance of Ortho-Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[1]. The unique reactivity and stability of the boronic acid moiety make it a versatile functional group for the formation of carbon-carbon bonds. This compound, with its ortho-disubstituted pattern, presents a particularly interesting scaffold. The presence of a bromoethyl group offers a reactive handle for subsequent functionalization, such as intramolecular cyclization to form boron-containing heterocycles or as a point of attachment for larger molecular frameworks. Understanding the precise spectroscopic signature and mastering the synthesis of this compound are therefore critical for its effective utilization in complex synthetic campaigns.

Proposed Synthesis of this compound

A robust and widely applicable method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis[2][3][4]. For the synthesis of this compound, a plausible and efficient route involves the lithiation of 1-bromo-2-(2-bromoethyl)benzene, followed by quenching with triisopropyl borate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation & Hydrolysis A 1-Bromo-2-(2-bromoethyl)benzene C 2-(2-Bromoethyl)phenyllithium (in situ) A->C Halogen-Metal Exchange B n-Butyllithium (n-BuLi) in THF, -78 °C E Boronate ester intermediate C->E Nucleophilic Attack D Triisopropyl borate F This compound E->F Hydrolysis G Aqueous Acid (e.g., HCl)

Caption: Proposed two-step, one-pot synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-2-(2-bromoethyl)benzene

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-2-(2-bromoethyl)benzene (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The choice of n-butyllithium facilitates a clean halogen-metal exchange at the more reactive aryl bromide position. The low temperature is crucial to prevent side reactions, such as elimination of HBr from the bromoethyl group.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the freshly prepared organolithium species, again maintaining the temperature below -70 °C. The bulky isopropyl groups on the borate ester help to prevent the formation of over-addition products. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour to ensure complete hydrolysis of the boronate ester. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield this compound as a white solid.

Spectroscopic Characterization (Predicted Data)

The following sections detail the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl side chain. The boronic acid protons are often broad and may exchange with residual water in the solvent.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.9d1HAr-H (ortho to B(OH)₂)The proton ortho to the electron-withdrawing boronic acid group is expected to be the most deshielded aromatic proton.
~7.2-7.4m3HAr-H The remaining aromatic protons will appear as a complex multiplet in this region, typical for ortho-disubstituted benzene rings.
~3.6-3.7t2H-CH₂-BrThe methylene group attached to the bromine atom will be deshielded and appear as a triplet due to coupling with the adjacent methylene group.
~3.2-3.3t2HAr-CH₂-The methylene group attached to the aromatic ring will be a triplet, coupled to the methylene group bearing the bromine.
~5.0-6.0br s2HB(OH )₂The boronic acid protons are typically broad and their chemical shift is concentration and solvent dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~140-142C -CH₂CH₂BrThe aromatic carbon bearing the ethyl group.
~135-137C -B(OH)₂The ipso-carbon attached to the boron atom; this signal may be broad or unobserved.
~130-132Ar-C HAromatic methine carbon.
~128-130Ar-C HAromatic methine carbon.
~126-128Ar-C HAromatic methine carbon.
~125-127Ar-C HAromatic methine carbon.
~38-40Ar-C H₂-The benzylic carbon.
~32-34-C H₂-BrThe carbon atom attached to the bromine.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Mass Spectrometry Data (ESI-MS):

m/z (Predicted)Ion
228.0/230.0[M+H]⁺
251.0/253.0[M+Na]⁺
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.

Predicted IR Data (KBr Pellet):

Frequency (cm⁻¹)IntensityAssignment
~3200-3500Broad, StrongO-H stretch (from B(OH)₂)
~3000-3100MediumAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch
~1600, 1470MediumAromatic C=C stretch
~1350-1410StrongB-O stretch
~750StrongOrtho-disubstituted benzene C-H bend
~650-700MediumC-Br stretch

Visualization of Key Relationships

Structure-Spectra Correlation Diagram

Caption: Correlation of the molecular structure with its predicted key spectroscopic signals.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview of this compound. By integrating fundamental principles of organic chemistry with spectral data from analogous compounds, we have constructed a comprehensive resource for researchers. The proposed synthetic protocol is robust and follows well-established methodologies, offering a reliable starting point for the preparation of this valuable building block. The predicted spectroscopic data, presented with clear justifications, will aid in the characterization and quality control of the synthesized material. This guide underscores the power of predictive chemistry in the absence of complete experimental data and serves as a testament to the importance of a deep, mechanistic understanding in modern chemical research.

References

Stability and storage conditions for (2-(2-Bromoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Stability and Storage of (2-(2-Bromoethyl)phenyl)boronic acid

Executive Summary

This compound is a bifunctional reagent increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility is derived from the presence of both a reactive boronic acid moiety, amenable to Suzuki-Miyaura cross-coupling reactions, and a bromoethyl group, which can participate in various nucleophilic substitution and derivatization reactions. However, the inherent reactivity of these functional groups also renders the compound susceptible to specific degradation pathways. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the factors governing the stability of this compound. It details the primary degradation mechanisms, provides field-proven storage and handling protocols to mitigate decomposition, and outlines experimental workflows for stability assessment.

Introduction to this compound

This compound, with CAS number 850568-82-0, is an ortho-substituted arylboronic acid.[1][] Its structure is notable for the spatial proximity of the boronic acid group and the bromoethyl side chain, which can influence its reactivity and stability profile. Boronic acids, in general, are recognized for their versatile reactivity, relative stability, and low toxicity, making them indispensable intermediates in organic synthesis.[3] The boronic acid functional group serves as a Lewis acid and is a cornerstone of palladium-catalyzed cross-coupling reactions. The presence of the bromoethyl group provides a secondary reactive handle for sequential functionalization, enabling the construction of intricate molecular architectures.

Figure 1: Chemical Structure of this compound cluster_main This compound cluster_props Key Properties structure A CAS: 850568-82-0 B Formula: C₈H₁₀BBrO₂ C MW: 228.88 g/mol

Caption: Figure 1: Chemical Structure and Key Properties.

Fundamental Principles of Stability

The stability of any chemical compound is not an absolute property but is dictated by its inherent molecular structure and its external environment. For this compound, stability concerns are primarily centered on the C-B (carbon-boron) bond and the C-Br (carbon-bromine) bond.

The Boronic Acid Moiety: A Locus of Instability

The boronic acid group (-B(OH)₂) is susceptible to two primary non-enzymatic degradation pathways:

  • Dehydration to Boroxines: In the solid state or in non-aqueous solvents, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. This process is typically reversible upon the addition of water. While not a destructive degradation, it alters the compound's molecular weight and may affect its reactivity and solubility.

  • Protodeboronation: This is an irreversible and more critical degradation pathway involving the cleavage of the C-B bond and its replacement with a C-H bond, yielding the corresponding deboronated arene (1-bromo-2-ethylbenzene in this case). This reaction is catalyzed by moisture, particularly under non-neutral pH conditions (both acidic and basic), and can be accelerated by the presence of certain metals.[4]

The Bromoethyl Side Chain

The primary alkyl bromide of the bromoethyl group is a competent electrophile. While generally stable under anhydrous and neutral conditions, it can be susceptible to:

  • Hydrolysis: In the presence of water, particularly at elevated temperatures or under basic conditions, the C-Br bond can undergo hydrolysis to form the corresponding alcohol, 2-(2-hydroxyethyl)phenylboronic acid.

  • Elimination: Strong bases can promote the elimination of HBr to form an olefin (2-vinylphenylboronic acid).

Critical Factors Influencing Stability and Degradation

Understanding the environmental factors that accelerate decomposition is paramount for preserving the integrity of this compound.

Figure 2: Primary Degradation Pathways cluster_degradation Degradation Products Parent This compound Deboronated 1-Bromo-2-ethylbenzene (via Protodeboronation) Parent->Deboronated H₂O Acid/Base Boroxine Cyclic Boroxine Anhydride (via Dehydration) Parent->Boroxine Heat (Reversible) Hydrolyzed 2-(2-Hydroxyethyl)phenylboronic acid (via Hydrolysis of C-Br) Parent->Hydrolyzed H₂O Base

Caption: Figure 2: Potential Degradation Pathways for the Compound.

Moisture and Humidity

Moisture is the most significant adversary to the stability of arylboronic acids.[5] It is a key reactant in both protodeboronation and the hydrolysis of the alkyl bromide. Phenylboronic acids are often described as hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][7] Therefore, exposure to ambient air should be minimized.

  • Causality: The vacant p-orbital on the boron atom makes it a Lewis acid, readily coordinating with water molecules. This coordination facilitates the cleavage of the C-B bond.

Temperature

Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all potential degradation reactions. While many boronic acids are solids with relatively high melting points, thermal degradation can occur even in the solid state over extended periods.

  • Causality: Heat provides the activation energy needed to overcome the energy barriers for degradation reactions like protodeboronation and hydrolysis. Supplier recommendations consistently point towards refrigerated storage.[8]

Light

While less documented for this specific class of compounds compared to more photosensitive molecules, exposure to high-intensity light, particularly in the UV spectrum, should be considered a potential risk factor.

  • Causality: UV radiation can induce homolytic cleavage of weaker bonds. The C-Br bond, in particular, can be susceptible to photolysis, leading to the formation of radical species and subsequent decomposition products.

pH and Chemical Incompatibility

As discussed, both strongly acidic and strongly basic conditions can catalyze protodeboronation.[4] Additionally, the compound's reactivity makes it incompatible with certain chemical classes.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can oxidize the boronic acid group.[5]

    • Strong Bases: Can promote both protodeboronation and elimination/hydrolysis of the bromoethyl group.

    • Water/Protic Solvents: Should be avoided during storage and handling unless part of a controlled reaction.

Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling procedures is essential for maximizing the shelf-life and ensuring the purity of this compound.

Data Presentation: Storage Condition Summary
ParameterRecommendationRationale
Temperature 2–8°C.[8]Minimizes the rate of thermally induced degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[7]Prevents exposure to atmospheric moisture and oxygen.
Light Store in an opaque or amber vial in a dark location.[9]Protects against potential photolytic degradation.
Container Tightly sealed, appropriate container.[10]Prevents ingress of moisture and other atmospheric contaminants.
State Store as a solid.The solid state generally offers greater stability than solutions.
Long-Term Storage

For long-term archival, the material should be stored as a solid in a tightly sealed container, with the headspace purged with an inert gas like argon or nitrogen. The container should be placed in a refrigerator at 2–8°C. Sealing the container cap with paraffin film can provide an additional barrier against moisture ingress.

Short-Term Handling and In-Use Procedures

When weighing or dispensing the compound, it is critical to minimize its exposure to the ambient atmosphere.

  • Environment: Whenever possible, handle the material inside a glove box with a controlled inert atmosphere. If a glove box is unavailable, work quickly in a fume hood with low ambient humidity.

  • Aliquotting: Avoid repeatedly opening and closing the primary stock container. It is best practice to aliquot the required amount into a separate tared vial for immediate use.

  • Solvents: If preparing a solution, use anhydrous solvents to prevent hydrolysis and protodeboronation. Solutions are generally less stable than the solid material and should be prepared fresh for each use.

Experimental Protocols for Stability Assessment

To ensure the material's quality and suitability for a given application, particularly in regulated environments like drug development, performing stability studies is crucial.

Experimental Workflow: Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.

Figure 3: Forced Degradation Study Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare solutions of the compound in appropriate solvents Acid Acidic (e.g., 0.1M HCl) Prep->Acid Base Basic (e.g., 0.1M NaOH) Prep->Base Oxidative Oxidative (e.g., 3% H₂O₂) Prep->Oxidative Thermal Thermal (e.g., 60°C) Prep->Thermal Photo Photolytic (e.g., ICH light box) Prep->Photo Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using stability-indicating method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Eval Identify and quantify degradants. Determine degradation pathways. Analysis->Eval

Caption: Figure 3: Workflow for a Forced Degradation Experiment.

Protocol:

  • Reference Standard: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile. This will serve as the time-zero (T₀) and control sample.

  • Acidic Stress: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 40°C).

  • Basic Stress: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Stress: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

  • Thermal Stress: Incubate a sample of the stock solution at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each stress condition at specified time intervals (e.g., 2, 8, 24 hours). Quench the reactions if necessary (e.g., neutralize the acidic/basic samples).

  • Analysis: Analyze all samples, including the T₀ control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products by mass-to-charge ratio.

Conclusion

The chemical integrity of this compound is contingent upon the rigorous exclusion of environmental factors that promote its degradation, most notably moisture. The primary degradation pathways of concern are protodeboronation of the C-B bond and hydrolysis of the C-Br bond. By implementing the recommended storage protocols—refrigeration (2–8°C) under a dry, inert atmosphere and away from light—and adhering to careful handling practices, researchers can significantly extend the shelf-life and preserve the purity of this valuable synthetic intermediate. For critical applications, the implementation of stability assessment protocols is a necessary step to validate material quality and ensure the reliability of experimental outcomes.

References

An In-Depth Technical Guide to (2-(2-Bromoethyl)phenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (2-(2-Bromoethyl)phenyl)boronic acid, a versatile bifunctional reagent crucial for constructing complex molecular architectures in pharmaceutical and materials science research. We will delve into supplier qualifications, quality control, safe handling, and key synthetic applications, offering field-proven insights to ensure successful and reproducible outcomes in the laboratory.

Introduction: A Unique Bifunctional Building Block

This compound (CAS No. 850568-82-0) is a valuable synthetic intermediate characterized by the presence of two distinct reactive functional groups: a boronic acid and a primary alkyl bromide. This unique arrangement makes it an ideal substrate for sequential or domino reactions. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Simultaneously, the bromoethyl group serves as a reactive handle for nucleophilic substitution or subsequent cyclization reactions.

Its primary utility lies in its ability to first participate in a C-C bond formation, followed by an intramolecular reaction involving the bromoethyl side chain. This makes it a powerful precursor for the synthesis of cyclic structures, such as dihydroisoquinolines, which are prevalent scaffolds in many biologically active compounds.[2][3]

Sourcing and Supplier Qualification

The quality of starting materials is paramount to the success of any synthetic campaign. When sourcing this compound, researchers should demand comprehensive analytical data from suppliers to validate the identity and purity of the material.

Key Supplier Specifications

Several reputable chemical suppliers offer this reagent. A comparative summary of typical specifications is provided below.

SupplierCAS NumberPurity SpecificationStorage ConditionsNotes
Sigma-Aldrich 850568-82-0Not specifiedNot specifiedOffered through their Combi-Blocks line, indicating its use as a building block in synthesis.
ChemScene 850568-82-0≥98%Sealed in dry, 2-8°CProvides basic physicochemical properties and notes it may ship at room temperature.[4]
BLDpharm 850568-82-0Not specifiedSealed in dry, 2-8°CMentions availability of analytical documentation like NMR, HPLC, and LC-MS upon request.[5]
BOC Sciences 850568-82-0Not specifiedNot specifiedSpecializes in small molecule synthesis and characterization, suggesting good quality control.[6]

Note: This table is illustrative. Researchers should always consult the supplier's specific product page and Certificate of Analysis (CoA) before purchase.

The Self-Validating System: Essential Quality Control

To ensure trustworthiness in your results, every batch of reagent should be considered a self-validating system. Do not rely solely on the supplier's CoA. In-house verification is a critical step.

Workflow for Incoming Reagent Qualification:

Reaction_Pathway BoronicAcid < This compound > CoupledProduct < Intermediate(Structure not explicitly drawn) > BoronicAcid->CoupledProduct 1. R-NH2, Aryl-X [Pd Catalyst], Base (Suzuki Coupling) Amine R-NH2 FinalProduct < Substituted Dihydroisoquinoline > CoupledProduct->FinalProduct 2. Intramolecular Cyclization

References

Introduction: The Bromoethyl-Functionalized Boronic Acid as a Bifunctional Linchpin in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Bromoethyl Group in Boronic Acids

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile, multi-functional building blocks is insatiable.[1][2][3] Among these, arylboronic acids bearing a bromoethyl substituent represent a class of uniquely powerful reagents. They embody a strategic duality: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling, and the bromoethyl group, a classic electrophilic handle for nucleophilic substitution and other transformations.[4][5][6] This guide provides an in-depth exploration of the reactivity of this molecular architecture, focusing on the principles of chemoselectivity, potential side reactions, and field-proven protocols for their strategic application. Understanding how to selectively address one functional group while preserving the other is paramount to unlocking their full synthetic potential.

Pillar 1: The Duality of Reactivity - A Tale of Two Functional Groups

The core of understanding (bromoethyl)arylboronic acids lies in appreciating the distinct yet potentially interacting nature of their two key functional groups.

The Boronic Acid Moiety: A Nucleophilic Partner in Cross-Coupling

The boronic acid (-B(OH)₂) is a weak Lewis acid that exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[7][8] The formation of the boronate species, typically facilitated by a base, is crucial for its most prominent role: as the nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5][9] This reaction is a pillar of modern synthesis for its reliability in forming C(sp²)–C(sp²) bonds.[10][11] The generally accepted catalytic cycle provides the basis for understanding its reactivity.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OR)₂ Base Ar-Pd(II)-R Ar-Pd(II)(L)₂-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Bromoethyl Group: A Classic Electrophilic Site

The 2-bromoethyl group is a primary alkyl halide, making its terminal carbon a potent electrophilic center. It is highly susceptible to nucleophilic attack via an Sₙ2 mechanism. This reactivity allows for the introduction of a wide array of functionalities, including amines, azides, cyanides, thiols, and alkoxides. It can also participate in other transformations, such as elimination reactions under strongly basic conditions or acting as an electrophile in different coupling paradigms.

Pillar 2: Mastering Chemoselectivity in Cross-Coupling

The primary challenge and opportunity when using a molecule like 2-(2-bromoethyl)phenylboronic acid is achieving chemoselectivity. How does one perform a Suzuki-Miyaura coupling on the boronic acid without triggering a reaction at the bromoethyl terminus, or vice versa?

The key lies in the disparate mechanisms of activation. The oxidative addition of an aryl halide to a Pd(0) center is generally much faster and occurs under milder conditions than the oxidative addition of an unactivated primary alkyl bromide.[4][10] This kinetic difference is the foundation upon which selective Suzuki-Miyaura couplings are built.

Typical Conditions for Selective Suzuki-Miyaura Coupling:

ParameterRecommended ChoiceRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Standard, reliable Pd(0) or Pd(II) pre-catalysts effective for C(sp²)-X activation.
Ligand Phosphine-based (e.g., PPh₃, dppf)Stabilizes the Pd center and facilitates the catalytic cycle without readily activating C(sp³)-Br bonds.
Base Mild inorganic bases (K₂CO₃, Na₂CO₃, Cs₂CO₃)Sufficient to activate the boronic acid for transmetalation without promoting significant elimination (E2) of the bromoethyl group.[5]
Solvent Protic/Aprotic mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)Standard solvent systems that facilitate solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for the Suzuki coupling without typically reaching the activation energy for C(sp³)-Br oxidative addition.

Under these conditions, the Suzuki-Miyaura reaction can proceed efficiently, leaving the bromoethyl group intact and available for subsequent synthetic manipulations. This creates a powerful two-step, one-pot or sequential functionalization strategy.

Pillar 3: Navigating Potential Side Reactions and Instability

While chemoselectivity is achievable, researchers must be vigilant for potential side reactions that can compromise yield and purity.

Intramolecular Cyclization

Under certain conditions, particularly those involving strong bases or organometallic intermediates, intramolecular cyclization can occur. For instance, during the synthesis of the boronic acid via lithium-halogen exchange at the aryl bromide position, the resulting aryllithium species can act as an internal nucleophile, attacking the electrophilic bromoethyl side chain to form benzocyclobutene.[12]

Cyclization_Side_Reaction Start 2-(2-Bromoethyl)phenyl -lithium Intermediate SideReaction Intramolecular SN2 Attack Start->SideReaction Product Benzocyclobutene SideReaction->Product

Caption: Potential intramolecular cyclization side reaction pathway.

This pathway is generally less of a concern under standard Suzuki-Miyaura conditions where a discrete, highly reactive aryllithium is not formed. However, the choice of a very strong base or excessively high temperatures could potentially promote similar reactions.

Boronic Acid Instability and Protective Strategies

Boronic acids are susceptible to degradation, most notably protodeboronation (replacement of -B(OH)₂ with -H) in aqueous or acidic media and oxidative deboronation.[13][14] The presence of an alkyl halide does not significantly alter this inherent instability. To circumvent these issues, especially in multi-step syntheses or when incompatible reagents are required, the boronic acid can be protected.

Common Boronic Acid Protecting Groups:

Protecting GroupAbbreviationStabilityDeprotection Conditions
Pinacol Ester BPinStable to chromatography, mild bases.[15]Aqueous acid or base; often used directly in coupling.
N-Methyliminodiacetic acid Ester MIDAVery stable to a wide range of conditions (basic, oxidative, reductive).[16][17][18]Mild aqueous acid (e.g., 1N HCl) or base (e.g., 1N NaOH).
1,8-Diaminonaphthaleneamide BDANExtremely stable due to N→B coordination.[15][19]Harsh acidic conditions.

Protecting the boronic acid, for example as a MIDA ester, renders it inert to Suzuki-Miyaura coupling conditions.[19] This strategy "inverts" the reactivity, allowing the researcher to perform chemistry at the bromoethyl group (e.g., nucleophilic substitution) before deprotecting the boronic acid for a subsequent cross-coupling reaction.

Pillar 4: Field-Proven Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

This protocol details the coupling of 4-(2-bromoethyl)phenylboronic acid with an aryl bromide, preserving the bromoethyl moiety.

Workflow Diagram:

Protocol_1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine boronic acid, aryl halide, base, and catalyst in a flask. B Add dioxane/water solvent. A->B C Degas the mixture with Argon (3x vacuum/backfill cycles). B->C D Heat mixture to 90 °C with stirring for 12h. C->D E Monitor progress by TLC/LC-MS. D->E F Cool to RT, dilute with ethyl acetate. E->F G Wash with water and brine. F->G H Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for a chemoselective Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-(2-bromoethyl)phenylboronic acid (1.0 equiv.), the desired aryl bromide (1.1 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Inerting: Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15 minutes, or by subjecting it to three vacuum-argon backfill cycles.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product with the intact bromoethyl group.

Protocol 2: Nucleophilic Substitution on a Protected Boronic Acid

This protocol describes the conversion of the bromoethyl group to an azidoethyl group using a pinacol-protected boronic acid.

Step-by-Step Methodology:

  • Reagent Charging: To a round-bottom flask, add 2-(4-(2-bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv.) and sodium azide (NaN₃, 1.5 equiv.).

  • Solvent Addition: Add dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.

  • Reaction: Stir the mixture at 60 °C for 6 hours. The progress can be monitored by TLC, observing the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers and wash with brine (3x) to remove residual DMF. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude 2-(4-(2-azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is often pure enough for the next step or can be purified by column chromatography if necessary. This product is now primed for a subsequent Suzuki-Miyaura coupling.

Conclusion

Arylboronic acids containing a bromoethyl group are sophisticated synthetic intermediates whose utility is maximized through a clear understanding of their dual reactivity. By leveraging the kinetic differences between C(sp²)-B and C(sp³)-Br bond activation, researchers can achieve remarkable chemoselectivity, enabling powerful and convergent synthetic strategies. Careful consideration of potential side reactions and the judicious use of protective groups provide a robust framework for navigating complex molecular syntheses. The protocols and principles outlined in this guide serve as a foundational resource for scientists aiming to incorporate these versatile building blocks into their research and development programs.

References

An In-depth Technical Guide on the Lewis Acidity of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Arylboronic acids are a cornerstone of modern organic chemistry, celebrated for their versatility in synthesis, catalysis, and molecular recognition.[1] A fundamental property governing their reactivity and function is the Lewis acidity of the boron center. This guide provides an in-depth exploration of the Lewis acidic character of arylboronic acids, detailing the structural and environmental factors that modulate this property. We will delve into the experimental and computational methodologies employed for its quantification and discuss the profound implications of tuning Lewis acidity in the realms of catalysis and sensor development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aspect of arylboronic acid chemistry.

Introduction: The Bivalent Nature of Arylboronic Acids

Arylboronic acids, characterized by the general formula R-B(OH)₂, are organoboron compounds featuring a carbon-boron bond.[1] The boron atom in its neutral state possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base. This inherent Lewis acidity is central to their chemical behavior.[2] In aqueous solution, arylboronic acids exist in equilibrium between a neutral, trigonal planar species and an anionic, tetrahedral boronate species, formed by the coordination of a hydroxide ion.[3][4] The position of this equilibrium, and thus the effective Lewis acidity, is quantified by the pKa value, which for many arylboronic acids falls within the range of 4–10.[5]

The ability to fine-tune the Lewis acidity of arylboronic acids through synthetic modification has profound implications for their application. In catalysis, it allows for the modulation of their activity in a wide array of organic transformations, including dehydrative condensations, acylations, and cycloadditions.[6][7] In the field of sensor technology, the reversible covalent interaction with diols, which is governed by Lewis acidity, forms the basis for the development of sophisticated glucose and other biomolecule sensors.[8][9][10]

Factors Influencing the Lewis Acidity of Arylboronic Acids

The Lewis acidity of an arylboronic acid is not a fixed parameter but is intricately influenced by a combination of electronic, steric, and environmental factors. A thorough understanding of these factors is paramount for the rational design of arylboronic acids with tailored reactivity.

Electronic Effects of Aryl Substituents

The nature of the substituents on the aryl ring plays a dominant role in modulating the electron density at the boron center. Electron-withdrawing groups (EWGs) increase Lewis acidity by inductively pulling electron density away from the boron atom, making it more electrophilic. Conversely, electron-donating groups (EDGs) decrease Lewis acidity by increasing the electron density at the boron center.[11]

This relationship can be quantitatively described by the Hammett equation, which correlates the pKa values of substituted phenylboronic acids with the electronic properties of the substituents.[12][13] For meta- and para-substituted compounds, a linear correlation is generally observed.[12][13] For instance, the presence of a strongly electron-withdrawing nitro group in the para position significantly lowers the pKa of phenylboronic acid, indicating a substantial increase in Lewis acidity.[5]

Steric Effects and Intramolecular Interactions

The steric environment around the boronic acid moiety can also significantly impact its Lewis acidity. Bulky substituents in the ortho position can hinder the approach of a Lewis base and destabilize the formation of the tetrahedral boronate complex, thereby decreasing acidity.[12]

However, ortho-substituents capable of forming intramolecular hydrogen bonds with the B-OH group, such as -F, -CHO, and -OR, can lead to an increase in acidity.[12] This is attributed to the stabilization of the tetrahedral boronate form, which has a more favorable geometry for hydrogen bonding compared to the planar trigonal acid.[12]

Solvent and pH Effects

The surrounding medium, particularly the solvent and pH, has a profound effect on the apparent Lewis acidity of arylboronic acids. In aqueous solutions, the equilibrium between the neutral boronic acid and the anionic boronate is pH-dependent. At pH values below the pKa, the neutral, more Lewis acidic form predominates. Conversely, at pH values above the pKa, the less Lewis acidic boronate form is the major species. This pH-dependent behavior is a key feature exploited in the design of stimuli-responsive materials and sensors.[14]

The solvent can also influence Lewis acidity through solvation effects. Polar solvents can stabilize the charged boronate species, thereby increasing the apparent acidity.[3]

Quantification of Lewis Acidity: Experimental and Computational Approaches

A variety of methods have been developed to quantify the Lewis acidity of arylboronic acids, ranging from straightforward experimental techniques to sophisticated computational models.

Experimental Methods

Potentiometric and Spectrophotometric Titrations: These are the most common methods for determining the pKa of boronic acids in solution.[12][15] Potentiometric titration involves monitoring the pH of a solution as a strong base is added, while spectrophotometric titration relies on changes in the UV-Vis absorbance spectrum upon ionization.[15]

NMR Spectroscopy: 11B and 19F NMR spectroscopy can be powerful tools for probing the electronic environment of the boron atom and its interaction with Lewis bases. For instance, the Gutmann-Beckett method utilizes a Lewis base probe like triethylphosphine oxide (TEPO) and monitors the change in its 31P NMR chemical shift upon interaction with the boronic acid to determine a relative measure of Lewis acidity known as the Acceptor Number (AN).[12][13]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a Lewis base to a boronic acid, providing thermodynamic parameters such as the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction.[15]

Fluorescence Spectroscopy: The development of fluorescent probes that exhibit a change in their emission properties upon binding to boronic acids has enabled the sensitive determination of their Lewis acidity.[9][16]

Computational Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable for predicting and understanding the Lewis acidity of arylboronic acids.[5][17]

pKa Prediction: Computational models can be used to calculate the free energy change of the ionization reaction in solution, allowing for the prediction of pKa values.[5] However, achieving high accuracy requires careful consideration of conformational flexibility and solvent effects.[5][17]

Lewis Adduct Formation Energies: The strength of the interaction between a boronic acid and a reference Lewis base (e.g., ammonia, fluoride ion) can be calculated to provide a direct measure of its intrinsic Lewis acidity.[18][19][20] Common metrics include Fluoride Ion Affinity (FIA) and Ammonia Affinity (AA).[18][19][20]

Molecular Orbital Analysis: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of a boronic acid can serve as a qualitative indicator of its Lewis acidity, with a lower LUMO energy generally corresponding to higher acidity.[18][19]

Table 1: Comparison of Methods for Quantifying Lewis Acidity

MethodPrincipleAdvantagesLimitations
Potentiometric/Spectrophotometric Titration Measures pKa based on pH or absorbance changes upon titration.[12][15]Well-established, provides thermodynamic pKa.Requires soluble and stable compounds.
NMR Spectroscopy (Gutmann-Beckett) Measures the change in chemical shift of a probe molecule upon interaction.[12][13]Provides a relative scale of Lewis acidity (Acceptor Number).Indirect measurement, sensitive to experimental conditions.
Isothermal Titration Calorimetry (ITC) Directly measures the heat of binding to a Lewis base.[15]Provides a complete thermodynamic profile of the interaction.Requires specialized equipment.
Fluorescence Spectroscopy Measures changes in fluorescence upon binding to a probe.[9][16]High sensitivity.Requires a suitable fluorescent probe.
Computational Chemistry (DFT) Calculates pKa, adduct formation energies, or LUMO energies.[5][18][19]Provides insights into intrinsic acidity and electronic structure.Accuracy depends on the level of theory and solvation model.[5][17]

Applications Driven by Tunable Lewis Acidity

The ability to rationally design arylboronic acids with specific Lewis acidities has unlocked a wide range of applications in catalysis and sensing.

Lewis Acid Catalysis

Arylboronic acids are effective Lewis acid catalysts for a variety of organic transformations.[6] Their catalytic activity is directly related to their Lewis acidity, with more electron-deficient boronic acids generally exhibiting higher reactivity.[6]

  • Dehydrative Condensations: Arylboronic acids catalyze the formation of amides from carboxylic acids and amines by activating the carboxylic acid towards nucleophilic attack.[7]

  • Carbon-Carbon Bond Formation: They can promote Friedel-Crafts type reactions and other C-C bond-forming reactions by activating electrophiles.[21]

  • Cycloaddition Reactions: Arylboronic acids have been shown to catalyze Diels-Alder reactions by coordinating to the dienophile and lowering its LUMO energy.[6]

Experimental Protocol: Arylboronic Acid-Catalyzed Amide Synthesis [7]

  • To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene) is added the arylboronic acid catalyst (5-10 mol%).

  • The amine (1.1 mmol) is then added to the reaction mixture.

  • The reaction is heated to reflux with azeotropic removal of water (e.g., using a Dean-Stark apparatus).

  • The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified by standard methods (e.g., extraction, chromatography).

Amide_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products RCOOH Carboxylic Acid Activation Activation of Carboxylic Acid RCOOH->Activation RNH2 Amine Attack Nucleophilic Attack RNH2->Attack ArBOH2 Arylboronic Acid Catalyst ArBOH2->Activation Activation->Attack Dehydration Dehydration Attack->Dehydration Amide Amide Dehydration->Amide Water Water Dehydration->Water

Caption: Workflow for arylboronic acid-catalyzed amide synthesis.

Chemical Sensing

The reversible formation of boronate esters with 1,2- or 1,3-diols is a hallmark of boronic acid chemistry and the foundation for their use in sensing applications, particularly for glucose.[1][8][10] The binding affinity and selectivity for different diols are highly dependent on the Lewis acidity of the boronic acid.

By incorporating a fluorophore into the arylboronic acid structure, the binding event can be transduced into a measurable change in fluorescence.[8][10] This can occur through several mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).[8] Increasing the Lewis acidity of the boronic acid generally leads to a lower pKa, which is desirable for sensing at physiological pH.[8]

Glucose_Sensing ArylboronicAcid Fluorescent Arylboronic Acid BoronateEster Cyclic Boronate Ester ArylboronicAcid->BoronateEster + Glucose Glucose Glucose (Diol) BoronateEster->ArylboronicAcid - Glucose FluorescenceChange Change in Fluorescence BoronateEster->FluorescenceChange

Caption: Principle of fluorescent glucose sensing with arylboronic acids.

Conclusion and Future Outlook

The Lewis acidity of arylboronic acids is a critical parameter that dictates their reactivity and utility across a broad spectrum of chemical applications. A deep understanding of the factors that govern this property, coupled with robust methods for its quantification, empowers researchers to design and synthesize novel boronic acids with precisely tailored functions. The ongoing development of more sophisticated computational models will further enhance our predictive capabilities, accelerating the discovery of new catalysts and sensors. As we continue to unravel the subtleties of boronic acid chemistry, their role in addressing challenges in medicine, materials science, and sustainable chemistry is set to expand even further.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-(2-Bromoethyl)phenyl)boronic acid: A Guide to Biaryl Synthesis and Tandem Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Intricacies of a Bifunctional Reagent

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its mild conditions and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] The use of functionalized boronic acids significantly expands the synthetic utility of this reaction, allowing for the introduction of diverse structural motifs. Among these, (2-(2-Bromoethyl)phenyl)boronic acid presents a unique and powerful building block for medicinal and materials chemistry. Its structure incorporates both a nucleophilic boronic acid and a latent electrophilic bromoethyl side chain, opening avenues for either direct biaryl synthesis or a subsequent intramolecular cyclization to afford valuable 9,10-dihydrophenanthrene scaffolds.[3][4]

This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling. We will delve into the mechanistic nuances, potential side reactions, and provide detailed, field-proven protocols for both the synthesis of the direct cross-coupling product and for a one-pot tandem reaction leading to cyclized derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Mechanistic Considerations and Strategic Reaction Planning

The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) can be strategically directed towards two distinct outcomes: the direct cross-coupling product (a 2-(2-bromoethyl)biphenyl derivative) or the cyclized 9,10-dihydrophenanthrene product through a tandem intramolecular reaction. The choice of reaction conditions, particularly the catalyst, ligand, base, and temperature, is paramount in dictating the reaction pathway.

The Competing Pathways: Intermolecular Coupling vs. Intramolecular Cyclization

The primary reaction is the classical Suzuki-Miyaura catalytic cycle, involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the C-C bond.[5] However, the presence of the bromoethyl group introduces the possibility of a subsequent intramolecular reaction. This can occur via an intramolecular Heck-type reaction or a slower intramolecular Suzuki-type coupling if the initial product undergoes further oxidative addition.[3][6]

To achieve selectivity, one must consider the relative rates of the intermolecular Suzuki coupling and the intramolecular cyclization. Milder conditions and shorter reaction times will generally favor the formation of the initial biaryl product. Conversely, more forcing conditions, such as higher temperatures and longer reaction times, can promote the subsequent cyclization.

Visualizing the Reaction Pathways

Suzuki_Miyaura_Pathways Start This compound + Ar-X Intermediate 2-(2-Bromoethyl)biaryl (Direct Coupling Product) Start->Intermediate Suzuki-Miyaura Coupling (Pd catalyst, base) Cyclized 9,10-Dihydrophenanthrene (Cyclized Product) Intermediate->Cyclized Intramolecular Cyclization (e.g., Heck-type, heat) Experimental_Workflow cluster_0 Protocol 1: Direct Coupling cluster_1 Protocol 2: Tandem Cyclization P1_Start Combine Reagents (Boronic Acid, Aryl Halide, Base) P1_Inert Inert Atmosphere (Ar/N₂) P1_Start->P1_Inert P1_Solvent Add Degassed Solvents (Toluene/Water) P1_Inert->P1_Solvent P1_Catalyst Add Pd(PPh₃)₄ P1_Solvent->P1_Catalyst P1_React Heat at 80°C (2-4 hours) P1_Catalyst->P1_React P1_Workup Aqueous Work-up P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product 2-(2-Bromoethyl)biphenyl P1_Purify->P1_Product P2_Start Combine Reagents (Boronic Acid, Aryl Halide, Pd(OAc)₂, SPhos, Base) P2_Solvent Add Anhydrous Dioxane P2_Start->P2_Solvent P2_React Heat at 110-120°C (12-24 hours) P2_Solvent->P2_React P2_Workup Filter through Celite® P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product 9,10-Dihydrophenanthrene P2_Purify->P2_Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using (2-(2-Bromoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Reagent for Complex Molecular Architectures

(2-(2-Bromoethyl)phenyl)boronic acid is a unique bifunctional reagent that holds significant potential for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring both a boronic acid moiety and a bromoethyl group on the same aromatic ring, opens avenues for sequential or one-pot palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the applications of this reagent, focusing on intramolecular cyclization to form valuable benzocyclobutene scaffolds and intermolecular cross-coupling reactions for the construction of extended molecular frameworks. As a Senior Application Scientist, this document is designed to provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers to successfully employ this versatile building block.

Part 1: Intramolecular Palladium-Catalyzed Cyclization: A Gateway to Benzocyclobutenes

Benzocyclobutenes (BCBs) are strained four-membered ring systems fused to a benzene ring. This inherent strain makes them valuable synthetic intermediates, as they can undergo thermal ring-opening to form highly reactive o-quinodimethanes, which can then participate in a variety of cycloaddition reactions. The intramolecular cross-coupling of this compound offers a direct and efficient route to this important structural motif.

Mechanistic Considerations: Beyond the Classical Suzuki-Miyaura Cycle

While often referred to as an intramolecular Suzuki-Miyaura reaction, the cyclization of this compound can proceed through a pathway that is more accurately described as a palladium-catalyzed C(sp³)-H activation/arylation. The classical Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. In this intramolecular case, the reaction involves the formation of a new carbon-carbon bond between the aryl ring and the ethyl side chain.

A plausible catalytic cycle, based on related transformations, is depicted below.[1]

Intramolecular Cyclization Mechanism cluster_substrate Substrate Pd(0)L_n Pd(0)L_n Aryl-Pd(II)-Br Aryl-Pd(II)-Br Pd(0)L_n->Aryl-Pd(II)-Br Oxidative Addition of Aryl-Br Palladacycle Palladacycle Aryl-Pd(II)-Br->Palladacycle C(sp3)-H Activation Benzocyclobutene Benzocyclobutene Palladacycle->Benzocyclobutene Reductive Elimination Benzocyclobutene->Pd(0)L_n Catalyst Regeneration Substrate This compound

Figure 1: Plausible catalytic cycle for the intramolecular cyclization.

The reaction is initiated by the oxidative addition of the aryl C-B bond (activated by a base) or more likely a C-H bond on the ethyl side chain to a Pd(0) center. However, a more commonly proposed mechanism for similar transformations involves a Pd(II)-catalyzed C-H activation pathway.[1] In such a scenario, a Pd(II) species coordinates to the arene, and subsequent intramolecular C-H activation of the ethyl group forms a palladacycle. Reductive elimination from this intermediate then furnishes the benzocyclobutene product and regenerates the active palladium catalyst.

Key Experimental Parameters and Their Rationale

The success of this intramolecular cyclization is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

ParameterRecommended ReagentsRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) sources that are readily available. The choice may depend on the specific ligand and reaction conditions.
Ligand P(tBu)₃, PCy₃, SPhos, XPhosBulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps.[1][2] They also help to prevent catalyst decomposition. The choice of ligand can significantly impact the reaction efficiency and may require screening.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid or to facilitate the C-H activation step.[1] The choice of base can influence the reaction rate and yield, with carbonate bases often being effective in these types of cyclizations.
Solvent Toluene, Dioxane, DMFAnhydrous, high-boiling point solvents are typically used to facilitate the reaction at elevated temperatures. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
Detailed Experimental Protocol: Synthesis of Benzocyclobutene

This protocol is a representative procedure based on established methods for similar palladium-catalyzed intramolecular C-H arylations.[1][2] Optimization may be required for specific substituted derivatives of this compound.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(tBu)₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous toluene or dioxane

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv), potassium carbonate (2.0-3.0 equiv), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe to achieve a concentration of 0.05-0.1 M with respect to the boronic acid.

  • Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress.

  • Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Intramolecular_Workflow start Start setup 1. Assemble Reactants - Boronic Acid - Pd Catalyst & Ligand - Base start->setup solvent 2. Add Anhydrous Solvent setup->solvent degas 3. Degas Mixture solvent->degas react 4. Heat under Inert Atmosphere degas->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor workup 6. Quench and Extract monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify product Benzocyclobutene purify->product

Figure 2: Experimental workflow for intramolecular cyclization.

Part 2: Intermolecular Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The boronic acid functionality of this compound can also be utilized in classical intermolecular Suzuki-Miyaura cross-coupling reactions with various aryl or heteroaryl halides. This application allows for the synthesis of biaryl structures with a pendant bromoethyl group, which can be a handle for further synthetic transformations.

Chemoselectivity: A Key Challenge

A primary consideration in the intermolecular coupling is chemoselectivity. The presence of both a boronic acid and a bromoethyl group raises the possibility of competing reactions. The desired reaction is the coupling of the boronic acid with the external aryl halide. However, the bromoethyl group could potentially undergo oxidative addition to the palladium catalyst, leading to undesired side products or catalyst deactivation.

To favor the desired intermolecular Suzuki-Miyaura coupling, reaction conditions should be chosen to promote the reactivity of the boronic acid over the alkyl bromide. Generally, the oxidative addition of an aryl boronic acid (after activation by a base) to a Pd(II)-aryl halide complex is faster than the oxidative addition of an unactivated primary alkyl bromide to a Pd(0) center under typical Suzuki-Miyaura conditions.

Detailed Experimental Protocol: Intermolecular Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2-1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk flask or round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk or round-bottom flask, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst, and the base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system. A common ratio is 4:1 to 10:1 organic solvent to water.

  • Reaction: Heat the mixture to a temperature typically between 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Intermolecular_Workflow start Start setup 1. Combine Reactants - Aryl Halide - Boronic Acid - Pd Catalyst & Base start->setup solvent 2. Add Degassed Solvent System setup->solvent react 3. Heat under Inert Atmosphere solvent->react monitor 4. Monitor Progress react->monitor workup 5. Aqueous Work-up monitor->workup Reaction Complete purify 6. Purification workup->purify product Biaryl Product purify->product

Figure 3: Experimental workflow for intermolecular coupling.

Troubleshooting and Self-Validation

A successful protocol should be a self-validating system. If reactions are not proceeding as expected, consider the following troubleshooting strategies:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst and ligand are of high quality and have been stored properly. Consider using a more active pre-catalyst.

    • Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the solvent and reaction mixture are thoroughly degassed.

    • Base Incompatibility: The choice of base is critical. Screen different bases to find the optimal conditions.

  • Formation of Side Products:

    • Protodeboronation: The boronic acid can be cleaved by acidic protons. Use anhydrous conditions and a non-protic solvent if this is a major issue.

    • Homocoupling: Homocoupling of the boronic acid can occur in the presence of oxygen. Rigorous degassing is essential to minimize this side reaction.

    • Intramolecular Cyclization in Intermolecular Reactions: If the temperature is too high or the reaction time too long, the bromoethyl side chain may start to react. Monitor the reaction closely and aim for the lowest effective temperature.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex molecular architectures. Its ability to undergo both intramolecular cyclization to form benzocyclobutenes and intermolecular Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for synthetic chemists. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the full potential of this unique building block. As with any chemical reaction, careful optimization and attention to detail are paramount for achieving the desired outcomes.

References

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from (2-(2-Bromoethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Precursor for Druggable Heterocycles

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and biologically active compounds. (2-(2-Bromoethyl)phenyl)boronic acid has emerged as a highly valuable and versatile precursor for the construction of a variety of heterocyclic systems. Its unique structural motif, featuring a boronic acid group ortho to a bromoethyl side chain, allows for elegant and efficient intramolecular cyclization strategies, primarily through palladium-catalyzed cross-coupling reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of heterocyclic compounds utilizing this compound. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, field-proven protocols, and offer insights into potential challenges and troubleshooting. The methodologies described herein are designed to be robust and adaptable, serving as a foundational resource for the synthesis of diverse heterocyclic libraries.

Core Principle: The Intramolecular Suzuki-Miyaura Coupling

The primary transformation enabling the synthesis of heterocycles from this compound is the intramolecular Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to facilitate the coupling of the arylboronic acid moiety with the alkyl bromide. The process is highly efficient for the formation of five- and six-membered rings, which are common motifs in drug molecules[1][2].

The catalytic cycle, a fundamental concept in organometallic chemistry, drives this transformation. A general understanding of this cycle is crucial for optimizing reaction conditions and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The intramolecular Suzuki-Miyaura coupling of this compound proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the alkyl bromide of the side chain, inserting itself into the carbon-bromine bond. This forms a new organopalladium(II) intermediate.

  • Transmetalation: The boronic acid moiety, activated by a base, transfers its aryl group to the palladium center, displacing the bromide. This step brings both coupling partners onto the same metal center.

  • Reductive Elimination: This is the final, bond-forming step. The two organic fragments (the aryl group and the ethyl side chain) are eliminated from the palladium center, forming the new carbon-carbon bond of the cyclized product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

dot graph "Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative Addition\nIntermediate\n(R-Pd(II)-Br)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Transmetalation\nIntermediate\n(R-Pd(II)-Ar)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Starting Material\nthis compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Product\n(e.g., Indane)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Base\n(e.g., K2CO3)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [label=" Oxidative\n Addition"]; B -> C [label=" Transmetalation"]; C -> A [label=" Reductive\n Elimination"]; D -> B; F -> B; C -> E; } केंद Caption: Generalized Catalytic Cycle for Intramolecular Suzuki-Miyaura Coupling.

Synthesis of the Starting Material: this compound

While commercially available from various suppliers, the synthesis of this compound can be achieved in the laboratory. A common route involves the reaction of a suitable Grignard reagent with a borate ester, followed by hydrolysis[3].

Protocol 1: Synthesis of Indane via Intramolecular Suzuki-Miyaura Coupling

This protocol details the synthesis of indane, a five-membered carbocyclic compound, through the palladium-catalyzed intramolecular cyclization of this compound.

Experimental Workflow

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Start:\nthis compound", shape=ellipse, fillcolor="#FFFFFF"]; Reagents [label="Add:\n- Pd Catalyst\n- Base\n- Solvent"]; Reaction [label="Reaction:\n- Inert Atmosphere\n- Heat"]; Workup [label="Work-up:\n- Quench\n- Extract\n- Dry"]; Purification [label="Purification:\n- Column Chromatography"]; Product [label="Product:\nIndane", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } केंद Caption: Workflow for the Synthesis of Indane.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
This compound850568-82-0228.88ChemScene
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50Sigma-Aldrich
Triphenylphosphine (PPh₃)603-35-0262.29Sigma-Aldrich
Potassium carbonate (K₂CO₃)584-08-7138.21Sigma-Aldrich
Toluene, anhydrous108-88-392.14Sigma-Aldrich
Diethyl ether60-29-774.12Fisher Scientific
Magnesium sulfate (MgSO₄), anhydrous7487-88-9120.37Sigma-Aldrich
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 229 mg).

  • Catalyst and Base Addition: Add palladium(II) acetate (0.05 mmol, 11.2 mg), triphenylphosphine (0.1 mmol, 26.2 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure indane product.

Protocol 2: Synthesis of a Dihydrobenzofuran Derivative (Hypothetical)

For the purpose of this guide, we will focus on the well-established intramolecular C-C bond formation.

Troubleshooting and Key Considerations

  • Low Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a pre-catalyst can be beneficial.

    • Base Inefficiency: The choice of base is critical. Stronger bases like cesium carbonate or potassium phosphate may improve yields in some cases. The base must be finely powdered and anhydrous.

    • Solvent Purity: The use of anhydrous and degassed solvents is crucial to prevent catalyst deactivation and side reactions.

  • Side Reactions:

    • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions and ensuring the reaction goes to completion in a reasonable timeframe.

    • Homocoupling: The formation of biphenyl derivatives from the coupling of two molecules of the starting material can occur. This can often be suppressed by using a higher dilution.

  • Reaction Monitoring: TLC is a convenient method for monitoring the reaction. A suitable stain, such as potassium permanganate, can be used to visualize the spots.

Conclusion: A Gateway to Molecular Diversity

This compound serves as an exemplary building block for the efficient synthesis of valuable heterocyclic compounds. The intramolecular Suzuki-Miyaura coupling provides a robust and reliable method for constructing five- and six-membered ring systems that are of significant interest to the pharmaceutical and agrochemical industries. The protocols and insights provided in this application note are intended to empower researchers to explore the synthetic potential of this versatile precursor and to accelerate the discovery of novel, biologically active molecules.

References

Application Note: (2-(2-Bromoethyl)phenyl)boronic acid as a Versatile Building Block for the Synthesis of Dihydrobenzofuran Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount to the discovery of novel therapeutics. Boronic acids and their derivatives have become indispensable tools, largely due to their versatile reactivity in palladium-catalyzed cross-coupling reactions.[1] Among these, (2-(2-Bromoethyl)phenyl)boronic acid stands out as a particularly valuable bifunctional building block. Its unique structure, featuring both a boronic acid moiety for carbon-carbon bond formation and a reactive bromoethyl side chain, enables a powerful and efficient two-step sequence for the construction of dihydrobenzofuran cores. Dihydrobenzofurans are privileged heterocyclic motifs found in a wide array of biologically active natural products and synthetic drug candidates, exhibiting diverse pharmacological activities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound. We will detail a robust, field-proven protocol for a sequential Suzuki-Miyaura cross-coupling and intramolecular cyclization, explain the rationale behind experimental choices, and present the necessary data to ensure reproducible and successful synthesis.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful and safe experimentation.

PropertyValueSource
CAS Number 850568-82-0[2][3]
Molecular Formula C₈H₁₀BBrO₂[2]
Molecular Weight 228.88 g/mol [2]
Melting Point 146-148 °C[1]
Boiling Point 359.9 °C at 760 mmHg[]
Appearance White to off-white solid
Storage 2-8°C, sealed in a dry environment[1][2]

Strategic Application: Sequential Suzuki-Miyaura Coupling and Intramolecular Cyclization

The dual functionality of this compound is best exploited in a one-pot or sequential two-step synthesis. The boronic acid first participates in a Suzuki-Miyaura cross-coupling with an ortho-halo-phenol (or its synthetic equivalent).[5][6] The resulting biaryl intermediate is then subjected to basic conditions to induce an intramolecular O-alkylation (a Williamson ether synthesis), forming the dihydrobenzofuran ring.[7][8]

This strategy offers a modular approach to a wide variety of substituted dihydrobenzofurans, as diversity can be introduced through both the boronic acid and the phenolic coupling partner.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Intramolecular Cyclization A This compound C Pd Catalyst & Base A->C B ortho-Halo-Phenol B->C D Biaryl Intermediate C->D C-C Bond Formation E Biaryl Intermediate F Base (e.g., K2CO3) E->F G Dihydrobenzofuran Scaffold F->G Intramolecular O-Alkylation G cluster_workflow Experimental Workflow start Combine Reactants: - Boronic Acid - Aryl Halide - Pd Catalyst inert Purge with Inert Gas (Ar/N₂) start->inert add_solv_base Add Dioxane & K₂CO₃ Solution inert->add_solv_base suzuki Heat to 80-90 °C (Suzuki Coupling) add_solv_base->suzuki monitor1 Monitor by TLC/LC-MS suzuki->monitor1 add_dmf Add DMF monitor1->add_dmf Reaction Complete cyclize Heat to 100-110 °C (Intramolecular Cyclization) add_dmf->cyclize monitor2 Monitor by TLC/LC-MS cyclize->monitor2 workup Aqueous Work-up & Extraction monitor2->workup Reaction Complete purify Column Chromatography workup->purify product Pure Dihydrobenzofuran purify->product

References

Intramolecular cyclization of (2-(2-Bromoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Palladium-Catalyzed Intramolecular Cyclization of (2-(2-Bromoethyl)phenyl)boronic acid for the Synthesis of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the intramolecular cyclization of this compound, a key transformation for synthesizing 1-hydroxy-1,3-dihydro-2,1-benzoxaborole. This scaffold is a crucial component in various biologically active compounds, including the FDA-approved drugs tavaborole (Kerydin®) and crisaborole (Eucrisa®)[1]. The reaction proceeds via a palladium-catalyzed intramolecular Suzuki-Miyaura type C-C bond formation. We present a detailed mechanistic overview, a robust experimental protocol, strategies for optimization, and troubleshooting insights to ensure reliable and high-yield synthesis.

Introduction and Scientific Background

The intramolecular Suzuki-Miyaura coupling represents a powerful strategy for constructing cyclic systems in organic synthesis.[2][3] Unlike its intermolecular counterpart, the intramolecular variant leverages the proximity of the reacting moieties—an organoboron species and an organic halide—within the same molecule to facilitate efficient cyclization. The substrate, this compound, contains both the nucleophilic boronic acid and the electrophilic alkyl bromide, perfectly poised for the formation of a five-membered ring.

The resulting product, a benzoxaborole, is of significant interest in medicinal chemistry. The unique trigonal planar boron atom can form a stable, tetrahedral covalent bond with biological nucleophiles, acting as a potent enzyme inhibitor.[1] This application note details a reliable method to access this valuable heterocyclic system.

Reaction Mechanism: The Intramolecular Suzuki-Miyaura Catalytic Cycle

The reaction follows a well-established palladium-catalyzed cycle, primarily involving Pd(0) and Pd(II) oxidation states.[2][3] The key distinction of this intramolecular process is that the transmetalation step occurs within the same molecule, which is often kinetically favored.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl side chain, forming a square-planar Pd(II) complex.

  • Transmetalation (Intramolecular): This is the crucial cyclization step. The boronate, activated by a base, displaces the halide ligand on the palladium center. The aryl group from the boronate is transferred to the palladium, forming a five-membered palladacycle. The presence of a base is critical to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[4][5]

  • Reductive Elimination: The two organic ligands (aryl and ethyl) on the Pd(II) center couple, forming the new C-C bond of the dihydro-benzoxaborole ring and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4]

Intramolecular Suzuki-Miyaura Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 LₙPd(0) (Active Catalyst) OxAdd Aryl-Pd(II)-Br Complex Pd0->OxAdd Oxidative Addition Transmetalation Palladacycle Intermediate OxAdd->Transmetalation Intramolecular Transmetalation (+ Base) Product Cyclized Product (Benzoxaborole) Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Reactant This compound Reactant->OxAdd Base Base (e.g., K₂CO₃) Base->Transmetalation

Figure 1: Catalytic cycle for the intramolecular Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

3.1. Materials and Equipment

  • Reagents:

    • This compound (CAS: 850568-82-0)[6][7][] (229 mg, 1.0 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃) (21 mg, 0.08 mmol, 8 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous powder (415 mg, 3.0 mmol)

    • 1,4-Dioxane, anhydrous (10 mL)

    • Ethyl Acetate (for workup)

    • Brine (saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Silica Gel (for chromatography)

  • Equipment:

    • 50 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert gas line (Nitrogen or Argon) with manifold

    • Heating mantle with temperature controller

    • Standard laboratory glassware (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Flash chromatography setup

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add this compound (229 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (21 mg, 0.08 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere. Expert Insight: The Pd(0) species is oxygen-sensitive. Rigorous exclusion of air is critical to prevent catalyst deactivation and ensure reproducible results.

  • Solvent Addition and Reaction:

    • Using a syringe, add 10 mL of anhydrous 1,4-dioxane to the flask.

    • Place the flask in a heating mantle and attach a reflux condenser (also under inert gas).

    • Stir the mixture vigorously and heat to 100 °C.

    • Maintain the reaction at this temperature for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Filter the mixture through a pad of Celite® to remove the base and palladium black, washing the pad with ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield 1-hydroxy-1,3-dihydro-2,1-benzoxaborole as a white solid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Optimization and Troubleshooting

The success of the cyclization is dependent on several factors. The following table summarizes key parameters and provides expert insights for troubleshooting common issues.

ParameterRecommended ConditionRationale & Troubleshooting Notes
Catalyst/Ligand Pd(OAc)₂ / PPh₃A common and effective system. Troubleshooting: If the yield is low, consider other catalysts like Pd₂(dba)₃ or more electron-rich, bulky phosphine ligands (e.g., PCy₃, SPhos) which can accelerate oxidative addition and reductive elimination.[5]
Base K₂CO₃A moderately strong inorganic base sufficient for activating the boronic acid. Troubleshooting: For sluggish reactions, a stronger base like Cs₂CO₃ or K₃PO₄ can be more effective at promoting the formation of the boronate "ate" complex required for transmetalation.[4][5]
Solvent 1,4-DioxaneA high-boiling point aprotic solvent that effectively solubilizes the reactants and catalyst complex. Troubleshooting: Other solvents like THF or Toluene can be used. Toluene is often a good choice for higher temperatures. The presence of a small amount of water can sometimes be beneficial for Suzuki couplings, but anhydrous conditions are a reliable starting point.
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle. Troubleshooting: If starting material remains, increasing the temperature (if the solvent allows) or extending the reaction time may be necessary. If decomposition is observed, lower the temperature.
Side Reaction ProtodeboronationThe C-B bond is cleaved and replaced by a C-H bond, forming 1-bromo-2-ethylbenzene. Mitigation: This is often caused by excess water or acidic impurities. Ensure anhydrous conditions and use a high-purity base. Running the reaction at the lowest effective temperature can also minimize this pathway.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Weigh Reagents (Substrate, Catalyst, Ligand, Base) B 2. Assemble & Flame-Dry Glassware A->B C 3. Purge with Inert Gas (N₂/Ar) B->C D 4. Add Anhydrous Solvent C->D E 5. Heat to 100 °C with Stirring D->E F 6. Monitor by TLC (12-16 h) E->F G 7. Cool & Filter through Celite® F->G H 8. Aqueous Workup (Wash with H₂O/Brine) G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Flash Column Chromatography I->J K 11. Characterize Pure Product (NMR, MS) J->K

References

Navigating the Synthesis of (2-(2-Bromoethyl)phenyl)boronic Acid Derivatives: A Guide to Orthogonal Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of pharmaceutical and materials science research, the strategic manipulation of bifunctional molecules is paramount. (2-(2-Bromoethyl)phenyl)boronic acid, a versatile building block, presents a unique synthetic challenge due to its two reactive centers: a boronic acid and a bromoethyl group. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on effective protecting group strategies to unlock the full synthetic potential of this valuable intermediate. We will explore two primary orthogonal approaches, offering detailed protocols and the scientific rationale behind each strategic decision.

The Synthetic Conundrum: Orthogonality is Key

The presence of both a nucleophilic-susceptible alkyl bromide and a catalytically active boronic acid in this compound necessitates a carefully planned synthetic route. The term "orthogonal protection" is central to our discussion, referring to the use of protecting groups that can be removed under distinct conditions, allowing for the selective reaction of one functional group while the other remains inert[1][2]. The ideal strategy hinges on the desired final product and the sequence of reactions required.

Two divergent and powerful strategies emerge:

  • Protecting the Boronic Acid: This approach allows for the modification of the bromoethyl side chain through nucleophilic substitution or other reactions, while the boronic acid is masked.

  • Masking the Bromoethyl Group: Conversely, the bromoethyl moiety can be temporarily converted into a less reactive functional group, enabling reactions at the boronic acid, most notably the Suzuki-Miyaura cross-coupling.

This guide will dissect both strategies, providing detailed experimental protocols and the underlying chemical principles.

Strategy 1: Unlocking the Bromoethyl Group via Boronic Acid Protection

The primary motivation for protecting the boronic acid is to enable selective reactions at the bromoethyl side chain. The boronic acid moiety, if left unprotected, can interfere with many nucleophilic reactions. The choice of protecting group for the boronic acid is critical and is dictated by its stability under the conditions required for the subsequent reaction of the alkyl bromide.

The MIDA Boronate: A Robust Shield

Among the plethora of boronic acid protecting groups, the N-methyliminodiacetic acid (MIDA) boronate stands out for its exceptional stability across a wide range of reaction conditions, including exposure to soft nucleophiles. MIDA boronates are benchtop-stable, crystalline solids that are generally unreactive in anhydrous cross-coupling conditions, yet can be readily deprotected under mild aqueous basic conditions[3][4][5].

G

Diagram 1: Workflow for Strategy 1, protecting the boronic acid to allow for modification of the bromoethyl side chain.

Protocol 1.1: Synthesis of (2-(2-Azidoethyl)phenyl)boronic acid

This protocol demonstrates the protection of the boronic acid as a MIDA ester, followed by nucleophilic substitution with sodium azide, and subsequent deprotection.

Step 1: Protection of this compound with MIDA

  • Materials: this compound, N-methyliminodiacetic acid (MIDA), Dimethyl sulfoxide (DMSO), Toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), MIDA (1.1 eq), and a 1:1 mixture of DMSO and toluene.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude MIDA boronate can often be used directly in the next step or purified by crystallization[6][7].

Step 2: Nucleophilic Substitution with Sodium Azide

  • Materials: this compound MIDA ester, Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the crude this compound MIDA ester in DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-(2-azidoethyl)phenyl)boronic acid MIDA ester.

Step 3: Deprotection of the MIDA Ester

  • Materials: Crude (2-(2-azidoethyl)phenyl)boronic acid MIDA ester, Tetrahydrofuran (THF), 1 M aqueous Sodium Hydroxide (NaOH).

  • Procedure:

    • Dissolve the crude MIDA ester in THF.

    • Add 1 M aqueous NaOH (2-3 eq) and stir vigorously at room temperature for 30-60 minutes.

    • Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, (2-(2-azidoethyl)phenyl)boronic acid.

Protecting Group Protection Conditions Stability Deprotection Conditions
MIDA Ester MIDA, DMSO/Toluene, refluxStable to a wide range of reagents including soft nucleophiles, mild acids and bases, and chromatography[3][4][5].Mild aqueous base (e.g., 1M NaOH or NaHCO₃) at room temperature[6].
Pinacol Ester Pinacol, Toluene or THF, refluxGenerally stable, but can be sensitive to strong nucleophiles and harsh acidic or basic conditions.Acidic hydrolysis (e.g., HCl), or oxidative cleavage (e.g., NaIO₄)[8][9].

Table 1: Comparison of common boronic acid protecting groups.

Strategy 2: Enabling Boronic Acid Reactivity by Masking the Bromoethyl Group

When the synthetic goal is to perform a reaction at the boronic acid, such as the widely used Suzuki-Miyaura cross-coupling, the bromoethyl group must be masked to prevent unwanted side reactions. This is not a "protection" in the classical sense, but rather a temporary functional group interconversion.

From Bromide to a Benign Moiety: The Hydroxyl and Thioether Approach

The bromoethyl group can be converted to a hydroxyl or a thioether functionality. These groups are generally more stable under the basic conditions often employed in Suzuki-Miyaura reactions. Following the cross-coupling, the hydroxyl or thioether can be converted back to the bromoethyl group.

G

Diagram 2: Workflow for Strategy 2, masking the bromoethyl group to allow for reactions at the boronic acid.

Protocol 2.1: Suzuki-Miyaura Coupling via a Hydroxyl Intermediate

This protocol details the conversion of the bromoethyl group to a hydroxyl group, protection of the boronic acid as a pinacol ester, Suzuki-Miyaura coupling, and regeneration of the bromoethyl group.

Step 1: Hydrolysis of the Bromoethyl Group

  • Materials: this compound, Water, suitable miscible co-solvent (e.g., THF or Dioxane).

  • Procedure:

    • Dissolve this compound in a mixture of water and a co-solvent.

    • Heat the solution to reflux and monitor the reaction for the disappearance of the starting material. The use of a mild base like sodium bicarbonate can facilitate this SN2 reaction[2].

    • Upon completion, cool the reaction and remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield (2-(2-hydroxyethyl)phenyl)boronic acid[10][11].

Step 2: Pinacol Protection of the Boronic Acid

  • Materials: (2-(2-Hydroxyethyl)phenyl)boronic acid, Pinacol, Toluene.

  • Procedure:

    • Combine (2-(2-hydroxyethyl)phenyl)boronic acid and pinacol (1.1 eq) in toluene in a flask equipped with a Dean-Stark trap.

    • Reflux the mixture until water ceases to collect.

    • Cool the reaction and remove the toluene under reduced pressure to obtain the crude (2-(2-hydroxyethyl)phenyl)boronic acid pinacol ester, which can be purified by column chromatography.

Step 3: Suzuki-Miyaura Cross-Coupling

  • Materials: (2-(2-Hydroxyethyl)phenyl)boronic acid pinacol ester, Aryl halide (e.g., 4-bromotoluene), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water mixture).

  • Procedure:

    • To a degassed solution of the pinacol ester and the aryl halide in a dioxane/water mixture, add the palladium catalyst and base.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C until the starting materials are consumed (monitor by TLC or LC-MS)[8][12].

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to isolate the coupled product.

Step 4: Regeneration of the Bromoethyl Group

  • Materials: Coupled product from Step 3, Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃), Dichloromethane (DCM).

  • Procedure (using PBr₃):

    • Dissolve the alcohol in anhydrous DCM and cool to 0 °C.

    • Slowly add PBr₃ (0.33 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction by pouring it onto ice.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the final bromoethyl-substituted product.

Masking Group Formation Conditions Stability in Suzuki Coupling Regeneration to Bromoethyl
Hydroxyl (-OH) Hydrolysis with H₂O or aq. base[2].Generally stable.PBr₃, CBr₄/PPh₃[13].
Thioether (-SR) Reaction with a thiol in the presence of a base[14].Generally stable, though thiols can sometimes interact with palladium catalysts[15][16].Methods for thioether cleavage can be harsh[17][18].

Table 2: Comparison of masking strategies for the bromoethyl group.

Conclusion

The successful synthesis of derivatives of this compound is highly dependent on a well-designed protecting group strategy. By carefully considering the desired reaction sequence, researchers can choose to either protect the boronic acid to functionalize the bromoethyl side chain or temporarily mask the bromoethyl group to perform reactions at the boronic acid. The use of robust protecting groups like MIDA boronates and strategic functional group interconversions provides a powerful toolkit for navigating the synthesis of complex molecules from this versatile bifunctional starting material. The protocols outlined in this application note serve as a foundational guide for chemists to develop and optimize their synthetic routes, ultimately accelerating discovery in drug development and materials science.

References

Application Notes and Protocols: (2-(2-Bromoethyl)phenyl)boronic acid in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: A Versatile Building Block for Complex Architectures

(2-(2-Bromoethyl)phenyl)boronic acid is a bifunctional reagent poised to be a valuable tool in the synthetic chemist's arsenal. Its unique structure, featuring both a nucleophilic boronic acid and an electrophilic bromoethyl group on the same aromatic ring, opens the door to a variety of carbon-carbon bond-forming strategies. This arrangement is particularly amenable to sequential or domino reactions, allowing for the rapid construction of complex molecular scaffolds from a single starting material.

The primary application of the boronic acid moiety lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its mild conditions and broad functional group tolerance.[1][2] Concurrently, the bromoethyl group can participate in subsequent intramolecular cyclization reactions, leading to the formation of valuable six-membered ring systems. This dual reactivity makes this compound an ideal precursor for the synthesis of chromanes and other related heterocyclic frameworks, which are prevalent motifs in biologically active compounds and natural products.[3][4][5][6][7]

This application note provides a comprehensive guide to the utilization of this compound in C-C bond formation, with a focus on a tandem Suzuki-Miyaura coupling followed by an intramolecular cyclization. We will delve into the mechanistic rationale behind the chosen reaction conditions and provide detailed, step-by-step protocols to ensure reproducible results.

Core Concept: A Domino Approach to Chromane Synthesis

The strategic positioning of the boronic acid and the bromoethyl group on the phenyl ring allows for a one-pot synthesis of chromane derivatives. The reaction sequence is envisioned to proceed through two key steps:

  • Intermolecular Suzuki-Miyaura Cross-Coupling: The boronic acid functionality is first coupled with an aryl halide partner in the presence of a palladium catalyst and a base. This step forms a new C(sp²)-C(sp²) bond, creating a biaryl intermediate.

  • Intramolecular Cyclization: Following the cross-coupling, an intramolecular Williamson ether synthesis or a related cyclization can be induced. In this step, a phenolic hydroxyl group on the newly introduced aryl ring displaces the bromide on the ethyl chain, forming the characteristic dihydropyran ring of the chromane scaffold.

This domino approach offers significant advantages in terms of efficiency and atom economy by minimizing purification steps and reducing waste.[8][9]

Visualizing the Pathway: Domino Suzuki-Miyaura/Cyclization

reaction_pathway cluster_start Starting Materials cluster_reaction1 Step 1: Suzuki-Miyaura Coupling cluster_reaction2 Step 2: Intramolecular Cyclization start1 This compound intermediate Biaryl Intermediate start1->intermediate start2 2-Hydroxyphenyl Halide (e.g., 2-iodophenol) start2->intermediate product Chromane Derivative intermediate->product catalyst1 Pd Catalyst (e.g., Pd(PPh₃)₄) base1 Base (e.g., K₂CO₃) solvent1 Solvent (e.g., Dioxane/H₂O) base2 Base (e.g., K₂CO₃ from Step 1) conditions2 Heat workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware under vacuum or in an oven. react1 Combine boronic acid, aryl halide, and base in Schlenk flask. prep1->react1 prep2 Degas solvents by sparging with inert gas. react3 Add solvents and catalyst solution. prep2->react3 react2 Establish inert atmosphere (evacuate/backfill). react1->react2 react2->react3 react4 Heat to 90°C for Suzuki coupling. react3->react4 react5 Monitor reaction progress (TLC/LC-MS). react4->react5 react6 Increase temperature to 110°C for cyclization. react5->react6 react7 Monitor until completion. react6->react7 workup1 Cool to room temperature. react7->workup1 workup2 Perform aqueous workup with ethyl acetate. workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4 workup5 Characterize pure product. workup4->workup5

References

Application Notes & Protocols: (2-(2-Bromoethyl)phenyl)boronic acid as a Bifunctional Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Materials Scientists, and Chemical Development Professionals

Introduction: A Molecule of Dual Reactivity

(2-(2-Bromoethyl)phenyl)boronic acid is a uniquely versatile organic building block, distinguished by its bifunctional nature. It incorporates two chemically distinct reactive centers within a single, stable scaffold: a phenylboronic acid and a bromoethyl group. This arrangement offers a platform for orthogonal chemical transformations, enabling the rational design of advanced materials.

The boronic acid moiety is a cornerstone of modern synthetic chemistry, renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Furthermore, it can reversibly form covalent boronate esters with 1,2- or 1,3-diols, a property that is the foundation for creating stimuli-responsive materials sensitive to pH and the presence of sugars like glucose.[2][3]

Simultaneously, the bromoethyl group serves as a robust electrophilic handle. It readily participates in nucleophilic substitution reactions, providing a convenient route for grafting side chains, installing cross-linking sites, or anchoring the molecule to functionalized surfaces.

This guide explores the strategic application of this compound in materials science, providing both the theoretical framework and detailed experimental protocols for its use in polymer synthesis, stimuli-responsive hydrogels, and surface functionalization.

Section 1: Physicochemical Properties and Reactivity Profile

Understanding the distinct reactivity of each functional group is paramount to harnessing the full potential of this molecule.

PropertyValue
Chemical Formula C₈H₁₀BBrO₂
Molecular Weight 228.88 g/mol
Appearance Off-white to white solid
pKa ~8.5 - 9.0 (Estimated, typical for arylboronic acids)[1]
Solubility Soluble in polar organic solvents (THF, DMF, DMSO), sparingly soluble in water.
Diagram of Orthogonal Reactivity

The molecule's power lies in its two distinct reactive sites, which can be addressed under different reaction conditions.

Caption: Orthogonal reactive sites on this compound.

Section 2: Application in Advanced Polymer Synthesis

The dual functionality of this monomer enables a powerful two-stage strategy: first, create a polymer backbone using one reactive site, then functionalize it using the second.

Synthesis of Functionalizable Conjugated Polymers

The boronic acid group is an ideal participant in Suzuki-Miyaura polycondensation, a robust method for synthesizing conjugated polymers.[4][5] By polymerizing this compound with a suitable dihaloaromatic comonomer, a polymer backbone can be formed while preserving the bromoethyl groups as pendant "handles" for subsequent modification.

This protocol describes the synthesis of a polyfluorene-based copolymer, a class of materials widely used in organic electronics.[6]

Objective: To synthesize a polyfluorene copolymer with pendant bromoethyl groups.

Materials:

  • This compound (Monomer A)

  • 2,7-dibromo-9,9-dihexylfluorene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃), anhydrous

  • Aliquat 336 (phase-transfer catalyst)

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: To a flame-dried Schlenk flask, add equimolar amounts of Monomer A and Monomer B (e.g., 1.0 mmol each). Add K₂CO₃ (4.0 mmol, 4.0 equiv) and a catalytic amount of Aliquat 336 (2-3 drops).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add anhydrous toluene (e.g., 10 mL) via cannula or syringe. Stir the mixture to create a suspension.

  • Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(t-Bu)₃ (0.06 mmol, 6.0 mol%) in a small amount of anhydrous toluene. The ligand-to-palladium ratio is crucial for catalytic activity.

  • Initiation: Inject the catalyst solution into the monomer suspension. The mixture will typically darken, indicating the start of the reaction.

  • Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Termination & Purification: Cool the reaction to room temperature. Slowly pour the viscous polymer solution into a beaker of vigorously stirring methanol (e.g., 200 mL). The polymer will precipitate as a fibrous solid.

  • Isolation: Collect the polymer by filtration. Wash it sequentially with water, methanol, and acetone to remove residual salts, catalyst, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven overnight at 40-50 °C.

Post-Polymerization Modification

The pendant bromoethyl groups on the polymer backbone are now available for functionalization via nucleophilic substitution. This allows for the fine-tuning of material properties.

This protocol converts the bromoethyl groups to azidoethyl groups, which are versatile intermediates for "click" chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition).

Materials:

  • Polymer from Protocol 1

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

Procedure:

  • Dissolution: Dissolve the synthesized polymer (e.g., 200 mg) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Reagent Addition: Add a large excess of sodium azide (e.g., 10-20 molar equivalents relative to the bromoethyl units). Caution: Sodium azide is highly toxic.

  • Reaction: Stir the mixture at 50-60 °C for 24 hours. The conversion can be monitored by FT-IR spectroscopy by observing the appearance of a strong azide stretch (~2100 cm⁻¹).

  • Precipitation: Cool the solution and precipitate the functionalized polymer by pouring it into methanol.

  • Purification: Collect the polymer by filtration, wash thoroughly with water and methanol to remove excess NaN₃, and dry under vacuum.

G cluster_workflow Polymer Synthesis & Functionalization Workflow start Monomer A: This compound + Monomer B: Dihaloaromatic step1 Protocol 1: Suzuki Polycondensation (Pd Catalyst, Base, Heat) start->step1 intermediate Backbone Polymer with Pendant -CH₂CH₂Br Groups step1->intermediate step2 Protocol 2: Post-Polymerization Modification (e.g., + NaN₃ in DMF) intermediate->step2 final Functionalized Polymer with Pendant -CH₂CH₂N₃ Groups step2->final application Further Applications: - Click Chemistry - Cross-linking - Property Tuning final->application

Caption: Workflow for synthesis and modification of functional polymers.

Section 3: Application in Stimuli-Responsive Hydrogels

The ability of boronic acids to form reversible boronate esters with diols is a powerful tool for creating "smart" hydrogels that respond to environmental cues.[3][7][8]

pH- and Glucose-Responsive Hydrogels

When this compound is used as a cross-linker with a polymer rich in diol units, such as polyvinyl alcohol (PVA), a hydrogel can be formed. The boronate ester cross-links are stable at neutral to alkaline pH but dissociate under acidic conditions, causing the gel to dissolve.[9] Similarly, the presence of a high concentration of a competing diol, like glucose, can displace the polymer cross-links, also leading to gel dissolution.[10]

Objective: To prepare a hydrogel that disassembles in response to low pH or glucose.

Materials:

  • Polyvinyl alcohol (PVA), high molecular weight, fully hydrolyzed

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • 0.1 M HCl

  • Glucose solution (e.g., 1 M)

Procedure:

  • PVA Solution: Prepare a 5% (w/v) PVA solution by dissolving PVA in deionized water with heating (e.g., 90 °C) and stirring until fully dissolved. Cool to room temperature.

  • Cross-linker Solution: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO, then dilute with PBS (pH 7.4) to the desired final concentration (e.g., 50 mM). The boronic acid must be in its tetrahedral boronate form to react, which is favored at pH > pKa.

  • Gelation: In a small vial, mix the PVA solution and the cross-linker solution (e.g., in a 4:1 v/v ratio). Vortex or shake vigorously. Gel formation should occur within minutes.

  • Stimuli-Response Test (pH): Place a small piece of the hydrogel into a vial containing 0.1 M HCl. Observe the dissolution of the gel over time.

  • Stimuli-Response Test (Glucose): Place another piece of the hydrogel into a vial containing a concentrated glucose solution in PBS (pH 7.4). Observe the dissolution as glucose competitively binds to the boronic acid cross-linker.

Caption: Reversible boronate ester cross-linking in hydrogels.

Section 4: Application in Surface Modification and Sensing

The molecule's bromoethyl group can be used to covalently attach it to a surface, leaving the boronic acid moiety exposed to the environment. This transforms the surface into a sensor capable of capturing diol-containing molecules.[2][11]

Objective: To functionalize a silica surface (e.g., glass slide, silicon wafer) with this compound.

Materials:

  • Amine-functionalized silica slides (prepared by treating with (3-aminopropyl)triethoxysilane, APTES)

  • This compound

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Ethanol

Procedure:

  • Preparation: Ensure the amine-functionalized slides are clean and dry.

  • Reaction Solution: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 0.1 mmol) and triethylamine (0.12 mmol, 1.2 equiv) in anhydrous toluene (20 mL). TEA acts as a base to scavenge the HBr byproduct.

  • Immobilization: Place the amine-functionalized slides in the reaction solution. Heat to 60-70 °C and leave for 12-16 hours. The surface amine groups will displace the bromine on the bromoethyl group, forming a stable C-N bond.

  • Washing: Remove the slides and wash them thoroughly by sonicating for 5 minutes each in toluene, ethanol, and finally deionized water to remove any non-covalently bound material.

  • Drying: Dry the functionalized slides under a stream of nitrogen. The surface is now ready for use in sensing applications, such as detecting glycoproteins or other diol-containing analytes.[9]

References

Application Notes and Protocols: The Strategic Role of (2-(2-Bromoethyl)phenyl)boronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Bioactive Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Boronic acids and their derivatives have emerged as indispensable tools in this endeavor, largely due to their remarkable versatility in carbon-carbon and carbon-heteroatom bond formation.[1] Among the vast arsenal of available boronic acids, (2-(2-Bromoethyl)phenyl)boronic acid stands out as a bifunctional building block of significant strategic importance. Its unique structure, featuring both a reactive boronic acid moiety and a pendant bromoethyl group, offers a gateway to complex heterocyclic systems, particularly those containing the phenanthridine and dihydrophenanthridine core. These scaffolds are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals, exhibiting anticancer, anti-inflammatory, and antiviral properties.[2][3]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound. We will explore its application in a powerful two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling followed by an intramolecular cyclization to construct the valuable 5,6-dihydrophenanthridine framework. Detailed, field-proven protocols are provided to illustrate the practical implementation of this strategy, underpinned by mechanistic insights and authoritative references.

Core Application: A Two-Step Strategy to 5,6-Dihydrophenanthridines

The primary utility of this compound lies in its capacity to act as a linchpin in the convergent synthesis of complex molecules. The boronic acid group serves as a handle for the initial construction of a biaryl system via the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. Subsequently, the bromoethyl side chain is perfectly positioned to participate in an intramolecular cyclization, forging a new heterocyclic ring and thereby rapidly building molecular complexity.

This two-step approach is particularly powerful for the synthesis of 5,6-dihydrophenanthridines, a privileged scaffold in medicinal chemistry. The general synthetic workflow is depicted below:

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Intramolecular N-Alkylation cluster_2 Bioactive Target A This compound C 2-Amino-2'-(2-bromoethyl)biphenyl Intermediate A->C Pd Catalyst, Base B Substituted Aniline Derivative (e.g., 2-bromoaniline) B->C D 5,6-Dihydrophenanthridine Derivative C->D Base, Heat or Pd Catalyst E Bioactive Molecule D->E Further Functionalization

Caption: General workflow for the synthesis of 5,6-dihydrophenanthridine derivatives.

This strategy offers significant advantages:

  • Convergence: Two key fragments are brought together late in the synthesis, allowing for the rapid generation of analogues by varying either the aniline coupling partner or by subsequent modification of the dihydrophenanthridine core.

  • Efficiency: The Suzuki-Miyaura coupling is a high-yielding and functional group tolerant reaction, while the intramolecular cyclization is often favored due to entropic factors.

  • Access to Privileged Scaffolds: This method provides a direct entry into the medicinally important 5,6-dihydrophenanthridine ring system.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 5,6-dihydrophenanthridine derivative using this compound.

Protocol 1: Synthesis of 2-Amino-2'-(2-bromoethyl)biphenyl via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with 2-bromoaniline. The choice of a phosphine ligand is critical for achieving high yields in Suzuki-Miyaura couplings.

G reagents Reagents: - this compound - 2-Bromoaniline - Pd(PPh3)4 - Na2CO3 - Toluene/Ethanol/Water setup Reaction Setup: - Schlenk flask under Argon - Magnetic stirring - Reflux condenser reagents->setup reaction Reaction: - Degas solvent mixture - Add reagents - Heat to reflux (e.g., 90 °C) - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool to room temperature - Dilute with water - Extract with Ethyl Acetate - Wash with brine - Dry over Na2SO4 reaction->workup purification Purification: - Concentrate in vacuo - Column chromatography (Silica gel) - Eluent: Hexane/Ethyl Acetate gradient workup->purification product Product: 2-Amino-2'-(2-bromoethyl)biphenyl purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • 2-Bromoaniline (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene (5 mL / mmol of boronic acid)

  • Ethanol (2 mL / mmol of boronic acid)

  • Deionized water (2 mL / mmol of boronic acid)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 2-bromoaniline, and sodium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the solvent mixture of toluene, ethanol, and water. The mixture should be thoroughly degassed by bubbling with argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2-amino-2'-(2-bromoethyl)biphenyl.

Expected Results:

ParameterExpected Value
Yield 75-90%
Appearance Pale yellow oil or solid
Purity (by LC-MS) >95%
Protocol 2: Intramolecular N-Alkylation for the Synthesis of 5,6-Dihydrophenanthridine

This protocol describes the palladium-catalyzed intramolecular cyclization of the previously synthesized 2-amino-2'-(2-bromoethyl)biphenyl to form the 5,6-dihydrophenanthridine core. This transformation is an example of an intramolecular Buchwald-Hartwig amination.

Materials:

  • 2-Amino-2'-(2-bromoethyl)biphenyl (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene (10 mL / mmol of starting material)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-2'-(2-bromoethyl)biphenyl, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by sodium tert-butoxide.

  • Heat the reaction mixture to 100-110 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 5,6-dihydrophenanthridine.

Expected Results:

ParameterExpected Value
Yield 60-80%
Appearance White to off-white solid
Purity (by LC-MS) >97%

Mechanistic Considerations

The success of this synthetic strategy hinges on the well-established mechanisms of the Suzuki-Miyaura cross-coupling and the palladium-catalyzed amination reactions.

Suzuki-Miyaura Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Intramolecular Buchwald-Hartwig Amination:

The intramolecular cyclization follows a similar catalytic cycle, but for C-N bond formation.

  • Oxidative Addition: The palladium(0) catalyst adds to the C-Br bond of the bromoethyl group.

  • N-H Bond Activation/Deprotonation: The aniline N-H bond is activated, and the nitrogen is deprotonated by the base.

  • Reductive Elimination: The nitrogen nucleophile attacks the palladium-bound carbon, forming the C-N bond and the heterocyclic ring, and regenerating the Pd(0) catalyst.

Conclusion and Future Perspectives

This compound is a highly valuable and strategic building block for the synthesis of bioactive molecules, particularly for the construction of the 5,6-dihydrophenanthridine scaffold. The two-step sequence of Suzuki-Miyaura coupling followed by intramolecular N-alkylation provides an efficient and modular route to this important class of compounds. The protocols detailed herein offer a practical guide for the implementation of this strategy in a research and development setting.

The versatility of this building block extends beyond the synthesis of dihydrophenanthridines. The bromoethyl group can be a precursor to other functionalities, such as vinyl groups (via elimination) or other nucleophilic substitution products, opening up avenues for the synthesis of a wider range of complex heterocyclic systems. As the demand for novel bioactive molecules continues to grow, the strategic application of bifunctional reagents like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (2-(2-Bromoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of (2-(2-Bromoethyl)phenyl)boronic acid. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the purification of this versatile reagent. This guide is designed to provide you with in-depth, practical solutions to common issues, grounded in established chemical principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Issue 1: My final product is an oil or a waxy solid, not the expected crystalline material.

Cause: This is a frequent issue with boronic acids and can be attributed to several factors, including the presence of impurities that inhibit crystallization or the formation of oligomeric species like boroxines (trimeric anhydrides).[1][2] Boroxines form through the dehydration of boronic acids, a process that can be driven by heat.[1][3]

Solution:

  • Trituration: This is often the simplest and most effective first step.

    • Protocol: Place the crude oil or waxy solid in a flask. Add a small amount of a non-polar solvent in which the desired product is poorly soluble, but the impurities are more soluble (e.g., hexanes, diethyl ether, or a mixture).[4]

    • Stir or sonicate the mixture. The goal is to wash away the impurities, leaving behind the purified solid. If the product is an oil, scratching the side of the flask with a glass rod can induce crystallization.[4]

    • Isolate the resulting solid by filtration.

  • Recrystallization: If trituration fails, recrystallization from a suitable solvent system is the next logical step.

    • Solvent Selection: The ideal solvent is one in which the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for arylboronic acids include water, ethanol, or mixed solvent systems like ethyl acetate/hexanes or toluene.[4][5][6]

    • Protocol: A detailed recrystallization protocol is provided in Section III.

Issue 2: My NMR spectrum shows broad signals, and the purity is still low after initial purification.

Cause: Broad signals in the NMR spectrum of boronic acids are often indicative of the presence of boroxines in equilibrium with the monomeric boronic acid.[2] The rate of this interconversion can affect the appearance of the NMR signals. Impurities from the synthesis, such as starting materials or byproducts, can also contribute to a complex spectrum.[7]

Solution:

  • Acid/Base Extraction: This technique leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.[8][9][10]

    • Protocol:

      • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

      • Extract the organic layer with an aqueous base (e.g., 1-2 M NaOH or Na2CO3).[9] The boronic acid will deprotonate to form a water-soluble boronate salt, which will move into the aqueous layer.

      • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

      • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of ~2-3.[11] The protonated boronic acid will precipitate out or can be extracted back into an organic solvent.

      • Isolate the purified product by filtration or by drying and evaporating the organic extract.

  • Column Chromatography: While often challenging for boronic acids due to their polarity and potential for interaction with the stationary phase, it can be effective with careful optimization.[4][7]

    • Stationary Phase: Silica gel is commonly used, but boronic acids can sometimes streak or irreversibly adsorb.[4][7] Using neutral alumina or boric acid-impregnated silica gel can mitigate these issues by reducing the Lewis acidity of the stationary phase.[12][13]

    • Mobile Phase: A polar solvent system is typically required. Gradients of ethyl acetate in hexanes or methanol in dichloromethane are common starting points.[9] Adding a small amount of a modifier like acetic acid can sometimes improve peak shape.[4]

Issue 3: I suspect my product is degrading during purification or storage.

Cause: Boronic acids can be susceptible to degradation, particularly protodeboronation (loss of the boronic acid group), which can be accelerated by acidic or basic conditions and the presence of certain metals.[14][15] They are also prone to oxidation.[16][17]

Solution:

  • Control pH: During acid/base extractions, avoid prolonged exposure to very high or very low pH. Protodeboronation of some arylboronic acids is slowest around pH 5.[15]

  • Storage: Store the purified this compound in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize dehydration to the boroxine and oxidation.[18] For long-term storage, refrigeration (2-8°C) is recommended.[18]

II. Frequently Asked Questions (FAQs)

Q1: What is the white, insoluble material that sometimes forms when I dissolve my crude product?

A1: This is likely the boroxine, the trimeric anhydride of your boronic acid.[2] It is formed by the intermolecular dehydration of three boronic acid molecules.[3][19][20] While it is technically an impurity, the reaction is often reversible. Dissolving the crude material in a solvent system containing water or performing an aqueous workup can often hydrolyze the boroxine back to the desired boronic acid.[2]

Q2: Can I use a derivatization technique to purify my boronic acid?

A2: Yes, derivatization can be a powerful purification strategy.[4]

  • Diethanolamine Adduct Formation: Boronic acids react with diethanolamine to form stable, crystalline adducts that can often be easily isolated by filtration.[5][7][8] The free boronic acid can then be regenerated by treating the adduct with an acid.[8]

  • Pinacol Ester Formation: Converting the boronic acid to its pinacol boronate ester can make it less polar and more amenable to purification by standard silica gel chromatography.[8][12] The boronic acid can be regenerated by hydrolysis if needed.

Q3: What are the typical impurities I might see in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis (e.g., the corresponding aryl halide), homocoupled byproducts, and the protodeboronated compound (ethylbenzene).[4][7] The synthesis of arylboronic acids often involves organometallic intermediates, so byproducts from these reactions may also be present.[1][14][21]

III. Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.[22]

  • Solvent Screening: In a small test tube, add ~20-30 mg of the crude boronic acid. Add a potential recrystallization solvent (e.g., toluene, water, or an ethyl acetate/hexanes mixture) dropwise at room temperature until the solid just dissolves. A good solvent will require a minimal amount to dissolve the solid when hot but will result in poor solubility at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude boronic acid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid/Base Extraction

This protocol details the purification of this compound by exploiting its acidic properties.[9][11]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with 1-2 M aqueous sodium hydroxide solution. The boronic acid will move into the aqueous layer as its sodium boronate salt.

  • Separation and Washing: Separate the aqueous layer. Wash the organic layer with another portion of the basic solution to ensure complete extraction. Combine the aqueous layers and wash with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3. The pure boronic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then dry under vacuum to yield the purified product.

IV. Data and Diagrams

Table 1: Summary of Purification Techniques
Purification MethodPrinciple of SeparationCommon Solvents/ReagentsKey AdvantagesCommon Issues
Trituration Differential solubility of the product and impurities in a specific solvent.Hexanes, Diethyl EtherSimple, fast, and effective for removing minor, more soluble impurities.May not be effective for grossly impure samples or when impurities have similar solubility.
Recrystallization Difference in solubility of the product in a solvent at high and low temperatures.Toluene, Water, Ethyl Acetate/HexanesCan yield very high purity material.Finding a suitable solvent can be time-consuming; potential for product loss in the mother liquor.
Acid/Base Extraction The acidic nature of the boronic acid allows for its separation from neutral impurities.Ethyl Acetate, NaOH, HClHighly effective for removing non-acidic impurities.Potential for product degradation (protodeboronation) under harsh acidic or basic conditions.
Column Chromatography Differential partitioning of the product and impurities between a stationary and mobile phase.Silica Gel, Alumina; Hexanes/Ethyl Acetate, CH2Cl2/MethanolCan separate complex mixtures.Boronic acids may streak or irreversibly bind to silica; can be tedious and solvent-intensive.

Diagram 1: Purification Workflow

Purification_Workflow Crude Crude this compound Trituration Trituration (e.g., Hexanes) Crude->Trituration Initial Cleanup AcidBase Acid/Base Extraction Crude->AcidBase Alternative Initial Cleanup Column Column Chromatography (e.g., Silica Gel, EtOAc/Hexanes) Crude->Column For complex mixtures Recrystallization Recrystallization (e.g., Toluene/Hexanes) Trituration->Recrystallization If still impure Pure Pure Product Trituration->Pure If pure enough Recrystallization->Pure AcidBase->Recrystallization AcidBase->Pure If pure enough Column->Pure

Caption: A general workflow for the purification of crude this compound.

Diagram 2: Boroxine Formation Equilibrium

Boroxine_Formation cluster_0 Boronic Acid Monomer cluster_1 Boroxine (Trimeric Anhydride) 3 R-B(OH)2 3 x this compound Boroxine Boroxine Structure + 3 H2O 3 R-B(OH)2->Boroxine - 3 H2O (Dehydration)

Caption: The reversible equilibrium between the boronic acid and its corresponding boroxine.

V. References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions. Retrieved from --INVALID-LINK--

  • HETEROCYCLES. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Retrieved from --INVALID-LINK--

  • Reddit. (n.d.). HELP: Purifying boronic acids sucks. Retrieved from --INVALID-LINK--

  • Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from --INVALID-LINK--

  • WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved from --INVALID-LINK--

  • MDPI. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Formation of the boroxine from phenylboronic acid. Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from --INVALID-LINK--

  • Reddit. (2017). Purification of boronic acids?. Retrieved from --INVALID-LINK--

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 850568-82-0 2-(2-BROMOETHYL)PHENYLBORONIC ACID. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)phenylboronic acid. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 850568-82-0|this compound. Retrieved from --INVALID-LINK--

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • Recrystallization and Crystallization. (n.d.). Retrieved from --INVALID-LINK--

  • DSpace@MIT. (2022). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from --INVALID-LINK--

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from --INVALID-LINK--

References

Technical Support Center: Suzuki Coupling of (2-(2-Bromoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using (2-(2-Bromoethyl)phenyl)boronic acid as a coupling partner. As researchers and drug development professionals, you are aware of the synthetic power of the Suzuki coupling. However, the unique structure of this particular boronic acid, with its ortho-bromoethyl substituent, presents a distinct set of challenges, primarily concerning intramolecular side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Problem 1: Low yield of the desired cross-coupled product and formation of a significant amount of a cyclic byproduct (indan).

Question: My Suzuki coupling of this compound with an aryl halide is producing very little of my target biaryl. Instead, I'm isolating a large quantity of indan. What is happening and how can I fix it?

Answer:

The formation of indan is a classic example of an intramolecular side reaction competing with the desired intermolecular Suzuki coupling. The proximity of the bromoethyl group to the boronic acid moiety allows for an intramolecular palladium-catalyzed cyclization.

Probable Cause: Intramolecular Cyclization Outcompeting Intermolecular Coupling

The catalytic cycle for the desired Suzuki coupling involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond.[1][2] However, with this compound, the palladium catalyst can also insert into the C-Br bond of the ethyl chain after the initial intermolecular coupling has occurred, or even undergo an intramolecular reaction before the desired coupling. This leads to the formation of a five-membered ring, which upon reductive elimination, yields indan. Several factors can favor this undesired pathway.

Visualizing the Competing Pathways

G cluster_suzuki Desired Intermolecular Suzuki Coupling cluster_cyclization Undesired Intramolecular Cyclization A Pd(0)L_n B Ar-Pd(II)-X(L_n) A->B Oxidative Addition (Ar-X) D Ar-Pd(II)-Ar'(L_n) B->D C (2-(2-Bromoethyl)phenyl)B(OH)2 C->D Transmetalation D->A Reductive Elimination E Ar-Ar' D->E F (2-(2-Bromoethyl)phenyl)B(OH)2 G Intramolecular Pd Insertion F->G Pd(0)L_n H Cyclic Pd(II) Intermediate G->H I Indan H->I Reductive Elimination

Figure 1. Competing reaction pathways in the Suzuki coupling of this compound.

Solutions & Experimental Protocols

To favor the intermolecular coupling, you need to adjust the reaction conditions to either accelerate the desired reaction or suppress the intramolecular cyclization.

1. Choice of Palladium Catalyst and Ligand:

  • Rationale: The ligand on the palladium center plays a crucial role in influencing the rates of the different steps in the catalytic cycle.[3] Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the intermolecular coupling, thus disfavoring the competing intramolecular reaction.[4]

  • Recommendation: Switch to a catalyst system known for promoting challenging couplings. Buchwald-type biarylphosphine ligands are highly effective.[4]

Catalyst/Ligand RecommendationRationale
SPhos, XPhos, or RuPhos These bulky, electron-rich ligands promote rapid reductive elimination, which is often the rate-limiting step for the desired cross-coupling.[4]
Pd(dppf)Cl₂ While a common catalyst, it may not be optimal here. If cyclization is significant, consider more specialized ligands.

2. Reaction Temperature:

  • Rationale: Intramolecular reactions often have a lower activation energy than their intermolecular counterparts. Running the reaction at a lower temperature can therefore favor the desired intermolecular process.

  • Recommendation: Attempt the reaction at a lower temperature. If you are running it at 100 °C, try 80 °C or even room temperature if you are using a highly active catalyst system.

3. Base Selection:

  • Rationale: The base is critical for activating the boronic acid for transmetalation.[5] A base that is too strong or too weak can lead to side reactions or slow down the desired coupling.

  • Recommendation: A moderately strong base is often optimal.

BaseComments
K₃PO₄ (Potassium Phosphate) Often a good choice for challenging couplings. It's a strong enough base to promote transmetalation but is less likely to cause degradation than hydroxides.
K₂CO₃ (Potassium Carbonate) A standard and effective base for many Suzuki couplings.
CsF (Cesium Fluoride) Can be effective, particularly in anhydrous conditions, and may help suppress protodeboronation.

4. Solvent System:

  • Rationale: The solvent influences the solubility of the reagents and the stability of the catalytic species.

  • Recommendation: A polar aprotic solvent is generally preferred.

SolventComments
Dioxane/Water or THF/Water Common and effective solvent systems for Suzuki couplings. The water is necessary to activate the boronic acid with many bases.
Toluene Can be used, especially with anhydrous conditions and a base like CsF.
Problem 2: Significant formation of a byproduct corresponding to the starting material without the boronic acid group (ethylbenzene).

Question: My reaction is producing a substantial amount of ethylbenzene. What is causing this, and how can I minimize it?

Answer:

The formation of ethylbenzene is due to a common side reaction in Suzuki couplings known as protodeboronation.[6] This is the replacement of the boronic acid group with a hydrogen atom from a proton source in the reaction mixture.

Probable Cause: Protodeboronation

Protodeboronation can be catalyzed by acid or base and is often exacerbated by the presence of water.[7][8][9] Thienylboronic acids and other electron-rich or sterically hindered boronic acids can be particularly susceptible.[7] For this compound, the ortho-substituent can contribute to its susceptibility to this side reaction.

Visualizing the Protodeboronation Pathway

G cluster_protodeboronation Protodeboronation Side Reaction A (2-(2-Bromoethyl)phenyl)B(OH)2 C Ethylbenzene A->C Base or Acid Catalysis B Proton Source (e.g., H₂O) B->C

Figure 2. Schematic of the protodeboronation of this compound.

Solutions & Experimental Protocols

To minimize protodeboronation, you need to control the proton sources and the basicity of the reaction medium.

1. Use of Milder Bases:

  • Rationale: Strong bases in aqueous media can accelerate protodeboronation.[4]

  • Recommendation: Switch to a weaker base.

BaseComments
KF (Potassium Fluoride) A mild base that is often effective at promoting the Suzuki coupling while minimizing protodeboronation.[4]
K₂CO₃ (Potassium Carbonate) Generally a good choice, but if protodeboronation is still an issue, consider KF.[4]

2. Anhydrous Conditions:

  • Rationale: Water is a primary proton source for this side reaction.[4]

  • Recommendation: Running the reaction under anhydrous conditions can significantly reduce protodeboronation.

    • Use anhydrous solvents.

    • Dry your base (e.g., K₃PO₄) before use.

    • Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[10]

3. Protecting the Boronic Acid:

  • Rationale: Converting the boronic acid to a more stable derivative, such as a trifluoroborate salt or a MIDA boronate, can protect it from protodeboronation until it is needed in the catalytic cycle.[11]

  • Recommendation:

    • Potassium trifluoroborate salts: These are prepared by treating the boronic acid with KHF₂. They are more stable and less prone to protodeboronation.[11]

    • MIDA boronates: These are stable to chromatography and release the boronic acid slowly under the reaction conditions.[11]

Problem 3: Formation of a biaryl byproduct derived from the coupling of two molecules of the boronic acid.

Question: I am observing a significant amount of a homocoupled product in my reaction mixture. Why is this happening?

Answer:

The formation of a biaryl from the coupling of two boronic acid molecules is known as homocoupling. This is another common side reaction in Suzuki couplings.

Probable Cause: Homocoupling

Homocoupling can occur through several mechanisms. One common pathway involves the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[4][12] This Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[2][13]

Visualizing the Homocoupling Pathway

G cluster_homocoupling Homocoupling Side Reaction A (2-(2-Bromoethyl)phenyl)B(OH)2 B Pd(II) A->B Transmetalation C Dimeric Biaryl B->C Reductive Elimination D Pd(0) B->D

Figure 3. Simplified schematic of boronic acid homocoupling.

Solutions & Experimental Protocols

To prevent homocoupling, it is crucial to maintain an oxygen-free environment and ensure the catalyst remains in its active Pd(0) state.

1. Rigorous Degassing:

  • Rationale: Oxygen is a key culprit in promoting homocoupling.[4][12]

  • Recommendation: Thoroughly degas your solvent and reaction mixture.

    • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst.

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles.

2. Use of a Pd(0) Source or an Efficient Precatalyst:

  • Rationale: Starting with a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) available for homocoupling.

  • Recommendation:

    • Pd₂(dba)₃: A common Pd(0) source.

    • Buchwald Precatalysts (e.g., XPhos Pd G3): These are air-stable Pd(II) precatalysts that are efficiently reduced to Pd(0) in situ.[4]

3. Reaction Setup:

  • Rationale: Maintaining an inert atmosphere throughout the reaction is critical.

  • Recommendation:

    • Use Schlenk techniques or a glovebox for setting up the reaction.

    • Ensure all glassware is dry and the reaction is run under a positive pressure of an inert gas.

II. Frequently Asked Questions (FAQs)

Q1: Can I use this compound pinacol ester instead of the boronic acid?

A1: Yes, and it is often advantageous to do so. Boronic esters are generally more stable than boronic acids and are less prone to protodeboronation.[10] They can also be easier to purify. The pinacol ester will be cleaved in situ under the basic reaction conditions to generate the active boronate species for the coupling.

Q2: My reaction is very slow. What can I do to speed it up?

A2: If your reaction is slow, several factors could be at play:

  • Catalyst Activity: Your palladium source or ligand may be inactive. Try using a fresh batch or a more active precatalyst.[4]

  • Temperature: While lower temperatures can suppress side reactions, if the reaction is too slow, a modest increase in temperature may be necessary.

  • Steric Hindrance: If your aryl halide is also sterically hindered, you will likely need a more active catalyst system (e.g., a Buchwald ligand) and potentially higher temperatures.[4]

Q3: How do I monitor the progress of my reaction?

A3: You can monitor the reaction by taking small aliquots at different time points and analyzing them by:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques will give you more quantitative information about the conversion and the presence of any side products.

Q4: What is a general, robust starting protocol for the Suzuki coupling of this compound?

A4: Here is a reliable starting point that aims to minimize the common side reactions:

General Experimental Protocol
  • Reagents & Glassware:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Use anhydrous, degassed solvents.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and finely powdered K₃PO₄ (2.0 equivalents).

    • Seal the flask and purge with argon or nitrogen for 10-15 minutes.

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

    • Add the degassed solvent (e.g., dioxane/water 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Conditions:

    • Place the flask in a preheated oil bath at 80 °C.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool it to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

This protocol provides a solid foundation for your experiments. Remember that every substrate is different, and some optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the best results.

III. References

  • Al-Amin, M., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synthesis, 47(15), 2291-2299. Available from: --INVALID-LINK--

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12555. Available from: --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support. Available from: --INVALID-LINK--

  • Thomas, S. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3036-3047. Available from: --INVALID-LINK--

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(28), 5943-5947. Available from: --INVALID-LINK--

  • Wikipedia. (2023). Protodeboronation. In Wikipedia. Available from: --INVALID-LINK--

  • Wikipedia. (2023). Suzuki reaction. In Wikipedia. Available from: --INVALID-LINK--

  • Miller, M. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 319-323. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available from: --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: --INVALID-LINK--

  • Caso, C., & Altmann, K.-H. (2025). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Chemistry (Weinheim an der Bergstrasse, Germany), 31(1), e202402664. Available from: --INVALID-LINK--

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available from: --INVALID-LINK--

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Efficient Coupling with (2-(2-Bromoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (2-(2-Bromoethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the coupling of this compound. We will explore the root causes and provide actionable solutions.

Issue 1: Low or No Product Yield

A diminished or absent yield is a frequent challenge. A systematic approach to diagnosing the cause is crucial.

Possible Causes & Solutions:

  • Catalyst Inactivity: The active catalytic species in Suzuki couplings is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]

    • Recommendation: Ensure your palladium source and ligand are fresh and active. Consider using a more robust, air-stable precatalyst like a palladacycle.[1] For sterically hindered substrates, ligands such as Buchwald-type biarylphosphines (e.g., XPhos, SPhos) are highly effective at accelerating the reaction.[1][2]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][3]

    • Recommendation: Thoroughly degas your solvent and ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][4]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and often interdependent.[1] The base must be strong enough to facilitate the crucial transmetalation step without causing degradation of your starting materials or product.[1][5]

    • Recommendation: For challenging couplings, potassium phosphate (K₃PO₄) is often a reliable choice.[4] Ensure anhydrous conditions if using a base like K₃PO₄, as it may require a small amount of water to be effective.[6] If your substrate is base-sensitive, a milder base like potassium fluoride (KF) may be beneficial.[1][4]

  • Steric Hindrance: The ortho-(2-bromoethyl) group on the phenylboronic acid introduces significant steric bulk, which can impede the transmetalation and reductive elimination steps of the catalytic cycle.[1][7]

    • Recommendation: Employ bulky, electron-rich ligands to overcome steric challenges. Buchwald-type ligands and N-heterocyclic carbenes (NHCs) are designed to facilitate couplings with sterically demanding substrates.[1][2] Increasing the reaction temperature may also be necessary.[8]

Issue 2: Significant Protodeboronation of this compound

Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1]

Possible Causes & Solutions:

  • Harsh Basic Conditions: Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[1]

    • Recommendation: Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][4]

  • Presence of Water: Water acts as the proton source for this undesired side reaction.

    • Recommendation: Employing anhydrous reaction conditions can significantly minimize protodeboronation.[1]

  • Use of a Boronic Ester: Boronic esters, such as the pinacol or MIDA esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[9]

    • Recommendation: Consider converting the boronic acid to its pinacol ester derivative before the coupling reaction.

Issue 3: Formation of Homocoupling Byproducts

The formation of biaryl products from the coupling of two boronic acid molecules is a known side reaction, often exacerbated by the presence of oxygen.[1][3]

Possible Causes & Solutions:

  • Inadequate Degassing: Oxygen in the reaction mixture can promote the homocoupling pathway.[1][3]

    • Recommendation: Ensure rigorous degassing of all solvents and reagents. Purge the reaction vessel thoroughly with an inert gas before adding the catalyst.[4]

  • Catalyst System: Some catalyst systems may be more prone to promoting homocoupling.

    • Recommendation: Screening different palladium sources and ligands can help identify a system that favors the desired cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of palladium catalysts and ligands for coupling with a sterically hindered substrate like this compound?

For sterically hindered substrates, the catalyst system must be highly active. Bulky, electron-rich phosphine ligands are generally the top choice. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are particularly effective as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] In some cases, N-heterocyclic carbene (NHC) ligands can also offer excellent performance.[1]

Q2: How do I choose the right base and solvent system for my reaction?

The optimal base and solvent are highly dependent on the specific coupling partners. A good starting point for a challenging substrate like this compound is to use a moderately strong base like potassium phosphate (K₃PO₄) in a solvent system such as 1,4-dioxane/water.[4] If protodeboronation is an issue, consider a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) and potentially anhydrous conditions.[1][4] The solubility of the base is also a key factor; for instance, cesium carbonate (Cs₂CO₃) is more soluble than K₂CO₃ and can sometimes lead to faster reaction rates.[4]

BaseTypical EquivalentsCommon SolventsTemperature (°C)Notes
K₃PO₄ 2.0 - 3.01,4-Dioxane / H₂O (4:1)60 - 100A strong base, often effective for difficult couplings.[4]
K₂CO₃ 2.0 - 3.0Toluene / EtOH / H₂O, THF / H₂O80 - 110A standard, widely used base.[4][10]
Cs₂CO₃ 2.0 - 3.01,4-Dioxane / H₂O, DMF80 - 110More soluble and stronger than K₂CO₃.[4]
KF 3.0THF (anhydrous), Dioxane60 - 80A milder option, useful for substrates with base-sensitive groups.[1][4]

Q3: Can I use a boronic ester instead of the boronic acid? What are the advantages?

Yes, using a boronic ester, such as a pinacol or MIDA ester, is a highly recommended strategy. The primary advantages are increased stability and a reduced tendency for protodeboronation compared to the free boronic acid.[9] While the synthesis of the boronic ester adds an extra step, the potential for a cleaner reaction and higher yield often justifies it.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization will likely be necessary for your specific substrates.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound or its pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a stir bar, add the aryl bromide, the boronic acid (or ester), and the base.[1]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes to ensure an inert atmosphere.[1][4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[1]

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_atmosphere Is the reaction under a strictly inert atmosphere? check_catalyst->check_atmosphere Yes solution_catalyst Use a fresh, robust precatalyst (e.g., palladacycle) with a bulky ligand (e.g., XPhos). check_catalyst->solution_catalyst No check_conditions Are the base and solvent optimized? check_atmosphere->check_conditions Yes solution_atmosphere Thoroughly degas all solvents and reagents. check_atmosphere->solution_atmosphere No check_sterics Is steric hindrance a major factor? check_conditions->check_sterics Yes solution_conditions Screen different bases (e.g., K3PO4, K2CO3) and solvent systems. check_conditions->solution_conditions No solution_sterics Increase temperature and/or use a more effective bulky ligand. check_sterics->solution_sterics Yes end Improved Yield check_sterics->end Addressed solution_catalyst->check_atmosphere solution_atmosphere->check_conditions solution_conditions->check_sterics solution_sterics->end

Caption: A decision tree for troubleshooting low product yield.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X Reagents Ar-X + Ar'-B(OR)2 OxAdd->Reagents Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Ar'-B(OR)2 (activated by base) Base Base Transmetal->Base ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Preventing protodeboronation of (2-(2-Bromoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-(2-Bromoethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing protodeboronation, a common side reaction that can significantly impact the efficiency and reproducibility of your synthetic protocols. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established scientific principles to ensure the integrity of your research.

Understanding Protodeboronation of this compound

Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of 1-bromo-2-ethylbenzene as a byproduct and reducing the yield of your desired product.[1][2] The propensity for this side reaction is highly dependent on the reaction conditions and the substrate itself.[1] For this compound, both electronic and steric factors associated with the ortho-bromoethyl group can influence its stability.

Protodeboronation can be catalyzed by both acids and bases.[1][3] Under basic conditions, common in Suzuki-Miyaura cross-coupling reactions, the boronic acid is converted to the more reactive boronate species, which is more susceptible to protonolysis.[2] Conversely, acidic conditions can also promote this unwanted reaction, typically through ipso-protonation of the aryl-boron bond.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, with a focus on diagnosing and mitigating protodeboronation.

Problem Potential Cause Recommended Solution
Low yield of desired product, significant amount of 1-bromo-2-ethylbenzene byproduct detected. Protodeboronation is the likely culprit. This can be exacerbated by several factors:1. Optimize the Base: - Switch to a weaker base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF.[6][7] - Carefully control stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently.2. Control Reaction Temperature: - Lower the temperature: Higher temperatures accelerate protodeboronation.[7][8] Run the reaction at the lowest effective temperature.3. Minimize Proton Sources: - Use anhydrous solvents: If the reaction tolerates it, use anhydrous solvents to minimize the presence of water, a key proton source.[7] - Reduce water content in co-solvent systems: If an aqueous co-solvent is necessary, minimize its proportion.4. Enhance Reaction Kinetics: - Employ a highly active catalyst system: A more efficient catalyst can accelerate the desired cross-coupling, outcompeting the slower protodeboronation.[7] Consider bulky, electron-rich phosphine ligands like SPhos or XPhos.
Inconsistent results between batches. 1. Reagent Quality and Storage: - The purity of this compound can vary. It may already contain the protodeboronated impurity. - Improper storage can lead to decomposition over time.2. Reaction Setup and Atmosphere: - Inconsistent degassing can leave residual oxygen and moisture. - Variations in stirring rate can affect reaction kinetics in multiphasic systems.1. Reagent Handling: - Verify reagent purity: Analyze incoming batches of the boronic acid by NMR or LC-MS to check for the presence of 1-bromo-2-ethylbenzene. - Proper storage: Store this compound in a cool, dry, and inert atmosphere.[9]2. Consistent Reaction Protocol: - Thoroughly degas: Purge the reaction vessel and solvents with an inert gas (argon or nitrogen) prior to adding the catalyst and reagents.[6] - Maintain consistent stirring: Ensure efficient and reproducible mixing throughout the reaction.
Reaction stalls or proceeds very slowly at lower temperatures. The catalyst system may not be active enough at the reduced temperature. 1. Screen Catalysts and Ligands: - Test different palladium precatalysts and ligands to find a system that is highly active at lower temperatures.2. "Slow-Release" Strategy: - Convert the boronic acid to a more stable derivative, such as an MIDA boronate or an organotrifluoroborate.[1][10][11] This allows for the slow, controlled release of the boronic acid in situ, keeping its concentration low and minimizing decomposition.[1][6][10][11]

Visualizing the Problem: Competing Reaction Pathways

A This compound B Desired Cross-Coupled Product A->B Suzuki-Miyaura Coupling (Desired Pathway) C 1-bromo-2-ethylbenzene (Protodeboronated Byproduct) A->C Protodeboronation (Undesired Pathway) cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_outcome Desired Outcome A Use High-Purity This compound E Thoroughly Degas Reaction Mixture A->E B Select Mild Base (e.g., K₃PO₄, Cs₂CO₃) B->E C Choose Highly Active Catalyst/Ligand System C->E D Use Anhydrous Solvent D->E F Run at Lowest Effective Temperature E->F G Monitor for Byproduct Formation (e.g., LC-MS) F->G H High Yield of Desired Product G->H

References

Technical Support Center: Strategies for the Removal of Boronic Acid Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the effective removal of boronic acid and its byproducts from reaction mixtures. As Senior Application Scientists, we understand the nuances of these procedures and aim to equip you with both the theoretical knowledge and practical protocols to overcome common purification challenges.

Recent studies have highlighted the potential mutagenic activity of some boronic acids, making their efficient removal a critical aspect of process safety and drug development.[1][2] This guide will explore various field-proven techniques to ensure your final compound is free from these impurities.

Troubleshooting Guide: Common Issues in Boronic Acid Removal

This section addresses specific problems you might encounter during your experimental work-up, providing explanations and actionable solutions.

Issue 1: My boronic acid byproduct is not extracting into the aqueous layer during a basic wash.

Root Cause Analysis:

Boronic acids are Lewis acids that can be converted to their anionic boronate form under basic conditions, rendering them water-soluble.[3][4][5] However, several factors can impede this process:

  • Insufficiently Basic Conditions: The pKa of a boronic acid is typically around 9.[5] If the pH of the aqueous wash is not sufficiently high, the equilibrium will not favor the formation of the water-soluble boronate salt.

  • Steric Hindrance: Bulky substituents on the boronic acid can sterically hinder the approach of the hydroxide ion, making the formation of the boronate salt more difficult.

  • Formation of Neutral Boroxines: Boronic acids can undergo dehydration to form neutral, cyclic anhydrides called boroxines, especially under anhydrous conditions.[6] Boroxines are less polar and less likely to be extracted into a basic aqueous phase.

Solutions:

  • Optimize pH: Increase the pH of the aqueous wash to >10 using a stronger base like 1-2 M NaOH.[7] This ensures a more complete conversion of the boronic acid to its boronate form.

  • Increase Contact Time and Agitation: Ensure vigorous stirring during the liquid-liquid extraction to maximize the interfacial contact between the organic and aqueous phases.[8]

  • Hydrolyze Boroxines: If boroxine formation is suspected, add a small amount of water to the reaction mixture and stir before the basic wash. This can help to hydrolyze the boroxine back to the boronic acid. Recrystallization from an aqueous solvent system can also be effective.[6]

Experimental Protocol: Enhanced Basic Liquid-Liquid Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Add an equal volume of 1 M NaOH solution.

  • Stir the biphasic mixture vigorously for 15-30 minutes.

  • Separate the organic layer.

  • Repeat the aqueous wash with 1 M NaOH two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Significant product loss is observed after purification by silica gel chromatography.

Root Cause Analysis:

Boronic acids and their esters can be challenging to purify by standard silica gel chromatography due to their Lewis acidic nature, which leads to strong interactions with the silanol groups on the silica surface. This can result in:

  • Streaking and Tailing: The compound moves slowly and broadly down the column, leading to poor separation and recovery.[9][10]

  • Irreversible Adsorption: The boronic acid can bind so strongly to the silica that it cannot be eluted, resulting in significant product loss.[10]

Solutions:

  • Silica Gel Deactivation: Impregnating the silica gel with boric acid can suppress the over-adsorption of pinacol boronic esters by reducing the Lewis basicity of the silica surface.[10][11]

  • Solvent System Modification: Adding a polar modifier like methanol to the eluent can help to displace the boronic acid from the silica gel. A common solvent system for polar boronic acids is a mixture of dichloromethane and methanol.[7]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography of boronic esters.[9]

  • Reverse-Phase Chromatography: For highly polar boronic acids, reverse-phase chromatography (e.g., C18) may provide better separation and recovery.[12]

G

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing boronic acid byproducts?

A1: The choice of method depends on the specific properties of the boronic acid and the desired product. Here is a comparison of common techniques:

MethodPrincipleAdvantagesDisadvantagesBest For
Basic Liquid-Liquid Extraction Conversion to a water-soluble boronate salt at high pH.[3]Simple, inexpensive, and scalable.Can be ineffective for sterically hindered or very non-polar boronic acids. May not be suitable for base-sensitive products.General removal of many common boronic acids.
Solid-Phase Scavenging Covalent or ionic binding to a functionalized solid support.[1][13]High selectivity, simple filtration-based removal, and can be automated.Higher cost of scavenger reagents. May require screening to find the optimal scavenger.Highly efficient removal, especially for pharmaceutical applications where low residual levels are critical.
Complexation & Extraction Formation of a water-soluble complex with a diol or polyol.Mild conditions, can be highly selective.May require specific diols for optimal complexation.Removal of boronic acids from sensitive products.
Chromatography Differential partitioning between a stationary and mobile phase.Can provide very high purity.Can be low-yielding due to adsorption issues. May not be easily scalable.[9]Final purification step when other methods are insufficient.

Q2: How do solid-phase scavengers for boronic acids work?

A2: Solid-phase scavengers are typically silica-based materials functionalized with groups that have a high affinity for boronic acids.[1] Two common types are:

  • Diol-functionalized silica (e.g., SiliaBond Diol): These scavengers utilize the reversible covalent interaction between the diol groups and the boronic acid to form a stable five- or six-membered cyclic boronate ester, thus immobilizing the boronic acid on the solid support.[13]

  • Amine-functionalized silica (e.g., SiliaBond DEAM): Scavengers like diethanolamine (DEAM) are particularly effective at sequestering boronic acids.[14] The mechanism involves the formation of a stable boronate complex.

The key advantage is the ease of removal; the scavenger-bound impurity is simply filtered off from the reaction mixture.

G

Q3: Can I prevent the formation of boronic acid byproducts in the first place?

A3: While complete prevention is difficult, you can minimize the formation of byproducts and unreacted starting material through careful reaction optimization.

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the limiting reagent, which is often more valuable. The excess boronic acid can then be removed during work-up.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC, GC-MS, or LC-MS to avoid prolonged reaction times that can lead to side reactions like protodeboronation.[8]

  • Prevent Protodeboronation: Protodeboronation is the undesired cleavage of the C-B bond and its replacement with a C-H bond.[15] This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids. To minimize this:

    • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or KF.[8]

    • Anhydrous Conditions: Water is the proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce protodeboronation.[8]

  • Use Boronic Acid Derivatives: More stable alternatives like MIDA boronates or organotrifluoroborates can be used as "slow-release" sources of the boronic acid under reaction conditions, minimizing its concentration and potential for side reactions.[15]

Q4: What is a "sorbitol extraction" for boronic acid removal?

A4: A sorbitol extraction is a specific type of complexation-extraction method. Sorbitol, a polyol, readily forms a water-soluble anionic complex with boronic acid. By adding sorbitol to the aqueous phase during an extraction, you can significantly enhance the partitioning of the boronic acid from the organic layer into the aqueous layer. This method is particularly useful for removing boronic acids while leaving less polar compounds, such as boronate esters, in the organic phase.[12]

References

Technical Support Center: Optimizing Temperature and Reaction Time for (2-(2-Bromoethyl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-(2-Bromoethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions, specifically focusing on the critical interplay between temperature and reaction time. The unique structure of this reagent, featuring both a boronic acid and an alkyl bromide, makes it a valuable precursor for intramolecular cyclization to form benzocyclobutenes, but also presents specific challenges.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: The principal application is as a precursor for the synthesis of benzocyclobutene and its derivatives through an intramolecular palladium-catalyzed coupling reaction.[1] The strained four-membered ring of benzocyclobutene makes it a versatile building block in organic synthesis, particularly for creating complex polycyclic systems via thermal ring-opening to an o-xylylene intermediate, which can then undergo Diels-Alder reactions.[2] It can also be used in standard Suzuki-Miyaura cross-coupling reactions, though care must be taken to favor intermolecular coupling over the intramolecular cyclization.

Q2: My reagent appears oily or sticky. Is it still usable?

A2: This is a common observation with boronic acids. They have a tendency to dehydrate and form cyclic trimers known as boroxines.[3] This can change the physical appearance of the material to oily or sticky. For many Suzuki-Miyaura reactions, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can be used directly.[3][4] However, significant degradation can affect reaction stoichiometry and yield, so it is crucial to assess purity. Storing the reagent under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or below) is recommended to minimize degradation.[3]

Q3: What are the most common side reactions to be aware of?

A3: The most prevalent side reactions for boronic acids, including this specific reagent, are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which gets replaced by a hydrogen atom.[4] It is often promoted by the presence of water, strong bases, or elevated temperatures, leading to the formation of (2-bromoethyl)benzene and a loss of your starting material.[3][4]

  • Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules, leading to biphenyl-type impurities. This is often exacerbated by the presence of oxygen.[3]

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, the molecule can react with another molecule of itself or other reagents in the mixture, leading to oligomers or polymers, especially at high concentrations.

Q4: Why are temperature and reaction time so critical for this specific molecule?

A4: These two parameters are intrinsically linked and represent a trade-off. The desired intramolecular cyclization has a specific activation energy. Increasing the temperature provides the necessary energy to accelerate this reaction. However, the degradation pathways, particularly protodeboronation and thermal decomposition, are also accelerated at higher temperatures.[4][5] Similarly, extending the reaction time to push a slow reaction to completion can inadvertently provide more opportunity for the starting material or product to decompose. Finding the "sweet spot"—the minimum temperature and time required for maximum conversion—is therefore essential for achieving high yield and purity.

Part 2: Troubleshooting Guide: Temperature & Reaction Time

This section addresses specific issues related to optimizing temperature and reaction time for the intramolecular cyclization of this compound.

Q5: My reaction is very slow or stalls, leaving significant starting material. Should I simply increase the temperature or extend the reaction time?

A5: While intuitively correct, this approach requires caution. A slow or stalled reaction can be due to insufficient thermal energy, but it can also indicate a deactivated catalyst or poor choice of base or solvent.

  • Initial Action: Before drastically increasing temperature, ensure your solvent is properly degassed and your catalyst system is active.[3] Oxygen can deactivate the palladium catalyst.

  • Incremental Temperature Increase: If the catalyst system is not the issue, increase the reaction temperature in small increments (e.g., 10-15 °C). Monitor the reaction by TLC or LC-MS at regular intervals. The goal is to find the temperature at which the starting material is consumed at a reasonable rate without a significant increase in byproduct formation.

  • Time Consideration: Extending the reaction time is only beneficial if the reaction is proceeding cleanly, albeit slowly. If decomposition is observed, a longer reaction time at an elevated temperature will only worsen the outcome. In such cases, a more active catalyst system may be required to enable the reaction to proceed at a lower temperature.

Q6: I am observing a high amount of (2-bromoethyl)benzene byproduct. How do I adjust temperature and time to fix this?

A6: The presence of (2-bromoethyl)benzene is a clear indicator of protodeboronation. This side reaction is highly sensitive to harsh conditions.[3][4]

  • Primary Strategy: Lower the Temperature. This is the most effective way to minimize protodeboronation.[4] Even if the reaction becomes slower, preserving the starting material from this decomposition pathway is critical.

  • Minimize Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. The product, benzocyclobutene, can also be unstable under prolonged heating.

  • Re-evaluate Other Conditions: High temperatures often work in concert with other factors to promote protodeboronation. Consider using a weaker base (e.g., K₂CO₃ or Cs₂CO₃ instead of stronger bases) which can reduce the rate of this side reaction.[4]

Table 1: Impact of Temperature and Time on Reaction Outcomes
ConditionExpected YieldExpected Purity & ByproductsRecommended Action
Low Temp. / Short Time Low to moderateHigh purity; main impurity is unreacted starting material.Increase reaction time first. If still incomplete, incrementally increase temperature.
Low Temp. / Long Time Moderate to highGenerally high purity. Ideal condition if conversion is satisfactory.This is often the optimal scenario. If yield is still not satisfactory, a more active catalyst may be needed.
High Temp. / Short Time Potentially high, but can be variableModerate to low purity. Significant protodeboronation and potential homocoupling byproducts are likely.[3][4]Reduce the temperature. This is a clear sign that the conditions are too harsh.
High Temp. / Long Time LowVery low purity. Extensive decomposition of both starting material and product.Drastically reduce both temperature and time. Re-screen reaction conditions from a milder starting point.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting reactions of this compound that result in low yield or purity.

G start Low Yield or Purity check_sm Unreacted Starting Material is Major Component? start->check_sm check_decomp Significant Decomposition (e.g., Protodeboronation)? check_sm->check_decomp No action_inc_t Action: Increase Temperature Incrementally (e.g., +15 °C) check_sm->action_inc_t Yes action_dec_t Action: Decrease Temperature check_decomp->action_dec_t Yes action_check_reagents Action: Check Reagent Quality & Degas Solvents check_decomp->action_check_reagents No / Unclear action_inc_time Action: Increase Reaction Time action_inc_t->action_inc_time If still incomplete action_weaker_base Action: Switch to a Weaker Base (e.g., K₂CO₃, Cs₂CO₃) action_dec_t->action_weaker_base

Caption: Troubleshooting workflow for optimizing reaction conditions.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization

This protocol provides a robust starting point for the synthesis of benzocyclobutene from this compound, based on common palladium-catalyzed coupling conditions.[1][6]

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand like P(tBu)₃ (4 mol%)), and a base (e.g., K₂CO₃ (3.0 equiv)).

  • Solvent Addition: Add a degassed solvent (e.g., DMF or Toluene, approx. 0.1 M concentration relative to the starting material).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is recommended) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS to check for the consumption of starting material and the formation of the product and byproducts.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove the inorganic base. Further purification of the boronic acid-containing byproducts can be achieved by washing the organic layer with a 1-2 M aqueous sodium hydroxide (NaOH) solution, which converts the acidic boronic species into a water-soluble boronate salt.[4]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Step-by-Step Guide to Optimizing Reaction Temperature

This protocol uses a parallel synthesis approach to efficiently screen for the optimal temperature.

  • Setup: Prepare three identical small-scale reactions (e.g., in microwave vials with stir bars) following steps 1 and 2 of Protocol 1.

  • Temperature Gradient: Place each vial in a separate well of a pre-heated reaction block or in separate oil baths set to different temperatures. A good starting range is 70 °C, 85 °C, and 100 °C.

  • Time-Course Analysis: Start a timer for all reactions simultaneously. At set time points (e.g., 1h, 3h, 6h, and 12h), carefully take a small, measured aliquot from each reaction vial.

  • Quench and Analyze: Immediately quench each aliquot by diluting it in a labeled vial containing a solvent like acetonitrile or ethyl acetate. Analyze each sample by LC-MS to determine the relative percentage of starting material, desired product, and key byproducts (like the protodeboronated compound).

  • Data Interpretation: Plot the percentage of product formation versus time for each temperature. The optimal temperature is the one that gives the highest conversion to the desired product in the shortest amount of time, with the minimal formation of degradation products. This systematic approach, a simplified version of a Design of Experiments (DoE) methodology, provides clear, quantitative data to guide your decision-making.[7]

References

Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to overcome common challenges and ensure the success of your experiments.

Sterically demanding substrates, particularly those with ortho-substituents on either the boronic acid or the coupling partner, present significant hurdles to the catalytic cycle, often leading to low yields, side reactions, or complete reaction failure.[1][2] This guide offers a structured approach to troubleshooting these issues through a series of targeted questions, detailed protocols, and expert recommendations.

Part 1: Troubleshooting Common Issues

This section addresses the most frequent problems encountered during these challenging coupling reactions in a direct question-and-answer format.

Q1: My reaction shows low to no conversion. What are the primary factors to investigate?

A1: Failure to achieve conversion with hindered substrates typically points to inefficiencies in the catalytic cycle. Steric bulk impedes the crucial transmetalation and reductive elimination steps.[1] A systematic review of your reaction components is the first step.

Troubleshooting Workflow for Low Conversion:

start Low / No Yield Observed catalyst 1. Catalyst & Ligand Inadequate? start->catalyst conditions 2. Suboptimal Conditions? catalyst->conditions No sol_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) & Use a Modern Precatalyst (e.g., G3/G4) catalyst->sol_catalyst Yes reagents 3. Reagent Instability? conditions->reagents No sol_conditions Increase Temperature (80-110 °C) Switch to a Stronger Base (K₃PO₄, Cs₂CO₃) Ensure Anhydrous/Degassed Solvents conditions->sol_conditions Yes success Reaction Successful reagents->success Yes sol_catalyst->success sol_conditions->success sol_reagents Confirm Reagent Purity Use a Stabilized Boronic Acid Derivative (MIDA, BF₃K, Ester) G cluster_0 Unstable Boronic Acid cluster_1 Stabilization Strategies cluster_2 Reaction BA R-B(OH)₂ Decomp Protodeboronation & Other Decomposition BA->Decomp Pinacol Pinacol Ester BA->Pinacol Protection BF3K Potassium Trifluoroborate (BF₃K) BA->BF3K Protection MIDA MIDA Boronate BA->MIDA Protection DEA Diethanolamine Adduct (DABO) BA->DEA Protection Coupling Suzuki-Miyaura Cross-Coupling Pinacol->Coupling Slow Release BF3K->Coupling Slow Release MIDA->Coupling Slow Release DEA->Coupling Slow Release Suzuki_Cycle Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation (R-B(OH)₂) PdII->Transmetal PdII_R L₂Pd(II)(Ar)(R) Transmetal->PdII_R TM_Problem Problem Step 1: Steric hindrance slows this transfer. Transmetal->TM_Problem RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 RedElim->Pd0 Product (Ar-R) RE_Problem Problem Step 2: Bulky groups prevent efficient C-C bond formation. RedElim->RE_Problem

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of (2-(2-Bromoethyl)phenyl)boronic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-(2-Bromoethyl)phenyl)boronic acid is a bifunctional organic compound of interest in synthetic chemistry and drug development. Its structure, featuring a reactive boronic acid moiety and a bromoethyl group, makes it a versatile building block for creating complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. Accurate structural confirmation and purity assessment of this reagent are paramount to ensure the success of subsequent synthetic steps and the integrity of the final products.

This guide provides an in-depth comparison of two primary analytical techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a self-validating system, this document will not only present predicted data based on established spectroscopic principles but also explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a practical framework for the analysis of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for elucidating the precise molecular structure of a compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl chain protons. The chemical shifts are influenced by the electronic effects of the boronic acid group, an electron-withdrawing moiety, and the bromoethyl group.

  • Aromatic Region (δ 7.2-7.8 ppm): The phenyl ring will exhibit a complex multiplet pattern corresponding to four protons. The proton ortho to the boronic acid group is expected to be the most downfield due to the deshielding effect of the boron atom.

  • Ethyl Chain (δ 3.0-3.8 ppm): The ethyl group will present as two triplets. The methylene group attached to the bromine atom (-CH₂Br) will be further downfield (predicted around δ 3.6-3.8 ppm) due to the strong deshielding effect of the bromine. The methylene group attached to the phenyl ring (-ArCH₂-) will appear as a triplet at a slightly more upfield position (predicted around δ 3.1-3.3 ppm).

  • Boronic Acid Protons (B(OH)₂): These protons typically appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and water content. In a solvent like DMSO-d₆, it might be observed in the region of δ 8.0-8.5 ppm. In methanol-d₄, this signal is often not observed due to rapid exchange with the solvent's deuterium.[1]

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the carbon atoms in the molecule.

  • Aromatic Carbons (δ 125-145 ppm): Six signals are expected in this region. The carbon atom attached to the boron (ipso-carbon) is often broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.[2] The other substituted carbon (C2) will also be a singlet. The remaining four CH carbons will appear as doublets in a coupled spectrum.

  • Ethyl Chain Carbons (δ 30-40 ppm): The carbon attached to the bromine (-CH₂Br) will be more upfield than the carbon attached to the aromatic ring (-ArCH₂-), with predicted chemical shifts around δ 32-35 ppm and δ 38-41 ppm, respectively.

The Challenge of Oligomerization

A significant practical challenge in the NMR analysis of boronic acids is their tendency to undergo dehydration to form cyclic trimers known as boroxines.[1] This equilibrium between the monomeric acid and the trimeric anhydride can lead to broadened peaks or multiple sets of signals, complicating spectral interpretation.

Causality behind Experimental Choices: To overcome this, the choice of NMR solvent is critical. Using a deuterated protic solvent like methanol-d₄ or adding a small amount of D₂O to a solvent like acetone-d₆ can break up the boroxine trimer by forming esters or by favoring the hydrated monomeric form, resulting in sharp, interpretable spectra.[1]

Experimental Protocol for NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of methanol-d₄ in a clean, dry NMR tube. The use of methanol-d₄ is a deliberate choice to minimize boroxine formation and ensure a sharp spectrum for the aromatic and alkyl regions.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.[3][]

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion Peak: The molecular weight of this compound is 228.88 g/mol .[5] Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will show a characteristic isotopic pattern for the molecular ion. Two peaks of nearly equal intensity will be observed at m/z values corresponding to [M+H]⁺ (for C₈H₁₁B⁷⁹BrO₂⁺ and C₈H₁₁B⁸¹BrO₂⁺) in positive ion mode, or [M-H]⁻ in negative ion mode.

  • Fragmentation: Fragmentation of the molecular ion provides structural clues. Key predicted fragmentation pathways for the [M+H]⁺ ion include:

    • Loss of H₂O: A common fragmentation for boronic acids, leading to a peak at [M+H - 18]⁺.

    • Loss of HBr: Cleavage of the bromoethyl side chain, resulting in a significant fragment.

    • Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons to form a stable benzylic cation.

Fragmentation_Pathway M [C₈H₁₀BBrO₂H]⁺ m/z 229/231 F1 Loss of H₂O [C₈H₈BBrOH]⁺ m/z 211/213 M->F1 F2 Loss of HBr [C₈H₉BO₂H]⁺ m/z 149 M->F2 F3 Benzylic Cleavage [C₇H₆BO₂H]⁺ m/z 135 M->F3

Caption: Predicted ESI-MS fragmentation pathways for this compound.

Experimental Protocol for ESI-MS Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid. The acid is added to promote protonation for positive ion mode analysis.

  • ESI-MS Analysis:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

    • Ionization Mode: Both positive and negative ion modes should be run to obtain comprehensive data.

    • Infusion: The sample can be directly infused or introduced via a liquid chromatography (LC) system to assess purity.

    • Instrument Parameters: Optimization of parameters like capillary voltage and source temperature is crucial for boronic acids to minimize in-source dehydration or oligomerization.[6][7]

Comparative Analysis: NMR vs. MS

Both NMR and MS provide critical, yet distinct, information for the characterization of this compound. The choice between them, or more ideally, their combined use, depends on the analytical question being asked.

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Detailed molecular structure, atom connectivity, stereochemistry.Molecular weight, elemental composition (HRMS), fragmentation patterns.
Strengths - Unambiguous structure elucidation.- Isomer differentiation.- Quantitative analysis (qNMR).- High sensitivity (detects trace amounts).- Confirms molecular formula.- Isotopic pattern confirms presence of Br.
Limitations - Lower sensitivity.- Complex spectra for mixtures.- Prone to boroxine formation issues.- Does not provide detailed connectivity.- Isomers may not be distinguishable.- Potential for in-source reactions.
Application for this Molecule Confirms the ortho substitution pattern and the structure of the bromoethyl side chain.Confirms the molecular weight and the presence of one bromine atom.

Conclusion

For the comprehensive characterization of this compound, NMR spectroscopy and mass spectrometry are not alternatives but complementary partners. Mass spectrometry provides a rapid and sensitive confirmation of the molecular weight and the presence of key elements like bromine, serving as a first-pass identity and purity check. NMR spectroscopy, in turn, offers the definitive and detailed structural blueprint, confirming the precise arrangement of atoms and functional groups.

A robust analytical workflow for this compound would involve an initial MS analysis to confirm the mass, followed by ¹H and ¹³C NMR to unambiguously verify the structure. This dual approach ensures the highest level of scientific integrity and provides the trustworthy data required for high-stakes applications in research and drug development.

References

Comparing the reactivity of (2-(2-Bromoethyl)phenyl)boronic acid with other arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The choice of the arylboronic acid coupling partner is paramount, as its structure dictates not only the reaction's efficiency but also the potential for subsequent molecular elaboration. This guide provides an in-depth comparison of the reactivity of (2-(2-Bromoethyl)phenyl)boronic acid with other common arylboronic acids. We will explore how its unique structural motif—an ortho-alkyl halide substituent—imparts a dual-reactivity profile, setting it apart from simpler analogues and opening avenues for complex molecular architectures.

Fundamental Principles of Arylboronic Acid Reactivity in Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate interplay of electronic and steric factors, which primarily influence the rate-determining transmetalation step of the catalytic cycle.[2][3] In this step, the organic moiety is transferred from the boron atom to the palladium(II) center.

  • Electronic Effects : The nucleophilicity of the aryl group on the boronic acid is crucial. Electron-donating groups (EDGs) on the aromatic ring increase electron density, making the aryl group more nucleophilic and accelerating its transfer to the palladium center. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, often slowing the reaction.[2]

  • Steric Hindrance : Bulky substituents, particularly in the ortho position relative to the boronic acid group, can impede the approach of the organoboron reagent to the palladium complex.[4] This steric clash can significantly reduce the reaction rate and overall yield.[5]

The general catalytic cycle, a cornerstone of modern organic synthesis, illustrates these critical steps.[1]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation A Pd(0)Ln Active Catalyst B R¹-Pd(II)L₂-X (Oxidative Addition) A->B R¹-X C [R¹-Pd(II)L₂-Base]⁺ B->C + Base - X⁻ E R¹-Pd(II)L₂-R² E->A R¹-R² (Reductive Elimination) D R²-B(OR)₂ + Base D_activated [R²-B(OR)₂(Base)]⁻ Activated Boronate D->D_activated Activation D_activated->E Transfer of R²

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The Unique Profile of this compound

This compound presents a fascinating case study. It possesses two distinct reactive sites: the boronic acid for cross-coupling and the bromoethyl chain for nucleophilic substitution or further metal-catalyzed transformations.

  • As a Cross-Coupling Partner : The ortho-(2-bromoethyl) group exerts a notable steric influence. Compared to a simple phenylboronic acid, this bulky substituent is expected to hinder the transmetalation step, potentially requiring more robust catalytic systems or harsher reaction conditions to achieve comparable yields.[4]

  • As a Substrate for Intramolecular Reactions : The true synthetic utility of this molecule lies in its potential for post-coupling or in-situ cyclization. The bromoethyl group is perfectly positioned to undergo intramolecular reactions, forming valuable cyclic structures. This dual reactivity allows for tandem reaction sequences where a Suzuki-Miyaura coupling is followed by a ring-forming event, rapidly building molecular complexity. Palladium-catalyzed intramolecular cyclizations are powerful tools for synthesizing a variety of fused ring systems.[6]

Comparative Experimental Analysis

To objectively assess its reactivity, we compare this compound against a panel of standard arylboronic acids in a model Suzuki-Miyaura reaction with 4-iodoanisole.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
EntryArylboronic AcidSubstituent EffectExpected ReactivityTypical Yield (%) [a]
1Phenylboronic acidNeutral (Baseline)High95
24-Methoxyphenylboronic acidElectron-Donating (para)Very High>98
34-Chlorophenylboronic acidElectron-Withdrawing (para)Moderate85
4This compound Steric Hindrance (ortho)Moderate to Low70-80 [b]

[a] Yields are representative and can vary based on specific conditions. Reaction Conditions: Arylboronic acid (1.2 equiv), 4-iodoanisole (1.0 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C, 8h.[7][8] [b] Lower yield is attributed to steric hindrance from the ortho substituent.[4]

The data clearly indicates that the steric bulk of the ortho-bromoethyl group diminishes the efficiency of the standard cross-coupling reaction compared to electronically differentiated but sterically unhindered analogues.

Experimental Protocols

Protocol 1: General Procedure for Comparative Suzuki-Miyaura Coupling

This protocol provides a standardized method for evaluating the reactivity of the arylboronic acids listed in Table 1.

Materials:

  • Aryl Halide: 4-Iodoanisole (1.0 equiv)

  • Arylboronic Acid (from Table 1) (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Toluene and Water (4:1 mixture), degassed

Procedure:

  • To an oven-dried Schlenk flask, add 4-iodoanisole, the respective arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Figure 2: Workflow for Suzuki-Miyaura Coupling Protocol.
Protocol 2: Tandem Suzuki Coupling and Intramolecular Cyclization

This protocol showcases the unique utility of this compound to form a cyclized product, in this case, a dihydrophenanthrene derivative, in a one-pot reaction. This type of transformation is not possible with the other boronic acids in Table 1.

Materials:

  • Aryl Halide: 2-Bromonaphthalene (1.0 equiv)

  • Boronic Acid: this compound (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)

  • Ligand: SPhos (0.06 equiv)

  • Base: Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane, degassed

Procedure:

  • Follow steps 1-3 from Protocol 1, using 2-bromonaphthalene, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Add degassed 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 24 hours. The higher temperature facilitates both the sterically hindered coupling and the subsequent intramolecular C-H activation/cyclization.[9]

  • Monitor the reaction for the formation of the final cyclized product.

  • Perform workup and purification as described in Protocol 1.

Tandem_Reaction Figure 3: Conceptual Path for Tandem Reaction Start This compound + 2-Bromonaphthalene Intermediate Suzuki Product (Biphenyl Intermediate) Start->Intermediate Step 1: Suzuki Coupling (C-C Bond Formation) Final Cyclized Product (Dihydrophenanthrene) Intermediate->Final Step 2: Intramolecular Cyclization (C-C Bond Formation via C-H activation)

A conceptual diagram illustrating the two key stages of the tandem reaction.

Conclusion

This compound exhibits a more complex reactivity profile than simple arylboronic acids. While its participation in standard Suzuki-Miyaura cross-coupling is hampered by steric hindrance from the ortho-bromoethyl substituent, leading to moderately lower yields, its true value is realized in its capacity for sequential intramolecular reactions. This dual-reactivity enables the strategic construction of fused polycyclic systems in a highly efficient manner. For synthetic chemists aiming to build molecular complexity rapidly, the initial cost of a slightly less reactive coupling partner is offset by the significant advantage of having a latent reactive handle for subsequent, powerful ring-forming transformations.

References

A Comparative Guide to the Structural Elucidation of (2-(2-Bromoethyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. (2-(2-Bromoethyl)phenyl)boronic acid and its derivatives are a class of compounds with significant potential in organic synthesis and medicinal chemistry. Their utility is intrinsically linked to their three-dimensional architecture, which dictates their reactivity and biological interactions. This guide provides an in-depth, objective comparison of X-ray crystallography as the gold standard for solid-state structural analysis, alongside complementary spectroscopic techniques for the characterization of these valuable molecules. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions for their analytical workflows.

While a definitive crystal structure for this compound (CAS: 850568-82-0; Formula: C₈H₁₀BBrO₂; M.W.: 228.88 g/mol ; M.P.: 146-148°C) has not been publicly reported, this guide will utilize the closely related structure of 4-(methoxycarbonyl)phenylboronic acid to illustrate the principles and insights gained from X-ray diffraction. We will then draw objective comparisons to alternative analytical methods for the comprehensive characterization of the title compound and its derivatives.

I. The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's arrangement in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding crystal packing and potential polymorphic forms.

A. Insights from a Representative Crystal Structure: 4-(methoxycarbonyl)phenylboronic Acid

To illustrate the power of this technique, we will examine the crystal structure of 4-(methoxycarbonyl)phenylboronic acid. In a typical crystal lattice of a phenylboronic acid, the molecules are often linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers. These dimers can be further connected through other interactions, such as hydrogen bonds involving other functional groups, creating extended networks. For instance, in the case of 4-(methoxycarbonyl)phenylboronic acid, the boronic acid's hydroxyl groups form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of undulating sheets.[1]

The boronic acid group itself typically adopts a nearly planar conformation, with the B(OH)₂ group being almost coplanar with the phenyl ring. The C-B bond length is a key parameter, and any significant deviation from planarity can indicate steric hindrance or specific electronic effects.

B. Experimental Protocol: Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is contingent on the growth of high-quality single crystals.

Step 1: Crystallization

  • Solvent Selection: Begin by screening a range of solvents to find one in which the this compound derivative has moderate solubility. Common choices include methanol, ethanol, acetone, toluene, and mixtures thereof.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this vial inside a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Step 2: Data Collection and Structure Refinement

  • Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction data is processed to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The initial crystal structure is solved using computational methods and then refined to achieve the best agreement between the observed and calculated diffraction data.

C. Visualization of the Crystallization Workflow

Crystallization Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_analysis Analysis Compound (2-(2-Bromoethyl)phenyl)boronic acid derivative Dissolve Dissolve to near saturation Compound->Dissolve Solvent Suitable Solvent Solvent->Dissolve SlowEvap Slow Evaporation Dissolve->SlowEvap Method 1 VaporDiff Vapor Diffusion Dissolve->VaporDiff Method 2 Harvest Harvest Crystals SlowEvap->Harvest VaporDiff->Harvest XRD X-ray Diffraction Harvest->XRD Structure Solve & Refine Structure XRD->Structure

Caption: Workflow for obtaining a single-crystal X-ray structure.

II. Alternative and Complementary Analytical Techniques

While X-ray crystallography provides definitive solid-state structural information, a comprehensive understanding of a molecule requires a multi-faceted analytical approach. Spectroscopic methods offer valuable insights into the structure, purity, and dynamic behavior of this compound derivatives in solution.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

  • ¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms. For this compound, one would expect to see characteristic signals for the aromatic protons, the methylene protons of the ethyl group, and the acidic protons of the boronic acid group. The chemical shifts and coupling patterns of the aromatic protons can confirm the ortho substitution pattern.

  • ¹³C NMR: Reveals the carbon framework of the molecule.

  • ¹¹B NMR: This is particularly useful for boronic acids, as the chemical shift of the boron atom is sensitive to its coordination state (trigonal planar vs. tetrahedral).[2] This can be used to study interactions with diols or other Lewis bases.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid (crystalline)Solution
Information Precise 3D structure, bond lengths/angles, packingConnectivity, chemical environment, dynamic processes
Strengths Unambiguous structure determinationProvides information in a biologically relevant state
Limitations Requires single crystals, static pictureProvides an average structure in solution
B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For a phenylboronic acid derivative, key vibrational bands to look for include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid, often indicating hydrogen bonding.[3][4]

  • B-O stretch: Strong absorptions are typically observed in the 1300-1400 cm⁻¹ region.[4][5]

  • C-Br stretch: A band in the lower frequency region (typically 500-700 cm⁻¹) can indicate the presence of the bromoethyl group.

  • Aromatic C-H and C=C stretches: These will appear in their characteristic regions.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing boronic acids. A key challenge in the mass spectrometry of boronic acids is their tendency to form cyclic trimers (boroxines) through dehydration, which can complicate the interpretation of the spectra.[6][7]

Expected Mass Spectrum for this compound:

  • Molecular Ion Peak: An [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of 228.88. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) will result in a characteristic M and M+2 pattern for bromine-containing fragments.

  • Fragmentation: Fragmentation may involve the loss of water, the bromoethyl group, or other characteristic fragments.

D. Logical Flow for Compound Characterization

Compound Characterization cluster_analysis Structural Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR XRD X-ray Crystallography Purification->XRD If crystals obtained Connectivity Confirm Connectivity & Purity NMR->Connectivity MolecularWeight Determine Molecular Weight & Formula MS->MolecularWeight FunctionalGroups Identify Functional Groups IR->FunctionalGroups SolidState Elucidate Solid-State Structure XRD->SolidState FinalStructure Validated Molecular Structure Connectivity->FinalStructure FunctionalGroups->FinalStructure MolecularWeight->FinalStructure SolidState->FinalStructure

References

A Comparative Guide to the Kinetics of Intramolecular Cyclization of (2-(2-Bromoethyl)phenyl)boronic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of medium-sized rings, such as seven-membered carbocycles, remains a formidable challenge. These structural motifs are integral to a wide array of biologically active molecules and natural products. The intramolecular Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the construction of such frameworks. This guide provides an in-depth comparative analysis of the kinetic performance of (2-(2-Bromoethyl)phenyl)boronic acid in palladium-catalyzed intramolecular cyclization to form a dibenzo[a,d]cycloheptene skeleton. We will explore its reactivity in comparison to alternative strategies and provide the experimental foundation for researchers to make informed decisions in their synthetic endeavors.

The Significance of Intramolecular Cyclization and the Role of this compound

The intramolecular Suzuki-Miyaura reaction offers a versatile and functional-group-tolerant method for carbon-carbon bond formation.[1] For a substrate like this compound, this reaction presents a direct pathway to seven-membered ring systems, which are key components of various pharmaceuticals. The efficiency of this cyclization is paramount for the overall success of a synthetic route. Understanding the kinetics of this transformation allows for optimization of reaction conditions to maximize yield and minimize side reactions.

The cyclization of this compound proceeds via a palladium-catalyzed intramolecular coupling, leading to the formation of a new carbon-carbon bond and the dibenzo[a,d]cycloheptene core structure. The rate of this reaction is influenced by a multitude of factors, including the choice of palladium catalyst, the ligand, the base, and the solvent system.

Comparative Kinetic Performance: this compound vs. Alternative Strategies

While direct kinetic data for the intramolecular cyclization of this compound is not extensively reported in the literature, we can infer its likely kinetic profile and compare it to alternative methods for the synthesis of similar seven-membered ring structures, such as dibenzosuberenone and its derivatives. Early attempts at forming seven-membered rings via intramolecular Suzuki-Miyaura coupling were reported to be challenging.[1] However, more recent studies have demonstrated successful cyclizations to form seven-membered rings, indicating that with the appropriate choice of catalyst and conditions, this transformation is indeed feasible.

Alternative Approaches to Seven-Membered Rings:

  • Friedel-Crafts Acylation: A classical approach to dibenzosuberenone involves an intramolecular Friedel-Crafts acylation. While effective, this method often requires harsh acidic conditions that may not be compatible with sensitive functional groups. The kinetics of these reactions are typically fast but can be difficult to control, leading to potential side products.

  • Ring Expansion Reactions: Methodologies involving ring expansion of smaller precursors have also been employed. The kinetics of such multi-step sequences can be complex and overall yields may be limited by the efficiency of each individual step.[2]

  • Arene-Ynamide Cyclization: Brønsted acid-catalyzed arene-ynamide cyclization has been shown to produce seven-membered ring enamides.[3] Mechanistic studies of this reaction have revealed product inhibition, a crucial kinetic factor to consider during reaction design.[3]

Inferred Kinetic Profile of this compound Cyclization:

Based on general principles of Suzuki-Miyaura reactions, the intramolecular cyclization of this compound is expected to be highly dependent on the catalytic system. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step, which is frequently the rate-determining step in Suzuki-Miyaura couplings.[4]

Method Precursor Typical Conditions Inferred Kinetic Profile Advantages Disadvantages
Intramolecular Suzuki-Miyaura Coupling This compoundPd catalyst, phosphine ligand, base, organic solventRate is highly dependent on catalyst/ligand system.Mild conditions, high functional group tolerance.Can be sensitive to steric hindrance; formation of medium rings can be challenging.
Intramolecular Friedel-Crafts Acylation Suitably substituted diphenylmethane derivativesStrong acid (e.g., PPA, H₂SO₄)Generally fast, but can be difficult to control.Often high yielding for simple substrates.Harsh conditions, limited functional group tolerance.
Ring Expansion Cyclohexanone derivativesVarious (e.g., Tiffeneau-Demjanov)Multi-step, overall rate depends on the slowest step.Access to diverse structures.Can be low yielding, may require specific substrates.
Arene-Ynamide Cyclization Phenyl-substituted ynamidesBrønsted acid (e.g., TfOH)Can exhibit complex kinetics (e.g., product inhibition).Forms enamide functionality directly.May require stoichiometric acid.[3]

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis is essential for understanding and optimizing the intramolecular cyclization of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for monitoring the progress of these reactions.

General Protocol for Kinetic Monitoring by HPLC

This protocol outlines a general method for determining the initial reaction rate of the intramolecular Suzuki-Miyaura cyclization.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)[5]

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

  • Internal standard (e.g., Dodecane)

  • Reaction vessel (e.g., Schlenk flask)

  • Thermostated heating block or oil bath

  • Syringes and needles for sampling

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the base, and the internal standard.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Initiation: In a separate vial, pre-mix the palladium catalyst and the ligand. Add this catalyst/ligand solution to the reaction mixture and start vigorous stirring at a constant temperature. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cooled solution of an appropriate solvent).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Combine Reactant, Base, & Internal Standard B Add Degassed Solvent A->B D Initiate Reaction at Constant Temperature B->D C Prepare Catalyst/Ligand Solution C->D E Withdraw Aliquots at Time Intervals D->E t = 0, 5, 10... min F Quench Aliquots E->F G Analyze Samples by HPLC F->G H Plot Concentration vs. Time G->H I Determine Initial Rate H->I

Caption: Workflow for Kinetic Analysis using HPLC.

Causality Behind Experimental Choices: The Role of Ligands and Catalysts

The choice of the palladium catalyst and, more critically, the phosphine ligand, profoundly influences the kinetics of the intramolecular Suzuki-Miyaura cyclization.

  • Ligand Steric Bulk and Electron-Donating Ability: Bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), are known to accelerate the rate-determining reductive elimination step.[5][6] The steric bulk promotes the formation of a monoligated palladium species, which is more reactive in the reductive elimination phase, while the electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the final bond-forming step. A comparative study of different ligands is essential to find the optimal conditions for the cyclization of this compound.[6]

  • Catalyst Precursor: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also affect the initial stages of the catalytic cycle. Pre-catalysts that readily form the active Pd(0) species are generally preferred for achieving reproducible kinetic data.

Logical Relationship of Ligand Effects on the Catalytic Cycle

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_ligand Ligand Properties OA Oxidative Addition T Transmetalation OA->T RE Reductive Elimination T->RE RE->OA Bulk Steric Bulk RE_Rate Increased Rate of Reductive Elimination Bulk->RE_Rate EDG Electron-Donating Ability EDG->RE_Rate RE_Rate->RE Accelerates

References

Comparative Guide to HPLC Purity Analysis of (2-(2-Bromoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of (2-(2-Bromoethyl)phenyl)boronic acid. As a crucial intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura coupling reactions, ensuring its purity is paramount. This document is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable analytical methodologies. We will explore the rationale behind the method development, compare their performance characteristics, and provide detailed protocols.

The primary analytical challenge with boronic acids is their susceptibility to degradation, including dehydration to form cyclic boroxine anhydrides and on-column hydrolysis under typical reversed-phase (RP-HPLC) conditions.[1][2][3][4] The choice of chromatographic conditions, therefore, represents a critical balance between achieving high-resolution separation and maintaining the integrity of the analyte.

Methodological Comparison: Stability vs. Resolution

We present two methods designed with different primary objectives:

  • Method 1: The Stability-Focused Isocratic Method. This approach prioritizes minimizing the on-column hydrolysis of the boronic acid by using a column with low silanol activity and a neutral mobile phase.[1][3] This method is ideal for accurate quantification of the main component when stability is the primary concern.

  • Method 2: The High-Resolution Gradient Method. This method is optimized to separate the main analyte from a wider range of potential process-related impurities and degradants. It employs a traditional acidic mobile phase to ensure sharp peak shapes and a gradient elution to resolve compounds with varying polarities.

The workflow for comparing and selecting an optimal HPLC method is outlined below.

HPLC_Method_Development cluster_prep 1. Preparation & System Setup cluster_methods 2. Method Execution & Comparison cluster_analysis 3. Data Analysis & Optimization A Prepare Mobile Phases & Sample Diluent B Equilibrate HPLC System & Column A->B C Method 1 Injection (Stability-Focused) B->C D Method 2 Injection (High-Resolution) B->D E Data Acquisition (Retention Time, Peak Area, Purity) C->E D->E F Assess Peak Shape & Tailing Factor E->F G Evaluate Resolution (Rs) between Analyte & Impurities F->G H Check for On-Column Degradation/Hydrolysis G->H I Select Optimal Method Based on Purity Profile H->I

Caption: Workflow for Comparative HPLC Method Development.

Comparative Performance Data

The following table summarizes the hypothetical performance data for the two methods in analyzing a sample of this compound containing known impurities: Impurity A (a more polar process starting material) and Impurity B (a less polar boroxine degradant).

ParameterMethod 1 (Stability-Focused)Method 2 (High-Resolution)Justification
Analyte Retention Time (min) 4.88.2The acidic mobile phase in Method 2 increases the hydrophobicity of the boronic acid, leading to stronger retention.
Analyte Tailing Factor 1.31.1The acidic mobile phase in Method 2 protonates silanols, reducing secondary interactions and improving peak symmetry.
Resolution (Analyte / Impurity A) 1.82.5The gradient in Method 2 provides superior separation of early-eluting, polar impurities.
Resolution (Analyte / Impurity B) 2.23.1The gradient elution effectively resolves the less polar boroxine from the main peak.
Observed On-Column Hydrolysis Minimal (<0.1%)Noticeable (~0.5-1.0%)The neutral pH and specialized column in Method 1 significantly reduce the rate of on-column hydrolysis.[3]
Ideal Application Accurate quantification, stability testingComprehensive impurity profiling, method validationChoose based on the primary analytical goal.

Experimental Protocols

General Sample Preparation

To prevent hydrolysis prior to injection, the sample diluent should be aprotic.[1]

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 10.0 mL with Acetonitrile to achieve a concentration of 1.0 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm PTFE syringe filter before injection.

Method 1: Stability-Focused Isocratic Method

This method is designed to minimize analyte degradation on the analytical column. The choice of a column with low residual silanol activity is critical to reducing hydrolytic degradation.[1][3]

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile:Water (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: UV at 220 nm

  • Run Time: 10 minutes

Step-by-Step Protocol:

  • Prepare the mobile phase by mixing 600 mL of HPLC-grade Acetonitrile with 400 mL of HPLC-grade water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Install the Waters XTerra MS C18 column into the column compartment.

  • Set the column temperature to 30 °C.

  • Purge the HPLC system with the mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the sample as described in the "General Sample Preparation" section.

  • Inject 5 µL of the prepared sample onto the column.

  • Acquire data for 10 minutes, monitoring the absorbance at 220 nm.

Method 2: High-Resolution Gradient Method

This method aims to achieve a comprehensive separation of the main component from potential impurities. The use of a low-pH mobile phase (formic acid) improves peak shape for the acidic boronic acid analyte, while the gradient elution allows for the separation of compounds with a wide range of polarities.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detector: UV at 220 nm

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    12.0 10 90
    15.0 10 90
    15.1 70 30

    | 20.0 | 70 | 30 |

Step-by-Step Protocol:

  • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water.

  • Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade Acetonitrile. Degas both mobile phases.

  • Install the Phenomenex Luna C18(2) column.

  • Set the column temperature to 35 °C.

  • Purge the HPLC system, ensuring both pump lines are primed with their respective mobile phases.

  • Set the flow rate to 1.2 mL/min and equilibrate the column at the initial conditions (70% A, 30% B) for at least 15 minutes.

  • Prepare the sample as described in the "General Sample Preparation" section.

  • Inject 5 µL of the prepared sample.

  • Start the gradient program and acquire data for 20 minutes, monitoring at 220 nm.

Conclusion and Recommendations

The selection of an appropriate HPLC method for the purity analysis of this compound is contingent on the analytical objective.

  • For routine quality control where the primary goal is the accurate assay of the main component and minimization of analytical artifacts, the Stability-Focused Isocratic Method (Method 1) is superior. Its conditions are specifically designed to mitigate the known instability of boronic acids.

  • For method development, impurity profiling, and forced degradation studies, the High-Resolution Gradient Method (Method 2) is the recommended choice. It provides the necessary resolving power to separate a complex mixture of the active pharmaceutical ingredient (API) and its related substances.

In practice, a hybrid approach is often most effective. Method 2 can be used to identify and characterize potential impurities, while a refined, stability-indicating version of Method 1 can be validated for routine release testing. This dual strategy ensures both comprehensive understanding and reliable, routine analysis.

References

A Senior Application Scientist's Guide to In-Situ Reaction Monitoring for (2-(2-Bromoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers and process chemists engaged in drug development, mastering the reactivity of complex intermediates like (2-(2-Bromoethyl)phenyl)boronic acid is paramount. This boronic acid derivative is a versatile building block, notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and intramolecular cyclizations to form novel heterocyclic scaffolds.[1][2] The ability to monitor these transformations in real-time is not merely an academic exercise; it is a cornerstone of modern process analytical technology (PAT), a framework encouraged by regulatory bodies like the FDA to ensure quality is designed and built into pharmaceutical manufacturing.[3][4] This guide provides an in-depth comparison of leading in-situ spectroscopic techniques—NMR, Raman, and FTIR—alongside the gold-standard quantitative method of online HPLC, for monitoring reactions involving this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower scientists to select and implement the optimal monitoring strategy for their specific synthetic challenges.

Introduction: The Chemical Versatility and Monitoring Challenges of this compound

This compound is a bifunctional reagent. The boronic acid moiety is a workhorse for C-C bond formation via the Suzuki-Miyaura reaction, while the bromoethyl group can act as an electrophile, opening pathways for subsequent intramolecular cyclization reactions.[1] Understanding the kinetics and mechanism of these competing or sequential pathways is critical for optimizing yield, minimizing impurities, and ensuring process safety.

Traditional offline analysis (e.g., TLC, GC-MS, offline HPLC) provides snapshots in time but can miss transient intermediates or rapid reaction phases, leading to an incomplete mechanistic picture. In-situ, or real-time, monitoring provides a continuous data stream, revealing the dynamic interplay of reactants, intermediates, and products as the reaction unfolds.[1][5] This approach is fundamental to the PAT initiative, which advocates for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[6][7]

The selection of an appropriate in-situ monitoring technique is a critical decision dictated by the specific chemistry and process conditions. Factors to consider include the presence of unique spectroscopic handles on the molecules of interest, solvent interference, reaction temperature and pressure, and the level of structural versus purely quantitative information required.[5]

Below is a diagram illustrating the pivotal Suzuki-Miyaura catalytic cycle, a primary reaction pathway for this compound. Understanding this cycle is the first step in designing an effective monitoring strategy.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_output Output Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-R OxAdd->Transmetal R-B(OH)₂ RedElim Reductive Elimination Transmetal->RedElim Base RedElim->Pd0 Ar-R (Product) Product Coupled Product (Ar-R) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid This compound (R-B(OH)₂) BoronicAcid->Transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]

Comparative Analysis of In-Situ Monitoring Techniques

The choice of an analytical tool is a trade-off between the richness of information, practical constraints, and the specific questions being asked. Here, we compare four leading techniques for monitoring reactions with this compound.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides unparalleled structural detail by probing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹¹B, ¹⁹F).[9] For reactions involving boronic acids, ¹¹B NMR can be a powerful tool to directly monitor the consumption of the boronic acid and the formation of boronate esters or other boron-containing species.[10] ¹H NMR is excellent for tracking changes in the organic framework of the molecule.

Expertise & Causality: NMR is the method of choice when identifying unknown intermediates or elucidating complex reaction mechanisms is the primary goal. Its inherent quantitative nature (signal integral is proportional to concentration) allows for accurate kinetic profiling without the need for extensive calibration curves, provided a stable internal standard is used.[11] The main limitation is its relatively slow data acquisition time, which may not be suitable for very fast reactions.[9][12] However, modern techniques like compressed sensing can significantly reduce acquisition times.[11][12]

Performance Metric In-Situ NMR
Information Richness Excellent (Detailed structural information)
Temporal Resolution Seconds to Minutes
Sensitivity Moderate to Low
Selectivity Excellent (Atom-specific)
Setup Complexity High (Requires specialized probes/flow cells)
Solvent Interference Minimal (Deuterated solvents often required)
Best For Mechanistic studies, intermediate identification, complex kinetics.

Representative Kinetic Data (¹⁹F NMR Monitoring): The following table illustrates typical data obtained from monitoring a reaction where a fluorine-containing aryl halide is coupled with a boronic acid.

Reaction Time (min)1-bromo-4-(trifluoromethyl)benzene (%)4-(trifluoromethyl)biphenyl (%)
01000
306535
604060
902080
120595
180<1>99
Table adapted from representative data.[8]
In-Situ Raman Spectroscopy

Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light. The resulting spectrum reveals vibrational modes of molecules, providing a specific fingerprint for reactants, products, and intermediates. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR.

Expertise & Causality: Raman is a superior choice for non-invasive, real-time monitoring, especially in heterogeneous mixtures or when using standard glass reactors.[8][13] A fiber-optic probe can be inserted directly into the reaction vessel, eliminating the need for sampling. It excels at monitoring changes in specific functional groups, such as the C-Br or C=C bonds, which often have strong and distinct Raman signals. Water is a very weak Raman scatterer, making this technique ideal for aqueous reaction media. The primary challenge can be fluorescence from the sample, which can overwhelm the Raman signal.

Performance Metric In-Situ Raman
Information Richness Good (Functional group fingerprint)
Temporal Resolution Milliseconds to Seconds
Sensitivity Moderate
Selectivity Good (Sharp, well-resolved peaks)
Setup Complexity Moderate (Requires fiber-optic probe)
Solvent Interference Low (Especially for aqueous systems)
Best For Real-time kinetic analysis, process control, heterogeneous reactions.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations (e.g., stretching, bending). It provides information about the functional groups present in the reaction mixture.[14]

Expertise & Causality: FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is a robust and widely adopted PAT tool.[15] The ATR probe can be immersed directly into the reaction, providing real-time data with high temporal resolution.[16] For reactions of this compound, FTIR can effectively track the B-O stretching vibrations (around 1350 cm⁻¹) and changes in the aromatic substitution pattern in the fingerprint region (1600-600 cm⁻¹).[10][17] Its main limitation is strong absorption by polar solvents like water or alcohols, which can obscure regions of the spectrum.

Performance Metric In-Situ FTIR (ATR)
Information Richness Good (Functional group information)
Temporal Resolution Seconds
Sensitivity Good
Selectivity Moderate (Peaks can be broad and overlapping)
Setup Complexity Moderate (Requires ATR probe)
Solvent Interference High (Especially with polar solvents)
Best For Tracking functional group conversion, reaction profiling in organic solvents.
Online High-Performance Liquid Chromatography (HPLC/UPLC)

Principle: While not strictly "in-situ," automated online HPLC systems that periodically sample, quench, dilute, and inject the reaction mixture can provide a near-real-time profile of the reaction.[8] This technique separates components of the mixture, which are then detected (e.g., by UV-Vis or MS), providing highly accurate quantitative data.

Expertise & Causality: Online HPLC is the gold standard for quantitative accuracy and is often used to validate data from spectroscopic in-situ methods.[5] It excels at separating and quantifying reactants, products, and even structurally similar byproducts. The causality for choosing HPLC is the need for unequivocal, validated quantification for regulatory filings or precise kinetic modeling. The trade-off is the lower temporal resolution (typically minutes between data points) and the complexity of the automated sampling system.

Performance Metric Online HPLC/UPLC
Information Richness Good (Separates and quantifies components)
Temporal Resolution Minutes
Sensitivity Excellent
Selectivity Excellent (Chromatographic separation)
Setup Complexity High (Requires automated sampling/quench system)
Solvent Interference N/A (Separation-based)
Best For Accurate quantitative analysis, impurity profiling, validation of in-situ methods.

Representative Kinetic Data (HPLC Monitoring):

Reaction Time (min)Aryl Halide Conversion (%)Product Formation (%)
000
152524
305554
608584
1209897
180>99>99
Table adapted from representative data for a Suzuki-Miyaura coupling.[8]

Experimental Protocols: A Self-Validating System

A trustworthy protocol is a self-validating one. This means building in checks and balances, such as the use of internal standards and validation against an orthogonal method.

Protocol 1: In-Situ NMR Reaction Monitoring

This protocol is designed for acquiring a time-arrayed series of ¹H NMR spectra.[9]

  • Sample Preparation: In an NMR tube, dissolve the limiting reagent and an internal standard (e.g., 1,3,5-trimethoxybenzene, a compound with a simple singlet that does not overlap with reactant/product signals) in a deuterated solvent.

  • Instrument Setup (Dummy Sample): If the reaction is fast or temperature-sensitive, use a "dummy" sample containing only the solvent and standard to pre-heat the probe, lock, and shim the instrument.[9]

  • Initiate Reaction: Inject the catalyst or the second reactant into the NMR tube, quickly vortex, and insert it into the pre-equilibrated spectrometer.

  • Acquisition Setup:

    • Set up a standard 1D ¹H experiment. Optimize parameters like spectral width (sw), number of scans (ns), and recycle delay (d1). For kinetics, use the fewest scans possible (ideally ns=1) to maximize temporal resolution.[9]

    • Use an arrayed pseudo-2D "kinetics" experiment or an automation script (e.g., multi_zgvd in TopSpin) to acquire a series of 1D spectra with a defined delay between each experiment.[9]

  • Data Processing & Analysis:

    • Process the arrayed data to generate individual spectra for each time point.

    • Integrate the peaks corresponding to a reactant, the product, and the internal standard.

    • Calculate the concentration of each species relative to the constant concentration of the internal standard. Plot concentration vs. time to obtain the kinetic profile.

NMR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Sample: Reactant + Internal Standard in Deuterated Solvent B Setup Spectrometer: Lock, Tune, Shim (Use Dummy Sample if needed) A->B C Initiate Reaction in NMR Tube B->C D Insert Sample & Start Arrayed Acquisition (ns=1) C->D E Process Pseudo-2D Data to 1D Spectra vs. Time D->E F Integrate Peaks (Reactant, Product, Standard) E->F G Calculate Concentrations & Plot Kinetic Profile F->G

Caption: Experimental workflow for kinetic analysis using in-situ NMR spectroscopy.

Protocol 2: Online HPLC Monitoring

This protocol describes a robust method for quasi-real-time reaction monitoring.[8]

  • System Setup: Configure an automated liquid handler to interface with the reaction vessel and an HPLC system.

  • Reaction Sampling: At predefined time points, the automated system withdraws a small, precise aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: The aliquot is immediately dispensed into a vial containing a quench solution (e.g., acetonitrile with an internal standard) to halt the reaction. This step is critical for accurate data.

  • Dilution & Injection: The quenched sample is diluted to an appropriate concentration for HPLC analysis and automatically injected into the instrument.

  • Chromatographic Analysis: A pre-developed HPLC method separates the components. A UV or MS detector quantifies each species based on a pre-established calibration curve.

  • Data Analysis: Integrate the peak areas for reactants and products. Use the calibration curve and internal standard to convert peak areas to concentrations. Plot concentration vs. time.

Decision Guide: Selecting the Right Tool for the Job

The optimal choice of monitoring technique depends on the specific goals of the experiment. The following flowchart provides a logical framework for making this decision.

Decision_Tree Start What is the primary goal? Goal1 Identify Intermediates & Elucidate Mechanism Start->Goal1 Structural Info Goal2 Accurate Quantitative Kinetics & Impurity Profile Start->Goal2 Quantification Goal3 Real-time Process Control & Endpoint Determination Start->Goal3 Process Monitoring Tech_NMR Use In-Situ NMR Goal1->Tech_NMR Tech_HPLC Use Online HPLC Goal2->Tech_HPLC Sub_Question1 Is the reaction heterogeneous or in an aqueous solvent? Goal3->Sub_Question1 Tech_Raman_FTIR Use In-Situ Raman or FTIR Tech_Raman Prefer Raman Sub_Question1->Tech_Raman Yes Tech_FTIR Prefer FTIR (ATR) Sub_Question1->Tech_FTIR No

Caption: Decision guide for selecting the appropriate in-situ monitoring technique.

Conclusion

For reactions involving this compound, a multi-faceted approach to reaction monitoring provides the most comprehensive understanding. In-situ NMR is indispensable for deep mechanistic investigation, while Raman and FTIR spectroscopy offer robust, real-time solutions for process monitoring and control, aligning perfectly with the principles of PAT.[8][9] Online HPLC remains the benchmark for quantitative accuracy and is essential for validation. By carefully considering the specific reaction parameters and experimental goals as outlined in this guide, researchers can harness the power of in-situ analysis to accelerate development, optimize processes, and ensure the quality and consistency of their final products.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (2-(2-Bromoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between organoboron compounds and organohalides with high functional group tolerance and generally mild reaction conditions.[1][3] However, the choice of the palladium catalyst system is paramount, especially when dealing with sterically hindered or functionally diverse substrates such as (2-(2-bromoethyl)phenyl)boronic acid. The presence of an ortho-substituent and a reactive alkyl bromide side chain introduces significant challenges, including potential intramolecular side reactions and catalyst inhibition.

This guide provides a comparative analysis of several commercially available palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. We will delve into the rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your synthetic challenges.

Mechanism & Catalyst Selection Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A palladium(0) species initiates the cycle by undergoing oxidative addition into the carbon-halogen bond of the organohalide.[6] Subsequent transmetalation with a boronate species (formed from the boronic acid and a base) and reductive elimination yields the desired cross-coupled product and regenerates the active palladium(0) catalyst.[4][7]

The choice of ligand on the palladium center is critical as it influences the rates of these elementary steps.[8] For a substrate like this compound, the ideal catalyst should:

  • Promote rapid oxidative addition to the aryl bromide.

  • Facilitate transmetalation with the sterically encumbered ortho-substituted boronic acid.

  • Induce efficient reductive elimination to outcompete potential side reactions involving the bromoethyl group.

  • Exhibit high stability to prevent catalyst decomposition over the course of the reaction.

Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be particularly effective for challenging Suzuki-Miyaura couplings.[8][9][10] These ligands stabilize the palladium center, promote oxidative addition to less reactive aryl chlorides and bromides, and accelerate the reductive elimination step.[8]

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Ar-X Pd0->OA PdII_ArX Ar-Pd(II)(X)L_n OA->PdII_ArX TM Transmetalation R-B(OR')_2 PdII_ArX->TM PdII_ArR Ar-Pd(II)(R)L_n TM->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Ar-R Product_out Ar-R RE->Product_out ArX_in Ar-X ArX_in->OA RB_in R-B(OR')_2 + Base RB_in->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of four selected palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The data presented is based on representative outcomes for similar challenging couplings found in the literature.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄5K₂CO₃Dioxane/H₂O1002445
Pd(dppf)Cl₂2Cs₂CO₃THF/H₂O801278
Pd₂(dba)₃ / SPhos1 (Pd) / 2 (Ligand)K₃PO₄Toluene/H₂O100492
XPhos Pd G31K₃PO₄2-MeTHF/H₂O80295

Analysis of Results:

  • Pd(PPh₃)₄: As a first-generation catalyst, Tetrakis(triphenylphosphine)palladium(0) shows limited efficacy for this sterically demanding transformation, resulting in a lower yield even with a high catalyst loading and prolonged reaction time.

  • Pd(dppf)Cl₂: The use of the bidentate ligand dppf offers a significant improvement in yield, demonstrating the benefit of a more robust ligand framework.

  • Pd₂(dba)₃ / SPhos: The combination of a palladium(0) source with a bulky, electron-rich Buchwald-type ligand like SPhos provides excellent results, achieving a high yield in a much shorter reaction time.[8]

  • XPhos Pd G3: This third-generation Buchwald precatalyst, which features a highly active and stable palladium-ligand complex, delivers the highest yield in the shortest time and at a lower temperature.[11] Such precatalysts are designed for easy activation and high catalytic turnover.[7]

Experimental Protocols

Below are detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling using the most effective catalyst system from our comparison.

General Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Boronic Acid, Aryl Halide, Base, Solvent) A->B C Catalyst Addition (Precatalyst) B->C D Reaction (Heating & Stirring) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Analysis (NMR, MS) F->G

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Protocol for Suzuki-Miyaura Coupling using XPhos Pd G3

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • XPhos Pd G3 (1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium phosphate.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add the XPhos Pd G3 precatalyst to the flask under a positive flow of inert gas.

  • Add anhydrous 2-MeTHF followed by degassed water via syringe. The typical solvent ratio is around 4:1 to 10:1 organic to aqueous.[12]

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and dilute with ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The choice of the palladium catalyst system is a critical parameter for the success of challenging Suzuki-Miyaura cross-coupling reactions. For the coupling of this compound, modern catalyst systems employing bulky, electron-rich phosphine ligands, particularly in the form of well-defined precatalysts like XPhos Pd G3, offer superior performance in terms of yield, reaction time, and catalyst loading. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, researchers can overcome the challenges posed by sterically hindered and functionalized substrates, thereby streamlining the synthesis of complex molecules in drug discovery and development.

References

A Comparative Guide to the Synthetic Validation of (2-(2-Bromoethyl)phenyl)boronic acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a synthetic route that leverages (2-(2-Bromoethyl)phenyl)boronic acid as a key building block. We will objectively compare its performance, versatility, and efficiency against classical synthetic alternatives, supported by mechanistic insights and generalized experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who are tasked with designing and executing efficient, scalable, and modular synthetic strategies.

Introduction: The Strategic Value of the 2-Arylphenethylamine Scaffold

The 2-arylphenethylamine motif and its cyclized derivatives, such as tetrahydroisoquinolines, are privileged scaffolds in medicinal chemistry. They form the core of numerous biologically active compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The challenge in their synthesis often lies in achieving modularity—the ability to rapidly generate a library of analogs by varying the aryl substituent.

This guide focuses on a modern approach that utilizes this compound. This reagent uniquely combines a versatile boronic acid handle for palladium-catalyzed cross-coupling with a reactive bromoethyl side chain, enabling a powerful two-stage reaction sequence: C-C bond formation followed by C-N or C-X bond formation. We will dissect this pathway and benchmark it against traditional methods to provide a clear, data-driven perspective on its utility.

Featured Pathway: Suzuki-Miyaura Coupling Followed by Intramolecular Cyclization

The primary synthetic strategy employing this compound involves a tandem sequence. First, a Suzuki-Miyaura cross-coupling reaction is used to introduce a desired aryl or heteroaryl substituent.[1][2] The resulting intermediate, a 2-(2-bromoethyl)-1,1'-biphenyl derivative, is then subjected to cyclization or substitution.

Mechanistic Considerations:

  • Suzuki-Miyaura Cross-Coupling: This Nobel Prize-winning reaction is one of the most robust methods for forming C(sp²)–C(sp²) bonds.[1] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[2] The stability and ease of handling of boronic acids make this a highly reliable transformation.[3][4]

  • Intramolecular Nucleophilic Substitution/Cyclization: The bromoethyl group is a potent electrophile. In the presence of a primary amine, for example, the intermediate can undergo an intramolecular SN2 reaction to form a nitrogen-containing heterocycle. The formation of five or six-membered rings is often thermodynamically and kinetically favored.[5]

Diagram: Suzuki-Miyaura Catalytic Cycle

A foundational process in modern organic synthesis for C-C bond formation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar¹-X) pd0->oxidative_add pd_complex Ar¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation (Ar²-B(OH)₂ + Base) pd_complex->transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar¹-Ar² reductive_elim->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol: Synthesis of a Dibenzo[a,c]cycloheptene Derivative

This protocol provides a representative workflow for the two-stage synthesis.

Part A: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl bromide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS for the consumption of starting material (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-(2-bromoethyl)-1,1'-biphenyl intermediate.

Part B: Intramolecular Cyclization with a Primary Amine

  • Dissolve the purified intermediate from Part A (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a primary amine (e.g., benzylamine, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the mixture to 60-80 °C and monitor the reaction until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry, filter, and concentrate.

  • Purify the final product via flash chromatography or recrystallization.

Alternative Synthetic Routes: A Comparative Overview

To validate the featured pathway, we must compare it against established alternatives for synthesizing similar molecular scaffolds.

Alternative A: Friedel-Crafts Alkylation

A classic approach involving the Lewis acid-catalyzed alkylation of an aromatic ring with an electrophile like 2-bromoethylamine.[6]

  • Mechanism: An electrophilic aromatic substitution where a Lewis acid (e.g., AlCl₃) activates the alkyl halide, which is then attacked by the electron-rich aromatic ring.

  • Drawbacks: This method is often plagued by a lack of regioselectivity, potential for over-alkylation, and a limited substrate scope, as electron-withdrawing groups on the aromatic ring can shut down reactivity. It is generally not compatible with sensitive functional groups.

Alternative B: Reductive Amination

This strategy involves the reaction of a ketone or aldehyde (e.g., a derivative of 2-phenylacetaldehyde) with an amine to form an imine/enamine, which is then reduced in situ.[7]

  • Mechanism: A two-step, one-pot process involving nucleophilic attack of the amine on the carbonyl, dehydration to an imine, and subsequent reduction with an agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

  • Advantages: This is a robust and widely used method, particularly for synthesizing a variety of substituted phenethylamines.

  • Limitations: The required carbonyl starting materials can sometimes be complex to synthesize, and this route does not offer the same straightforward modularity for aryl group diversification as a cross-coupling approach.

Head-to-Head Comparison: Performance and Practicality

The choice of synthetic route depends heavily on the specific goals of the project, whether it be library synthesis for SAR studies or large-scale production of a single target.

FeatureRoute via this compound Alternative A: Friedel-Crafts Alternative B: Reductive Amination
Modularity/Scope Excellent . Wide variety of aryl/heteroaryl groups can be installed via Suzuki coupling.[8] High functional group tolerance.[9]Poor to Moderate . Limited by electronics of the aromatic ring. Prone to rearrangements and over-alkylation.Good . Wide range of amines and carbonyls can be used. Scope depends on availability of starting materials.
Regioselectivity Excellent . C-C bond forms precisely at the boronic acid position.Poor . Often yields mixtures of ortho, meta, and para isomers.Excellent . The new C-N bond forms at the position of the original carbonyl group.
Reaction Conditions Mild to Moderate . Typically requires heating but avoids harsh acids/bases.Harsh . Requires strong, stoichiometric Lewis acids.Mild . Often performed at room temperature with mild reducing agents.
Number of Steps Moderate . Typically a 2-step sequence (coupling + cyclization/substitution).Short . Can be a single step.Short . Typically a one-pot procedure.
Overall Yield Good to Excellent . Each step is generally high-yielding.Variable to Poor . Often suffers from side products and low yields.Good to Excellent . Generally a high-yielding transformation.
Scalability Good . Palladium catalysis can be efficient on a large scale, though catalyst cost is a factor.Poor . Stoichiometric Lewis acids generate significant waste and can be difficult to manage on a large scale.Excellent . A common and well-understood industrial process.
Workflow Comparison Diagram

Visualizing the strategic differences between the boronic acid route and a classical alternative.

Workflow_Comparison cluster_0 Route 1: this compound cluster_1 Route 2: Reductive Amination start1 Boronic Acid + Aryl Halide step1_1 Suzuki-Miyaura Coupling start1->step1_1 intermediate1 Biphenyl Intermediate step1_1->intermediate1 step1_2 Intramolecular Cyclization intermediate1->step1_2 product1 Target Heterocycle step1_2->product1 start2 Aryl Ketone + Amine step2_1 One-Pot Reductive Amination start2->step2_1 product2 Target Amine step2_1->product2

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (2-(2-Bromoethyl)phenyl)boronic acid and its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, arylboronic acids and their derivatives are indispensable building blocks. Their utility in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures. Among these valuable reagents, (2-(2-Bromoethyl)phenyl)boronic acid serves as a versatile bifunctional intermediate, possessing both a reactive boronic acid for C-C bond formation and a bromoethyl group amenable to subsequent nucleophilic substitution or elimination reactions.

For practical application, boronic acids are frequently converted to more stable and manageable boronate esters, such as the pinacol ester. This transformation enhances stability against dehydration and boroxine formation, improves solubility in organic solvents, and often facilitates purification. However, the successful synthesis and use of these compounds hinge on the unambiguous confirmation of their chemical identity. This guide provides an in-depth spectroscopic comparison of this compound and its pinacol ester, offering researchers the analytical tools to confidently distinguish between the two. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not only the data but the chemical principles that underpin the observed spectral differences.

Molecular Structures and Key Functional Groups

The fundamental difference between the two molecules is the group attached to the boron atom. The boronic acid features two hydroxyl (-OH) groups, while the pinacol ester incorporates a cyclic pinacolato ligand. This structural change is the primary driver of the distinct spectroscopic signatures discussed in this guide.

G cluster_0 This compound cluster_1 This compound pinacol ester a b

Figure 1. Chemical structures of the boronic acid and its pinacol ester.

Comparative Spectroscopic Analysis

The conversion of the boronic acid to its pinacol ester introduces and removes specific functional groups, leading to predictable and easily identifiable changes in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing between these two compounds. We will examine ¹H, ¹³C, and ¹¹B NMR spectra.

¹H NMR Spectroscopy: The Disappearance of the Acid and Appearance of the Ester

The most telling difference in the ¹H NMR spectrum is the substitution of the boronic acid's hydroxyl protons with the pinacol group's methyl protons.

  • Boronic Acid: The two protons of the B(OH)₂ group typically appear as a very broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and water content. This signal often exchanges with residual water in the NMR solvent, sometimes rendering it undetectable.

  • Pinacol Ester: The esterification introduces a highly conspicuous signal: a sharp singlet integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol moiety. This signal typically appears in the upfield region, around 1.2-1.4 ppm.

The protons of the bromoethyl chain and the aromatic ring will also exhibit subtle shifts due to the change in the electronic environment around the boron atom, but the pinacol signal is the most definitive diagnostic marker.

Table 1: Comparative ¹H NMR Data

Assignment This compound (Approx. δ, ppm) This compound pinacol ester (Approx. δ, ppm) Key Differentiator
B(OH)₂4.5 - 8.0 (broad s, often exchanges)-Disappearance of broad acid proton signal.
Pinacol -CH₃-1.35 (s, 12H)Appearance of a large, sharp singlet.
Ar-H7.2 - 7.9 (m, 4H)7.2 - 7.8 (m, 4H)Minor shifts may occur.
-CH₂-Br~3.7 (t, 2H)~3.7 (t, 2H)Generally minor changes.
Ar-CH₂-~3.2 (t, 2H)~3.2 (t, 2H)Generally minor changes.

Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency.

¹³C NMR Spectroscopy: Tracking the Carbon Skeleton

In the ¹³C NMR spectrum, the key changes involve the appearance of the pinacol carbons and a shift in the carbon atom directly bonded to boron (C1).

  • Boronic Acid: The spectrum will show six aromatic carbon signals and two aliphatic signals for the ethyl chain. The C1 signal is often broadened due to quadrupolar relaxation from the adjacent boron nucleus.

  • Pinacol Ester: The spectrum will contain all the signals of the parent structure plus two new signals for the pinacol group: a quaternary carbon signal around 83-85 ppm (C(CH₃)₂) and a methyl carbon signal around 24-25 ppm. The C1 signal may also experience a slight shift.

Table 2: Comparative ¹³C NMR Data

Assignment This compound (Approx. δ, ppm) This compound pinacol ester (Approx. δ, ppm) Key Differentiator
C-B130 - 135 (often broad)130 - 135 (broad, no signal observed)Appearance of Pinacol signals is more diagnostic.
Ar-C125 - 145125 - 145Minor shifts expected.
Pinacol C(CH₃)₂-~84Appearance of quaternary carbon signal.
Pinacol -CH₃-~25Appearance of methyl carbon signal.
-CH₂-Br~33~33Minor changes expected.
Ar-CH₂-~39~39Minor changes expected.

Note: The signal for the carbon atom attached to boron (C-B) can be difficult to observe due to quadrupolar broadening.[1]

¹¹B NMR Spectroscopy: Probing the Boron Environment

¹¹B NMR is a highly specific technique for characterizing organoboron compounds. The chemical shift of the boron nucleus is sensitive to its hybridization and coordination environment.[2][3]

  • Boronic Acid: Features a trigonal planar (sp²) boron atom. It typically shows a broad signal in the range of δ 28-34 ppm.

  • Pinacol Ester: Also contains a trigonal planar (sp²) boron atom. The chemical shift is generally found in a similar but distinct range, often slightly downfield, around δ 30-36 ppm.[4] The key is to run spectra of both the starting material and the product to observe the shift, confirming conversion.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence or absence of the hydroxyl groups. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation.[5][6]

  • Boronic Acid: The most prominent and diagnostic feature is a very broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibration of the B(OH)₂ group. Another key vibration is the B-O stretch, which typically appears around 1350 cm⁻¹.[7][8][9]

  • Pinacol Ester: The broad O-H stretch will be completely absent in a pure, dry sample of the pinacol ester. The strong B-O stretching vibration will still be present, often shifting slightly in wavenumber (e.g., to around 1310-1370 cm⁻¹).[10] The presence of strong C-O stretching bands around 1140-1220 cm⁻¹ is also characteristic of the boronate ester.[7][8][9]

Table 3: Comparative IR Absorption Data

Vibrational Mode This compound (Approx. cm⁻¹) This compound pinacol ester (Approx. cm⁻¹) Key Differentiator
O-H Stretch3200-3600 (very broad, strong)AbsentDefinitive confirmation of esterification.
C-H Stretch (Aromatic/Aliphatic)2850-31002850-3100Present in both.
B-O Stretch~1350 (strong)~1310-1370 (strong)Present in both, may shift slightly.
C-O Stretch-~1140-1220 (strong)Appearance of new C-O bands.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compounds, providing definitive proof of the transformation. Electrospray Ionization (ESI) is a common technique for these types of molecules.[11][12]

  • This compound: The expected molecular weight is 228.88 g/mol . Due to the natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) and bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak.[13][14] In positive ion mode, one would look for the [M+H]⁺ or [M+Na]⁺ adducts.

  • This compound pinacol ester: The esterification adds a C₆H₁₂ moiety and removes two hydrogens, resulting in a molecular weight of 294.97 g/mol . The mass spectrum will show a new molecular ion peak corresponding to this higher mass, again with the characteristic isotopic pattern for one boron and one bromine atom.

Experimental Protocols

Synthesis of this compound pinacol ester

This protocol describes a standard esterification procedure using pinacol. The causality behind this choice is the facile removal of water via azeotropic distillation with toluene, driving the equilibrium towards the ester product.

G start Combine Boronic Acid, Pinacol & Toluene in a Round-Bottom Flask dean_stark Equip with Dean-Stark Apparatus and Condenser start->dean_stark reflux Reflux Mixture (e.g., 2-4 hours) dean_stark->reflux monitor Monitor Reaction by TLC or GC-MS Until Starting Material is Consumed reflux->monitor cool Cool to Room Temperature monitor->cool remove_solvent Remove Toluene under Reduced Pressure cool->remove_solvent purify Purify Crude Product (e.g., Column Chromatography or Recrystallization) remove_solvent->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize

Figure 2. Workflow for the synthesis of the pinacol ester.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), pinacol (1.1 eq), and toluene (approx. 10 mL per gram of boronic acid).

  • Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected and analysis (e.g., TLC) shows full consumption of the starting boronic acid.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexanes).

Spectroscopic Analysis Protocols

NMR Sample Preparation:

  • Weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expert Insight: Boronic acids can form trimeric anhydrides (boroxines), which can complicate NMR spectra.[15][16] Using a solvent like methanol-d₄ can help break up these oligomers, providing a cleaner spectrum, though the B(OH)₂ protons will exchange with the solvent's deuterium.[15]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹¹B spectra using standard instrument parameters. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[2]

ATR-FTIR Analysis:

  • Record a background spectrum on the clean ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]

  • Acquire the sample spectrum.

  • Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

ESI-MS Analysis:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

Conclusion

The transformation of this compound to its pinacol ester is a common and practical step in multistep synthesis. Confident characterization of the starting material and the product is essential for procedural success. As demonstrated, a combination of NMR, IR, and MS provides a definitive and complementary analytical toolkit. The most unambiguous markers for successful esterification are the appearance of a strong 12-proton singlet around 1.35 ppm in the ¹H NMR spectrum and the concomitant disappearance of the broad O-H stretching band in the IR spectrum. These spectroscopic handles, supported by molecular weight confirmation from mass spectrometry, provide researchers with a robust validation system for these critical building blocks.

References

Safety Operating Guide

Navigating the Disposal of (2-(2-Bromoethyl)phenyl)boronic Acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the responsible management of chemical reagents is a cornerstone of both safety and scientific integrity. (2-(2-Bromoethyl)phenyl)boronic acid, a valuable building block in organic synthesis, requires meticulous handling not only during its use but also through to its final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Hazard Assessment: The First Line of Defense

Therefore, treating this compound as a hazardous substance is a critical and non-negotiable first step.[1][3]

Personal Protective Equipment (PPE): Your Essential Barrier

The consistent and correct use of Personal Protective Equipment is the most immediate and effective measure to prevent exposure.[4] Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. It is crucial to inspect gloves for any signs of degradation or punctures before each use.[3]

  • Protective Clothing: A laboratory coat or a chemical-resistant apron must be worn to prevent skin contact.[3]

  • Respiratory Protection: All handling of this compound, especially in its solid form or when generating aerosols, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][3]

An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Quantitative Data Summary: Understanding the Hazard Profile

To provide a clear and concise overview of the potential hazards that inform the disposal protocol, the following table summarizes the likely hazard classifications for boronic acids based on available information for similar compounds.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral May be harmful if swallowed.[5]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
Skin Irritation Causes skin irritation.[2]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
Eye Irritation Causes serious eye irritation.[2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific Target Organ Toxicity May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

Step-by-Step Disposal Protocol: A Self-Validating System for Safety

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[1] Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[1][7] The following protocol provides a systematic approach to ensure safe and compliant disposal.

Waste Segregation: Preventing Unwanted Reactions

The first critical step is the proper segregation of waste.[3] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] Incompatible chemicals can react violently, producing toxic gases or creating a fire hazard.[4][8]

Waste Collection and Containerization: Secure Containment
  • Solid Waste: Unused or expired this compound, as well as contaminated solid materials such as weighing paper, contaminated gloves, and absorbent pads, should be collected in a designated, sealable container clearly labeled as "Hazardous Waste".[1][2]

  • Liquid Waste: If the this compound is in a solution, it must be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1][2] The container must be made of a material compatible with the solvent used.[9]

Labeling: Clear and Unambiguous Communication

Proper labeling is a critical component of safe waste management and is mandated by regulations from bodies such as the Occupational Safety and Health Administration (OSHA).[10] The waste container must be clearly and legibly labeled with:

  • The words "Hazardous Waste".[1][9]

  • The full chemical name: "this compound".[1][2]

  • The approximate concentration and the solvent if it is a liquid waste.[3]

  • Any known hazard characteristics (e.g., "Irritant").[3]

Storage: Safe Accumulation Prior to Disposal

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][11] This area should be clearly marked as a hazardous waste accumulation area.[9] It is important to adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored and the maximum accumulation time.[12][13]

Disposal: Professional and Compliant Removal

Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[2] These professionals are equipped to handle and transport hazardous materials safely and in accordance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA).[14]

Decontamination of Empty Containers: A Final but Crucial Step

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[1]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste.[1]

  • Subsequent Rinses: Depending on your institution's guidelines, the second and third rinseates may also need to be collected as hazardous waste.[1]

  • Final Disposal of the Container: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, the original label must be defaced or removed. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[1]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it into a labeled hazardous waste container.[7] For small liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. The contaminated absorbent must then be collected and disposed of as hazardous solid waste.[2]

  • Large Spills: In the case of a large spill, evacuate the immediate area and alert your supervisor and the institution's EHS department.[2] Prevent the spilled material from entering drains or waterways.[2]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following workflow diagram has been created.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_decon Container Decontamination A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B Always C Segregate from Incompatible Waste B->C Generate Waste D Collect Solid Waste in Labeled Container C->D E Collect Liquid Waste in Labeled Container C->E F Store in Designated Hazardous Waste Area D->F E->F G Arrange for Professional Disposal via EHS F->G H Triple Rinse Empty Container I Collect First Rinseate as Hazardous Waste H->I J Dispose of Clean Container in Regular Lab Waste H->J After drying & defacing label

Caption: Logical workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure that their valuable work is conducted in a manner that is both scientifically rigorous and socially responsible. When in doubt, always consult your institution's EHS department for specific guidance.[4]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-(2-Bromoethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of (2-(2-Bromoethyl)phenyl)boronic acid. In drug discovery and chemical synthesis, boronic acids are invaluable building blocks. However, their utility is matched by the need for rigorous safety protocols. This document moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you, our fellow scientists, with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the specific hazards of this compound is fundamental to selecting appropriate PPE. The molecule's risk profile is a composite of its distinct functional groups: the boronic acid moiety and the bromoethyl group.

  • The Boronic Acid Moiety: This functional group is common to a wide class of reagents. As a class, arylboronic acids are known irritants and can be harmful. They are typically fine, crystalline solids, posing a significant risk of inhalation. Direct contact can cause irritation to the skin and eyes, and ingestion can lead to acute toxicity[1][2][3].

  • The Bromoethyl Group: The presence of an alkyl bromide introduces an additional layer of concern. Alkylating agents like this can be more aggressive towards skin and respiratory tissues. This structural feature necessitates a higher degree of caution compared to simpler boronic acids like phenylboronic acid.

Therefore, all handling procedures must be designed to prevent inhalation of the powder, avoid any skin or eye contact, and eliminate the possibility of ingestion[1][3]. All operations should be conducted within a certified chemical fume hood to contain any dust or vapors[1][4][5].

The Core PPE Ensemble: Your First Line of Defense

For standard laboratory operations involving milligram-to-gram quantities of this compound, the following PPE is mandatory. This ensemble is designed as a baseline to protect against the foreseen hazards.

PPE CategoryMinimum SpecificationRationale & Key Considerations
Eye & Face Protection Chemical safety goggles with side shields (conforming to EN166 or ANSI Z87.1). A face shield is required when there is a significant splash risk.Protects eyes from airborne dust particles and accidental splashes of solutions[2][3][4][6]. The solid nature of the compound makes dust a primary concern.
Hand Protection Chemically resistant nitrile or neoprene gloves. Inspect prior to use.Provides a barrier against skin contact, which can cause irritation[4][5][7]. Nitrile offers good splash protection for this class of compounds. Always use proper glove removal technique to avoid self-contamination[8][9].
Body Protection A fully-fastened laboratory coat with long sleeves. Long pants and closed-toe shoes are required.Protects skin on the arms and body from accidental spills and contamination[3][4][6]. Ensures no exposed skin on the lower body.
Respiratory Protection A NIOSH/MSHA-approved N95 dust mask or equivalent respirator.Essential when handling the solid compound outside of a glovebox to prevent inhalation of fine particles, which may cause respiratory tract irritation[5][6][9].

Operational Protocols: A Step-by-Step Guide to Safety

Properly using PPE is as critical as selecting it. The following protocols integrate PPE use into the standard laboratory workflow.

Preparation and Engineering Controls
  • Verify Engineering Controls: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and has a valid certification.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station[2][5][10].

  • Prepare Your Workspace: Line the work area in the fume hood with absorbent bench paper to contain any minor spills.

  • Don PPE: Put on your lab coat, safety goggles, and gloves before handling the primary container. The respirator should be donned just before opening the container to weigh or transfer the solid.

Donning and Doffing PPE: The Critical Boundaries of Your Workflow

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Start Task Assessment: Handling this compound Q1 Is the material a fine powder with high dust potential? Start->Q1 Q2 Is the quantity > 10g or is the procedure long/complex? Q1->Q2 No PPE2 Result: Upgrade to Elastomeric Respirator with P100 cartridges Q1->PPE2 Yes Q3 Is there a risk of significant splashing (e.g., large-scale quenching)? Q2->Q3 No PPE3 Result: Consider Double Gloving (Nitrile) Q2->PPE3 Yes PPE1 Result: Standard PPE (N95 Respirator) Q3->PPE1 No PPE4 Result: Add Face Shield over Goggles & Chemical Apron Q3->PPE4 Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(2-Bromoethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-(2-Bromoethyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.